molecular formula C6H8O3 B171403 3-Oxocyclopentanecarboxylic acid CAS No. 98-78-2

3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403
CAS No.: 98-78-2
M. Wt: 128.13 g/mol
InChI Key: RDSNBKRWKBMPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-1-cyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative. It undergoes Curtius rearrangement with diphenyl phosphoryl azide and triethylamine in tert-butanol to form the corresponding boc-protected 1-(3-oxo)urea derivative.>This compound is an alicyclic ketone that is oxocyclopentanone substituted at position 3 by a carboxy group. It is a 4-oxo monocarboxylic acid and an alicyclic ketone. It is a conjugate acid of a 3-oxocyclopentanecarboxylate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSNBKRWKBMPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281043
Record name 3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98-78-2
Record name 3-Oxocyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocyclopentanecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Oxocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-1-cyclopentanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid (CAS 98-78-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopentanecarboxylic acid, identified by CAS number 98-78-2, is a versatile bifunctional organic compound featuring a five-membered cyclopentanone ring substituted with a carboxylic acid group at the 3-position.[1] This unique arrangement of a ketone and a carboxylic acid makes it a valuable building block and intermediate in organic synthesis. Its utility is particularly notable in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the two functional groups allow for a wide range of chemical transformations.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[2][3] It is a moderately weak acid, a characteristic dictated by its carboxylic acid functional group.[3] The compound's bifunctionality influences its solubility and reactivity, making it a subject of interest for various synthetic applications.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 98-78-2[4]
Molecular Formula C₆H₈O₃[4]
Molecular Weight 128.13 g/mol [4][5]
Appearance White to almost white powder/crystal[2][3]
Melting Point 59-62 °C (lit.)[2][6]
Boiling Point 150 °C / 1.5 mmHg (lit.)[2][7]
pKa (Predicted) 4.62 ± 0.20[3][7]
Density (Predicted) 1.314 ± 0.06 g/cm³[3][7]
IUPAC Name 3-oxocyclopentane-1-carboxylic acid[4]
Synonyms Cyclopentanone-3-carboxylic acid, 3-ketocyclopentanecarboxylic acid[1][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

Table 2: Spectroscopic Data for this compound

SpectroscopyDataSource(s)
Infrared (IR) Spectrum A digitized spectrum is available from the Coblentz Society's collection, measured on a solid (KBr disc).[8]
InChI InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9)
InChIKey RDSNBKRWKBMPOP-UHFFFAOYSA-N
SMILES OC(=O)C1CCC(=O)C1

Synthesis and Experimental Protocols

A common and efficient method for synthesizing the core ring structure of this and related compounds is the Dieckmann condensation.[9][10] This is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10]

Experimental Protocol: Synthesis via Dieckmann Condensation of Diethyl Adipate

This protocol describes a general, solvent-free approach to the Dieckmann condensation of diethyl adipate, which, after hydrolysis and decarboxylation, yields a cyclopentanone structure, a precursor to the target molecule.[11][12]

Objective: To synthesize ethyl 2-oxocyclopentane-1-carboxylate, a key intermediate.

Materials:

  • Diethyl adipate

  • Potassium tert-butoxide (t-BuOK), powdered[12]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)[12]

  • Mortar and pestle

  • Desiccator

  • Distillation apparatus

Procedure:

  • In a mortar, combine diethyl adipate and powdered potassium tert-butoxide.[12]

  • Grind the mixture with a pestle at room temperature for approximately 10 minutes until a solidified reaction mixture is formed.[12]

  • Transfer the solidified mixture to a desiccator and let it stand for 60 minutes to allow the reaction to complete and the formed tert-butanol to evaporate.[12]

  • Neutralize the dried reaction mixture by adding p-toluenesulfonic acid monohydrate.[12]

  • The resulting product, ethyl 2-oxocyclopentane-1-carboxylate, can then be isolated directly by distillation from the reaction mixture.[11]

  • Subsequent hydrolysis of the ester followed by decarboxylation (typically by heating with acid) would yield cyclopentanone. Further functionalization is required to introduce the carboxylic acid at the 3-position.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Diethyl Adipate + Potassium tert-butoxide mix Grind in Mortar (10 min, RT) start->mix Step 1 react Reaction Completion (60 min, Desiccator) mix->react Step 2 neutralize Neutralize with p-TsOH·H₂O react->neutralize Step 3 distill Direct Distillation neutralize->distill Step 4 product Ethyl 2-oxocyclopentane- 1-carboxylate distill->product Final Product

Applications in Drug Development & Biological Relevance

This compound and its derivatives are significant in medicinal chemistry, primarily as precursors for the synthesis of prostaglandins and their analogues.[13] Prostaglandins are lipid compounds with diverse hormone-like effects, involved in processes such as inflammation, blood flow, and the formation of blood clots.[14]

Role in Prostaglandin Synthesis

Prostaglandins are synthesized in the body from arachidonic acid via the cyclooxygenase (COX) pathway, leading to an unstable intermediate, PGH₂.[14] This intermediate is then converted into various prostaglandins, including PGE₂ and PGD₂.[14] These can be further dehydrated to form cyclopentenone prostaglandins (cyPGs), such as PGA₂ and PGJ₂.[15] The cyclopentanone core of this compound makes it a valuable starting material for the total synthesis of these biologically active molecules.[16] These cyPGs are known to have potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[15]

Use as a Synthetic Intermediate

The compound serves as a starting material in the synthesis of various pharmaceutical agents. For instance, it has been utilized in the preparation of intermediates for compounds targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often overexpressed in cancer cells.[17] The ability to selectively modify the ketone or the carboxylic acid group allows for the construction of complex molecular scaffolds necessary for drug candidates.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[7][18]

Table 3: GHS Hazard Information

Hazard ClassCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4]
Acute Toxicity, Oral-Harmful if swallowed[18]
Specific target organ toxicity — single exposure-May cause respiratory irritation[18]

Handling Recommendations:

  • Use in a well-ventilated area.[19]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[18]

  • Avoid breathing dust.[18]

  • Wash hands thoroughly after handling.[18]

  • Store in a cool, dry, and well-ventilated place with the container tightly closed.[19]

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[7] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical attention if symptoms persist.[18]

References

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxocyclopentanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial building block in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and synthetic methodologies. Furthermore, it explores its applications, particularly in the context of drug discovery and development, and delves into the biological activities of its derivatives. This document aims to be a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical sciences.

Chemical Structure and Nomenclature

This compound is a cyclic keto acid with a five-membered ring. The molecule incorporates both a ketone and a carboxylic acid functional group, bestowing it with a rich and diverse reactivity.[1]

The IUPAC name for this compound is 3-oxocyclopentane-1-carboxylic acid .[2] It is also commonly referred to by other synonyms such as cyclopentanone-3-carboxylic acid and 3-ketocyclopentanecarboxylic acid.[2] The stereochemistry at the carbon atom bearing the carboxyl group can be designated as (R) or (S), leading to the corresponding enantiomers, (R)-3-Oxocyclopentanecarboxylic acid and (S)-3-Oxocyclopentanecarboxylic acid, respectively.[1][3]

G cluster_structure C1 C C2 C C3 C C4 C C5 C O1 O C6 C O2 O O3 OH

Physicochemical and Spectroscopic Properties

This compound is typically a white to almost white crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
Melting Point 59-62 °C[5]
Boiling Point 150 °C at 1.5 mmHg[5]
CAS Number 98-78-2[2]
Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, typical for a carboxylic acid. A strong C=O stretching vibration for the carboxylic acid will appear around 1700-1725 cm⁻¹, while the ketone carbonyl stretch will also be in a similar region, potentially leading to a broad or overlapping peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclopentane ring would appear as complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the range of 170-220 ppm. The remaining sp³ hybridized carbons of the cyclopentane ring would appear at higher field.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of water, the carboxyl group, and cleavage of the cyclopentane ring.

Synthesis of this compound

A well-established method for the synthesis of this compound is through the Dieckmann cyclization of a suitable diester, followed by hydrolysis and decarboxylation.[6]

G Start Diester Precursor Step1 Dieckmann Cyclization (Base-catalyzed intramolecular condensation) Start->Step1 Intermediate β-Keto Ester Intermediate Step1->Intermediate Step2 Hydrolysis and Decarboxylation (Acid or base catalysis, followed by heating) Intermediate->Step2 Product This compound Step2->Product

Experimental Protocol: Synthesis via Dieckmann Cyclization

A detailed experimental protocol for the synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been described, which involves the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation, yielding the final product.[6]

Step 1: Dieckmann Cyclization: A solution of the starting diester in a suitable solvent (e.g., toluene, benzene) is treated with a strong base, such as sodium ethoxide or sodium hydride, at an appropriate temperature to induce intramolecular condensation.

Step 2: Hydrolysis and Decarboxylation: The resulting β-keto ester intermediate is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by acidification and heating to promote decarboxylation, affording this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of more complex molecules.[1] Its bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid group, providing a versatile platform for building molecular diversity.

Precursor to Prostaglandins

One of the most significant applications of this compound and its derivatives is in the synthesis of prostaglandins and their analogues.[7][8] Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The cyclopentanone core of this compound serves as a key structural motif for the construction of the prostaglandin skeleton.

G Molecule This compound Modification Chemical Modifications (e.g., reduction, alkylation) Molecule->Modification Intermediate Key Prostaglandin Intermediate Modification->Intermediate Prostaglandin Prostaglandin Analogues Intermediate->Prostaglandin

Biological Activities of Derivatives

While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise in various therapeutic areas. For instance, certain cyclopentane carboxylic acid derivatives have been investigated as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the treatment of pain. The structural modifications of the cyclopentane scaffold play a crucial role in determining the potency and selectivity of these inhibitors.

Conclusion

This compound is a fundamentally important molecule in the realm of organic chemistry and drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex and biologically active molecules, most notably prostaglandins. The continued exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles. This guide has provided a detailed overview of its core properties and applications, intended to support and inspire further research and development efforts.

References

A Technical Guide to the Physicochemical Properties of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3-Oxocyclopentanecarboxylic acid. It includes a summary of reported values, detailed experimental protocols for their determination, and graphical representations of the experimental workflows.

Physicochemical Data of this compound

This compound is a keto acid derivative that presents as a white to almost white solid, which can range from a powder to a crystalline form at room temperature. It is identified by the CAS Registry Number 98-78-2. The physical properties of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting.

The reported melting and boiling points for this compound are summarized in the table below. It is important to note that variations in these values can occur due to differences in purity. Impure samples typically exhibit a depressed melting point over a wider range.

PropertyValueConditions
Melting Point 59-62 °CLiterature value[1][2][3][4]
62.0-66.0 °CCommercial product specification
60-62 °C
64-65 °C(S)-enantiomer
Boiling Point ~150 °Cat 1.5 mmHg[2][4]
301 °C

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

The capillary method is a standard technique for determining the melting point of a solid organic compound.[5] This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into a glass capillary tube that is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[3][6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3][7]

  • Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).

For compounds with high boiling points, such as this compound, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure (vacuum distillation).[8]

Methodology:

  • Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass joints, which must be properly greased to ensure a good seal.[9] A Claisen adapter is recommended to prevent bumping.[9][10] The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask.[9] The system is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap.[9]

  • Sample Introduction: The this compound sample is placed in the distillation flask. It is crucial to use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[9]

  • Evacuation: The system is evacuated by turning on the vacuum source before heating. This removes volatile impurities and prevents bumping.[9]

  • Heating: Once a stable low pressure is achieved, the distillation flask is heated gently. The liquid will begin to boil at a temperature lower than its atmospheric boiling point.[8]

  • Observation and Recording: The temperature of the vapor is measured with a thermometer placed at the vapor outlet to the condenser. The temperature at which the vapor and liquid are in equilibrium (i.e., when the liquid is steadily distilling) is recorded as the boiling point at that specific pressure.[8] The pressure should also be recorded.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start grind Grind Sample start->grind load Load Capillary Tube grind->load pack Pack Sample load->pack setup Place in Apparatus pack->setup heat_fast Rapid Heating (Approx. MP) setup->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_start Record T_initial (First Droplet) heat_slow->observe_start observe_end Record T_final (Fully Liquid) observe_start->observe_end end End observe_end->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation Process start Start assemble Assemble Glassware start->assemble grease Grease Joints assemble->grease add_sample Add Sample & Stir Bar grease->add_sample connect_vacuum Connect to Vacuum add_sample->connect_vacuum evacuate Evacuate System connect_vacuum->evacuate heat Heat Gently evacuate->heat distill Observe Distillation heat->distill record Record Temperature & Pressure distill->record end End record->end

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

References

Navigating the Solubility Landscape of 3-Oxocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid carboxylic acid like 3-Oxocyclopentanecarboxylic acid, solubility is influenced by several factors including the polarity of the solvent, temperature, pH, and the presence of other solutes. The molecule possesses both a polar carboxylic acid group, which can engage in hydrogen bonding, and a non-polar cyclopentane ring, leading to a nuanced solubility profile.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Method
Water25Data not available
Ethanol25Data not available
Methanol25Data not available
Acetone25Data not available
Ethyl Acetate25Data not available
Dichloromethane25Data not available
Toluene25Data not available
Hexane25Data not available

Qualitative assessments of structurally similar compounds suggest that this compound is likely to be moderately soluble in water and more soluble in polar organic solvents like alcohols and acetone. Its solubility in non-polar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain reliable quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV), or a calibrated pH meter for aqueous solutions.

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed vials. The excess solid should be clearly visible.

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the experimental temperature.

    • Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

    • For aqueous solutions, potentiometric titration with a standardized base can also be used for quantification.

  • Data Calculation:

    • Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

3. Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Pure Compound qual_screen Qualitative Solubility Screening (e.g., visual assessment in various solvents) start->qual_screen is_soluble Soluble? qual_screen->is_soluble quant_analysis Quantitative Solubility Determination (e.g., Shake-Flask Method) is_soluble->quant_analysis Yes insoluble Insoluble/Slightly Soluble is_soluble->insoluble No ph_dependence Investigate pH-Solubility Profile (for aqueous systems) quant_analysis->ph_dependence temp_dependence Investigate Temperature Dependence quant_analysis->temp_dependence insoluble->ph_dependence formulation_dev Formulation Development ph_dependence->formulation_dev temp_dependence->formulation_dev end End: Solubility Profile Established formulation_dev->end

Caption: A logical workflow for determining the solubility profile of a compound.

This structured approach, from initial qualitative screening to detailed quantitative analysis, ensures a thorough understanding of the compound's solubility behavior, which is critical for its successful application in research and drug development.

Spectroscopic Data of 3-Oxocyclopentanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-oxocyclopentanecarboxylic acid (CAS No. 98-78-2), a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, typical and predicted values based on its structural features are included for a comprehensive understanding.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.8 - 3.2Multiplet1HCH-COOH
~2.2 - 2.6Multiplet4H-CH₂-C=O
~1.8 - 2.2Multiplet2H-CH₂-

Note: Predicted chemical shifts are based on standard NMR prediction software and analysis of similar structures. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (ppm)Assignment
~215 - 225C=O (Ketone)
~175 - 185C=O (Carboxylic Acid)
~40 - 50CH-COOH
~35 - 45CH₂ (adjacent to C=O)
~25 - 35CH₂

Note: Predicted chemical shifts are based on established ranges for similar functional groups and carbon environments.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (Ketone)
~1710StrongC=O stretch (Carboxylic Acid)
~1410MediumC-H bend
~1200MediumC-O stretch
~920Medium, BroadO-H bend (out-of-plane)

Note: The presence of two distinct C=O stretching frequencies is expected due to the ketone and carboxylic acid functionalities. The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.

Table 4: Mass Spectrometry Data
m/zInterpretation
128[M]⁺ (Molecular Ion)
111[M-OH]⁺
100[M-CO]⁺ or [M-C₂H₄]⁺
83[M-COOH]⁺
55C₄H₇⁺ or C₃H₃O⁺

Note: The molecular weight of this compound is 128.13 g/mol .[1][2][3] The fragmentation pattern is predicted based on the functional groups present.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a simple quadrupole instrument.

  • Data Acquisition:

    • ESI: Acquire the spectrum in either positive or negative ion mode. In positive mode, the [M+H]⁺ ion would be expected at m/z 129. In negative mode, the [M-H]⁻ ion would be expected at m/z 127.

    • EI: Acquire the spectrum at a standard electron energy (e.g., 70 eV). The molecular ion peak [M]⁺ would be observed at m/z 128.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the process of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

References

(S)-3-Oxocyclopentanecarboxylic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Oxocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Oxocyclopentanecarboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a ketone and a carboxylic acid on a stereodefined cyclopentane core, makes it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications as a key intermediate in the pharmaceutical industry. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physicochemical Properties

(S)-3-Oxocyclopentanecarboxylic acid is the (S)-enantiomer of 3-oxocyclopentanecarboxylic acid. The presence of a chiral center at the C1 position dictates its stereochemical properties, which are crucial for its application in asymmetric synthesis.

Identifiers and Molecular Structure
IdentifierValueCitation
IUPAC Name (1S)-3-oxocyclopentane-1-carboxylic acid[1]
CAS Number 71830-06-3[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
SMILES O=C([C@@H]1CC(CC1)=O)O
InChIKey RDSNBKRWKBMPOP-BYPYZUCNSA-N[1]
Physicochemical Data

This table summarizes the key physical properties for the (S)-enantiomer and its corresponding racemic mixture.

Property(S)-Enantiomer ValueRacemic Mixture ValueCitation
Appearance White to almost white powder/crystalWhite to almost white powder/crystal
Melting Point 64-65 °C59-62 °C[2][3]
Boiling Point Not available~150 °C @ 1.5 mmHg[4]
pKa (Predicted) 4.62 ± 0.204.62 ± 0.20[5]
Specific Rotation [α]D Data not publicly available

Spectroscopic and Analytical Data

While specific experimental spectra for the purified (S)-enantiomer are not widely available in public databases, this section outlines the expected characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the chiral methine carbon (C1), and the methylene carbons of the ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight (128.13 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ketone (around 1740 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

Experimental Protocols

The following protocols describe a plausible pathway for the synthesis of racemic this compound and its subsequent chiral resolution to obtain the desired (S)-enantiomer.

Synthesis of Racemic (±)-3-Oxocyclopentanecarboxylic Acid

The synthesis is achieved via a three-step process: (1) Dieckmann cyclization of a 1,6-diester, (2) subsequent acidic hydrolysis, and (3) final decarboxylation.[6][7][8]

Step 1: Dieckmann Cyclization of Diethyl Adipate

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus must be dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Add sodium ethoxide (1.0 equivalent) to anhydrous ethanol in the reaction flask.

  • Reaction: Slowly add diethyl adipate (1.0 equivalent) to the stirred solution via the dropping funnel. After the addition is complete, gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid. The resulting product, ethyl 2-oxocyclopentanecarboxylate, is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2 & 3: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude ethyl 2-oxocyclopentanecarboxylate is refluxed with an excess of aqueous hydrochloric acid (e.g., 6 M HCl) for several hours until the ester is fully hydrolyzed.

  • Decarboxylation: Continued heating of the acidic solution results in the decarboxylation of the intermediate β-keto acid.

  • Isolation: Upon cooling, the racemic this compound may crystallize. Alternatively, the aqueous solution is extracted repeatedly with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude racemic product. Purification can be achieved by recrystallization.

Chiral Resolution of (±)-3-Oxocyclopentanecarboxylic Acid

This protocol uses a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.[9][10][11]

  • Salt Formation: Dissolve the racemic this compound (1.0 equivalent) in a suitable solvent, such as ethyl acetate or methanol. To this solution, add a sub-stoichiometric amount (approx. 0.5 equivalents) of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine.

  • Fractional Crystallization: Allow the solution to stand at room temperature or cool it to induce crystallization. The salt of one diastereomer will preferentially crystallize due to lower solubility. For the (S)-acid with the (R)-amine, the (S,R) salt will form.

  • Isolation of Diastereomer: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. The optical purity of the diastereomeric salt can be checked by measuring its specific rotation. The crystallization process can be repeated to enhance diastereomeric purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2 M HCl) to a pH of ~1-2.

  • Final Extraction: Extract the liberated (S)-3-Oxocyclopentanecarboxylic acid with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum to yield the final, enantiomerically enriched product.

Analytical Protocol: Determination of Optical Rotation
  • Sample Preparation: Accurately weigh a sample of the purified (S)-3-Oxocyclopentanecarboxylic acid and dissolve it in a known volume of a specified solvent (e.g., chloroform, methanol) in a volumetric flask. Record the concentration (c) in g/mL.

  • Instrument Blank: Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α) at a specified temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c)

Experimental & Synthesis Workflow

The following diagram illustrates the logical flow from a common starting material to the final purified (S)-enantiomer, encompassing the key experimental stages described above.

Synthesis_Workflow Figure 1. Synthesis and Resolution Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution start Diethyl Adipate dieckmann Dieckmann Cyclization (NaOEt, EtOH) start->dieckmann ketoester Ethyl 2-oxocyclopentane- carboxylate dieckmann->ketoester hydrolysis Hydrolysis & Decarboxylation (HCl, H₂O, Heat) ketoester->hydrolysis racemate (±)-3-Oxocyclopentane- carboxylic Acid hydrolysis->racemate salt Diastereomeric Salt Formation (+(R)-α-phenylethylamine) racemate->salt salts_mixed Mixture of (S,R) and (R,R) Salts salt->salts_mixed crystallization Fractional Crystallization salt_S Purified (S,R) Salt (Solid Phase) crystallization->salt_S Less Soluble salt_R (R,R) Salt (in Mother Liquor) crystallization->salt_R More Soluble salts_mixed->crystallization acidification Acidification (HCl) salt_S->acidification final_product (S)-3-Oxocyclopentanecarboxylic Acid acidification->final_product

Caption: Figure 1. Synthesis and Resolution Workflow

Biological Context and Applications

(S)-3-Oxocyclopentanecarboxylic acid is not known to be directly involved in specific endogenous signaling pathways. Its primary significance lies in its utility as a versatile chiral intermediate for the synthesis of more complex, biologically active molecules.

  • Chiral Building Block: The stereocenter and the two distinct functional groups (ketone and carboxylic acid) can be selectively manipulated. This allows for the construction of enantiomerically pure pharmaceutical targets where specific stereochemistry is essential for efficacy and safety.

  • Drug Development: It serves as a precursor in the synthesis of various therapeutic agents, including prostaglandins, antiviral compounds, and other complex natural products. For example, the racemic acid is a known substrate for biohydroxylation by engineered cytochrome P450 enzymes, demonstrating its utility in biocatalytic routes to novel derivatives.[3]

  • Custom Synthesis: Due to its adaptable structure, it is a frequently used starting material in contract research and custom synthesis projects aimed at discovering new drug candidates.

References

A Technical Guide to the Synthesis and Characterization of (R)-3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-3-Oxocyclopentanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring both a ketone and a carboxylic acid on a cyclopentane ring, makes it a crucial intermediate for the synthesis of complex molecules such as prostaglandins and other biologically active compounds. The precise spatial arrangement of its functional groups is often critical for the desired biological activity of the final product. This guide provides an in-depth overview of the synthesis and characterization of this important chiral intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid

The preparation of enantiomerically pure (R)-3-Oxocyclopentanecarboxylic acid typically involves the resolution of a racemic mixture of 3-oxocyclopentanecarboxylic acid. Enzymatic resolution using lipases is a highly effective and widely used method due to its high enantioselectivity and mild reaction conditions.

Enzymatic Resolution of (±)-Methyl 3-Oxocyclopentanecarboxylate

A common strategy for obtaining the (R)-acid is through the lipase-catalyzed enantioselective hydrolysis of the corresponding racemic methyl ester. In this process, the lipase preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the unreacted (R)-ester, which can then be isolated and hydrolyzed to the desired (R)-acid.

Experimental Protocol:

Step 1: Synthesis of (±)-Methyl 3-Oxocyclopentanecarboxylate

  • Materials:

    • (±)-3-Oxocyclopentanecarboxylic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (±)-3-oxocyclopentanecarboxylic acid (5.0 g, 39.1 mmol) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (10 drops).

    • Heat the mixture at reflux (approximately 80°C) for 1 hour.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the residue, add a small amount of water and adjust the pH to 8 with a saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (±)-methyl 3-oxocyclopentanecarboxylate.

Step 2: Lipase-Catalyzed Enantioselective Hydrolysis

  • Materials:

    • (±)-Methyl 3-oxocyclopentanecarboxylate

    • Lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL))

    • Phosphate buffer (e.g., 0.1 M, pH 7.2)

    • Organic co-solvent (e.g., Diisopropyl ether (DIPE)) (optional)

    • 1 M Sodium Hydroxide (NaOH) solution for pH control

  • Procedure:

    • Suspend (±)-methyl 3-oxocyclopentanecarboxylate in a phosphate buffer. An organic co-solvent may be added to improve solubility.

    • Add the selected lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 25-40°C).

    • Monitor the progress of the reaction by periodically measuring the enantiomeric excess (ee) of the remaining ester and the formed acid using chiral chromatography (HPLC or GC). The pH of the reaction mixture will decrease as the carboxylic acid is formed and can be maintained by the controlled addition of a base.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the product acid.

    • Separate the enzyme by filtration.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) to isolate the unreacted (R)-methyl 3-oxocyclopentanecarboxylate. The (S)-acid will remain in the aqueous phase after acidification.

Step 3: Hydrolysis of (R)-Methyl 3-Oxocyclopentanecarboxylate

  • Materials:

    • Enantiomerically enriched (R)-methyl 3-oxocyclopentanecarboxylate

    • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Hydrolyze the isolated (R)-methyl 3-oxocyclopentanecarboxylate using standard acidic or basic conditions.

    • If using acidic hydrolysis, heat the ester with aqueous HCl.

    • If using basic hydrolysis, treat the ester with aqueous NaOH at room temperature, followed by acidification with HCl.

    • Extract the aqueous solution with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-3-Oxocyclopentanecarboxylic acid.

Characterization of (R)-3-Oxocyclopentanecarboxylic Acid

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (R)-3-Oxocyclopentanecarboxylic acid.

Physical and Chemical Properties

The fundamental physical and chemical properties of (R)-3-Oxocyclopentanecarboxylic acid are summarized in the table below.

PropertyValue
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
CAS Number 13012-38-9[1]
Appearance White to off-white solid
Melting Point 59-62 °C (for the racemate)
Spectroscopic Data

Spectroscopic analysis provides detailed structural information about the molecule.

Spectroscopic TechniqueExpected Data
¹H NMR The spectrum is expected to show complex multiplets for the aliphatic protons on the cyclopentane ring. The carboxylic acid proton typically appears as a broad singlet in the downfield region (δ 10-12 ppm). Protons alpha to the carbonyl group and the carboxylic acid would be deshielded.
¹³C NMR The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ketone (typically δ 200-220 ppm) and the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm). The remaining four carbons of the cyclopentane ring will appear in the aliphatic region.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).
Infrared (IR) Spectroscopy The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹, and another C=O stretch for the ketone will be present in a similar region.
Specific Rotation A non-zero value for specific rotation ([α]D) confirms the presence of a single enantiomer and is a critical measure of enantiomeric purity. The sign of the rotation (+ or -) depends on the enantiomer and the measurement conditions (solvent, concentration, temperature).

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (R)-3-Oxocyclopentanecarboxylic acid via enzymatic resolution.

G Workflow for the Synthesis of (R)-3-Oxocyclopentanecarboxylic Acid cluster_0 Step 1: Esterification cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Hydrolysis rac_acid (±)-3-Oxocyclopentanecarboxylic Acid esterification Esterification (MeOH, H₂SO₄ cat.) rac_acid->esterification rac_ester (±)-Methyl 3-Oxocyclopentanecarboxylate esterification->rac_ester resolution Lipase-catalyzed Hydrolysis rac_ester->resolution separation Separation resolution->separation s_acid (S)-3-Oxocyclopentanecarboxylic Acid (in aqueous phase) separation->s_acid (Hydrolyzed) r_ester (R)-Methyl 3-Oxocyclopentanecarboxylate (in organic phase) separation->r_ester (Unreacted) hydrolysis Hydrolysis (Acid or Base) r_ester->hydrolysis r_acid (R)-3-Oxocyclopentanecarboxylic Acid (Final Product) hydrolysis->r_acid

Caption: Synthetic pathway for (R)-3-Oxocyclopentanecarboxylic acid.

References

An In-depth Technical Guide to 3-Oxocyclopentanecarboxylic Acid: Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the nomenclature of 3-Oxocyclopentanecarboxylic acid, a key building block in organic synthesis, particularly relevant for researchers, scientists, and professionals in drug development.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-oxocyclopentane-1-carboxylic acid [1][2][3]. This name precisely describes its molecular structure, which consists of a five-membered cyclopentane ring with a ketone group at the third carbon and a carboxylic acid group at the first carbon.

Stereoisomer Nomenclature

This compound is a chiral molecule and can exist as two different stereoisomers, or enantiomers. The IUPAC names for these specific enantiomers are:

  • (1S)-3-oxocyclopentane-1-carboxylic acid [4]

  • (1R)-3-oxocyclopentane-1-carboxylic acid [5]

Data Summary Table

The following table summarizes the IUPAC name and various synonyms for this compound, providing a clear and comparative overview of its different identifiers.

Identifier TypeValue
IUPAC Name 3-oxocyclopentane-1-carboxylic acid [1][2][3]
Synonyms This compound[1][2]
Cyclopentanone-3-carboxylic acid[1]
3-Ketocyclopentanecarboxylic acid[1][2]
3-Oxo-1-cyclopentanecarboxylic acid[6]
3-Carboxycyclopentanone[1]
Cyclopentanecarboxylic acid, 3-oxo-[1]
(S)-Enantiomer IUPAC Name (1S)-3-oxocyclopentane-1-carboxylic acid[4]
(S)-Enantiomer Synonyms (S)-3-Oxocyclopentanecarboxylic acid[4]
(1S)-3-Oxocyclopentanecarboxylic acid[4]
(S)-3-Oxo-cyclopentanecarboxylic acid[4]
(R)-Enantiomer IUPAC Name (1R)-3-oxocyclopentane-1-carboxylic acid[5]
(R)-Enantiomer Synonyms (R)-3-Oxocyclopentanecarboxylic acid[5]
(1R)-3-Oxocyclopentanecarboxylic acid[5]
(R)-3-Oxo-cyclopentanecarboxylic acid[5]

Relationship Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the hierarchical relationship between the primary compound and its various naming conventions.

Synonyms cluster_iupac IUPAC Nomenclature cluster_synonyms Common Synonyms cluster_stereoisomers Chiral Forms This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name is systematically named Synonyms Synonyms This compound->Synonyms is also known as Stereoisomers Stereoisomers This compound->Stereoisomers exists as 3-oxocyclopentane-1-carboxylic acid 3-oxocyclopentane-1-carboxylic acid IUPAC Name->3-oxocyclopentane-1-carboxylic acid Cyclopentanone-3-carboxylic acid Cyclopentanone-3-carboxylic acid Synonyms->Cyclopentanone-3-carboxylic acid 3-Ketocyclopentanecarboxylic acid 3-Ketocyclopentanecarboxylic acid Synonyms->3-Ketocyclopentanecarboxylic acid (1S)-3-oxocyclopentane-1-carboxylic acid (1S)-3-oxocyclopentane-1-carboxylic acid Stereoisomers->(1S)-3-oxocyclopentane-1-carboxylic acid (1R)-3-oxocyclopentane-1-carboxylic acid (1R)-3-oxocyclopentane-1-carboxylic acid Stereoisomers->(1R)-3-oxocyclopentane-1-carboxylic acid

Caption: Nomenclature hierarchy for this compound.

Experimental Protocols

This document focuses on the nomenclature and synonyms of this compound and as such, does not contain experimental protocols.

References

In-Depth Technical Guide to the Stability and Storage of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Oxocyclopentanecarboxylic acid. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Overview of Chemical Stability

This compound is a keto acid that is generally stable under standard ambient conditions. However, as with many carboxylic acids and ketones, its stability can be influenced by environmental factors such as temperature, pH, light, and the presence of oxidizing agents. Understanding the degradation pathways and kinetics is crucial for the development of stable formulations and for ensuring the accuracy of experimental results. The product is chemically stable under standard ambient conditions (room temperature)[1].

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from safety data sheets and general handling guidelines for keto acids:

ParameterRecommendationRationale
Temperature Room Temperature[2]The compound is a solid with a melting point of 59-62 °C and is stable at ambient temperatures.[2][3][4]
Atmosphere Inert atmosphere, Dry[1][2][5]Minimizes the potential for oxidation and hydrolysis.
Container Tightly closed[1][5]Prevents contamination and exposure to moisture.
Light Protect from lightAlthough specific photostability data is not readily available, it is good practice to protect from light to prevent potential photodegradation.
Incompatible Materials Strong oxidizing agents[6]Avoids potential exothermic reactions and degradation of the compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific quantitative data for the forced degradation of this compound is not publicly available, this section outlines a typical experimental protocol for such a study.

Experimental Protocol: Forced Degradation of this compound

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Forced degradation chamber/oven

  • Photostability chamber

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column selection should be optimized to separate the parent compound from any degradation products. A C18 column with a gradient elution of acetonitrile and water with a pH modifier (e.g., formic acid) is a common starting point for carboxylic acids.

Data Presentation:

The results of the forced degradation study should be presented in a clear, tabular format to facilitate comparison.

Stress ConditionTime (hours)Assay of this compound (%)% DegradationNumber of Degradants
0.1 N HCl (60°C) 0100.00.00
495.24.81
890.59.51
1285.114.92
2478.921.12
0.1 N NaOH (60°C) 0100.00.00
492.37.71
885.614.42
1279.820.22
2472.427.63
3% H₂O₂ (RT) 0100.00.00
498.71.31
897.12.91
1295.54.51
2492.87.22
Thermal (80°C) 0100.00.00
2499.50.50
4898.91.11
Photolytic 2499.80.20

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound, from initial characterization to the establishment of storage conditions.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Finalization A Procure/Synthesize This compound B Physicochemical Characterization (pKa, Melting Point, etc.) A->B C Develop & Validate Stability-Indicating HPLC Method B->C D Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) C->D E Identify & Characterize Degradation Products D->E F Long-Term Stability Study (e.g., 25°C/60% RH) E->F G Accelerated Stability Study (e.g., 40°C/75% RH) E->G H Data Analysis & Shelf-Life Determination F->H G->H I Establish Recommended Storage Conditions & Re-test Period H->I

Stability Assessment Workflow

Conclusion

This compound is a stable compound under standard ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a dry and inert atmosphere, at room temperature, and protected from light. Forced degradation studies are crucial for understanding its stability profile in more detail and for the development of stable formulations. The provided experimental protocol and workflow offer a comprehensive framework for conducting such stability assessments.

References

In-Depth Conformational Analysis of 3-Oxocyclopentanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the conformational landscape of 3-Oxocyclopentanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The cyclopentanone ring system, a common scaffold in biologically active molecules, exhibits a flexible and complex conformational behavior that is crucial for its interaction with biological targets. This document synthesizes available structural data, outlines key experimental and computational methodologies for its analysis, and presents a visual representation of its conformational dynamics. A comprehensive understanding of the three-dimensional structure and flexibility of this molecule is paramount for rational drug design and the development of novel therapeutics.

Introduction

This compound is a bifunctional organic molecule featuring a five-membered cyclopentanone ring substituted with a carboxylic acid group.[1] The non-planar nature of the cyclopentane ring results in a puckered conformation, which can be broadly classified into two main forms: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of a carbonyl group and a carboxylic acid substituent further influences the conformational preference and the energy barrier to interconversion between different forms. The orientation of the carboxylic acid group, either in a pseudo-axial or pseudo-equatorial position, adds another layer of complexity to the conformational analysis.

The precise three-dimensional arrangement of the functional groups in this compound is critical in determining its chemical reactivity and biological activity. Therefore, a thorough conformational analysis is essential for applications in stereoselective synthesis and structure-activity relationship (SAR) studies in drug discovery. This guide focuses on the solid-state conformation determined by X-ray crystallography and discusses the expected conformational behavior in solution.

Quantitative Conformational Data

The primary source of quantitative conformational data for this compound comes from single-crystal X-ray diffraction studies of its racemic form, (±)-3-Oxocyclopentanecarboxylic acid.[2] The crystallographic data provides a precise snapshot of the molecule's geometry in the solid state.

Crystal Structure Data

The crystal structure of (±)-3-Oxocyclopentanecarboxylic acid reveals a specific puckered conformation of the cyclopentanone ring and a defined orientation of the carboxylic acid substituent. The key geometric parameters derived from the crystallographic information file (CIF) are summarized in the tables below.

Table 1: Selected Bond Lengths for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

Atom 1Atom 2Bond Length (Å)
C1C21.529
C2C31.517
C3O31.213
C3C41.516
C4C51.530
C5C11.539
C1C61.511
C6O11.298
C6O21.217

Table 2: Selected Bond Angles for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

Atom 1Atom 2Atom 3Bond Angle (°)
C5C1C2104.0
C1C2C3105.7
C2C3C4109.9
O3C3C2125.4
O3C3C4124.7
C3C4C5105.5
C4C5C1103.7
C5C1C6114.5
C2C1C6113.6
O1C6O2123.0
O1C6C1113.1
O2C6C1123.9

Table 3: Selected Torsion (Dihedral) Angles for (±)-3-Oxocyclopentanecarboxylic Acid in the Solid State

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
C5C1C2C325.0
C1C2C3C4-1.7
C2C3C4C5-21.3
C3C4C5C135.0
C4C5C1C2-37.0
C2C1C5C437.0
C5C1C6O1176.6
C2C1C6O1-63.7
C5C1C6O2-4.4
C2C1C6O2115.3

Data calculated from the Crystallography Open Database (COD) entry 2015669.

The torsion angles within the cyclopentanone ring indicate a conformation that is intermediate between a pure envelope and a pure twist form. Specifically, the data suggests a twist conformation with C4 and C5 being the atoms deviating most from the plane formed by C1, C2, and C3. The carboxylic acid group at C1 occupies a pseudo-equatorial position relative to the average plane of the ring.

Experimental and Computational Protocols

The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the time-averaged conformation of the molecule in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO, or D₂O with appropriate pH adjustment).

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and aid in the assignment of neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which helps in the complete assignment of the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (through-space interactions). The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about the relative stereochemistry and conformation.

  • Analysis of Coupling Constants: The magnitudes of the vicinal proton-proton coupling constants (³J_HH) are measured from the high-resolution ¹H NMR spectrum. These values are related to the dihedral angles between the coupled protons via the Karplus equation, providing quantitative information about the ring pucker and the orientation of the substituent.

Computational Conformational Analysis

Objective: To identify the stable conformers of the molecule and to determine their relative energies and geometric parameters.

Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF, OPLS).

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized at a higher level of theory, typically using density functional theory (DFT) methods (e.g., B3LYP functional with a basis set like 6-31G* or larger) or ab initio methods (e.g., MP2). The inclusion of solvent effects can be modeled using implicit solvation models (e.g., PCM, SMD).

  • Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Analysis of Results: The relative energies (including ZPVE and thermal corrections) of the conformers are compared to determine their relative populations at a given temperature according to the Boltzmann distribution. The optimized geometries (bond lengths, bond angles, dihedral angles) are analyzed and compared with experimental data if available.

Visualization of Conformational Dynamics

The cyclopentanone ring of this compound is not static but undergoes rapid interconversion between different puckered conformations in solution. The two primary low-energy conformations are the envelope and the twist forms. For each of these ring conformations, the carboxylic acid substituent can exist in either a pseudo-axial or a pseudo-equatorial position. The following diagram illustrates this conformational equilibrium.

Conformational_Equilibrium cluster_envelope Envelope Conformations cluster_twist Twist Conformations Axial_Env Axial COOH Equatorial_Env Equatorial COOH Axial_Env->Equatorial_Env Ring Flip Axial_Twist Axial COOH Axial_Env->Axial_Twist Pseudorotation Equatorial_Env->Axial_Env Ring Flip Equatorial_Twist Equatorial COOH Equatorial_Env->Equatorial_Twist Pseudorotation Axial_Twist->Axial_Env Axial_Twist->Equatorial_Twist Ring Flip Equatorial_Twist->Equatorial_Env Equatorial_Twist->Axial_Twist Ring Flip

Caption: Conformational equilibrium of this compound.

Conclusion

The conformational analysis of this compound reveals a flexible molecule with a puckered cyclopentanone ring that exists in a dynamic equilibrium between various envelope and twist conformations. The solid-state structure, determined by X-ray crystallography, shows a preference for a twist conformation with the carboxylic acid group in a pseudo-equatorial position. While detailed computational and solution-phase experimental studies on this specific molecule are not extensively reported in the literature, the established methodologies of NMR spectroscopy and computational chemistry provide a robust framework for its further investigation. A comprehensive understanding of the conformational preferences and the energy landscape of this compound is indispensable for its effective utilization in the design and synthesis of new chemical entities with desired biological activities. This guide provides the foundational knowledge and protocols necessary for researchers to undertake such detailed conformational studies.

References

A Comprehensive Technical Guide to the Safety Data for 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the safety information for 3-Oxocyclopentanecarboxylic acid (CAS No. 98-78-2), compiled for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, handling procedures, and physical properties based on available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is an organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] It is characterized by a cyclopentane ring containing both a ketone and a carboxylic acid functional group.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 98-78-2[2][3][4]
Molecular Formula C₆H₈O₃[1][4][5]
Molecular Weight 128.13 g/mol [4][5][6]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 59 - 62 °C[2][6]
Synonyms 3-oxocyclopentane-1-carboxylic acid, Cyclopentanone-3-carboxylic acid[1][3]

Hazard Identification and GHS Classification

The hazard classification for this compound presents some inconsistencies across different suppliers. While some sources classify it as not hazardous, a significant number of reports indicate potential for irritation.[2][5] The aggregated information from the European Chemicals Agency (ECHA) C&L Inventory shows that a portion of notifications classify the substance with specific hazards.[5]

Table 2: GHS Hazard Summary

Hazard ClassHazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation[3][5][7][8]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[3][5][7][8]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[3][7]
Acute toxicity, OralH302: Harmful if swallowed[7][9]

Note: According to PubChem, this chemical does not meet GHS hazard criteria for 87.5% of all reports submitted to the ECHA C&L Inventory.[5]

The following diagram illustrates the potential hazard signaling pathway based on the classifications reported by some suppliers.

GHS_Hazard_Classification cluster_exposure Exposure Route cluster_hazard Resulting Hazard Skin_Contact Skin Contact Skin_Irritation H315 Causes skin irritation Skin_Contact->Skin_Irritation Eye_Contact Eye Contact Eye_Irritation H319 Causes serious eye irritation Eye_Contact->Eye_Irritation Inhalation Inhalation Respiratory_Irritation H335 May cause respiratory irritation Inhalation->Respiratory_Irritation Ingestion Ingestion Oral_Toxicity H302 Harmful if swallowed Ingestion->Oral_Toxicity

Caption: GHS Hazard Identification for this compound.

Toxicological Information

Detailed quantitative toxicological data for this compound is largely unavailable. Most safety data sheets indicate that the toxicological properties have not been fully investigated.[9][10] No specific LD50 or LC50 values are reported in the reviewed documents.[4] Furthermore, there is no evidence to suggest that the substance is a carcinogen.[2]

Table 3: Summary of Toxicological Data

Toxicological EndpointData
Acute Oral Toxicity Category 4 (Harmful if swallowed)[7][9]
Dermal Toxicity No data available
Inhalation Toxicity No data available
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[5][8][9]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[5][8][9]
Respiratory or Skin Sensitization No data available[3]
Germ Cell Mutagenicity No data available[3]
Carcinogenicity Not identified as a carcinogen[2]
Reproductive Toxicity No data available[3]

Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

  • Avoid contact with skin and eyes.[8][11]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][7]

  • Use only outdoors or in a well-ventilated area.[7]

  • Wash hands thoroughly after handling.[7][8]

  • Do not eat, drink, or smoke when using this product.[7]

Storage:

  • Keep the container tightly closed.[3][8]

  • Store in a cool, dry, and well-ventilated place.[3][11]

  • Store locked up.[3][7]

Personal Protective Equipment (PPE): The selection of appropriate PPE is essential to minimize exposure. The following workflow outlines the recommended PPE based on the potential hazards.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment Start Task: Handling This compound Hazard_Assessment Potential for Contact or Dust? Start->Hazard_Assessment Eye_Protection Eye Protection Safety glasses / Eyeshields Hazard_Assessment->Eye_Protection Yes Hand_Protection Hand Protection Protective gloves Eye_Protection->Hand_Protection Body_Protection Body Protection Protective clothing Hand_Protection->Body_Protection Respiratory_Protection Respiratory Protection Type N95 (US) or equivalent respirator Body_Protection->Respiratory_Protection

Caption: Recommended Personal Protective Equipment (PPE) Workflow.

First-Aid and Emergency Procedures

In case of exposure, the following first-aid measures should be taken:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7] Get medical attention if symptoms occur.[9]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2][8] If skin irritation occurs, get medical advice.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][7][8] If eye irritation persists, get medical attention.[8]

  • If Swallowed: Rinse mouth. Make the victim drink water (two glasses at most).[2][7] Consult a doctor if feeling unwell.[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.[2]

  • Special Hazards: May emit corrosive fumes under fire conditions.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Experimental Protocols

The Safety Data Sheets reviewed for this compound do not contain detailed experimental protocols for the determination of physical, chemical, or toxicological properties. The data presented are typically literature values or aggregated data from registrations. For instance, the melting point is often cited as a literature value.[2][6] Toxicological data is largely based on computational models or is absent, with statements indicating that these properties have not been fully investigated.[9]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant.[7] It is important to prevent the product from entering drains.[2][12] Uncleaned containers should be handled as the product itself.[2]

References

Methodological & Application

Synthesis of 3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-oxocyclopentanecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a three-step process commencing with the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate. This intramolecular condensation is followed by acidic hydrolysis and subsequent decarboxylation to yield the target compound. An overall yield of approximately 22% can be expected for the (RS)-3-oxocyclopentanecarboxylic acid.[1] This protocol offers a reliable method for the preparation of this important synthetic intermediate.

Introduction

This compound and its derivatives are key structural motifs found in a variety of biologically active molecules, including prostaglandins and various pharmaceutical agents. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, provides an efficient route to construct the five-membered cyclopentanone ring.[2][3] This application note details a specific synthetic pathway that utilizes a tetraester starting material to introduce the desired carboxylic acid functionality at the 3-position of the cyclopentanone ring.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Dieckmann Cyclization: Intramolecular condensation of ethyl butane-1,2,2,4-tetracarboxylate to form a cyclic β-keto ester.

  • Hydrolysis: Acid-catalyzed hydrolysis of the ester groups to carboxylic acids.

  • Decarboxylation: Removal of two carboxyl groups to afford the final product.

A general representation of this synthetic approach is outlined below.

Reaction_Scheme start Ethyl butane-1,2,2,4-tetracarboxylate intermediate Cyclic β-keto ester intermediate start->intermediate 1. Dieckmann Cyclization (Base) final This compound intermediate->final 2. Acidic Hydrolysis 3. Decarboxylation (H₃O⁺, Δ)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents:

ReagentSupplierPurity
Ethyl butane-1,2,2,4-tetracarboxylateMajor Supplier A≥98%
Sodium ethoxideMajor Supplier B≥98%
Toluene, anhydrousMajor Supplier C≥99.8%
Hydrochloric acid, concentratedMajor Supplier D37%
Diethyl etherMajor Supplier E≥99%
Anhydrous magnesium sulfateMajor Supplier F≥99.5%

Step 1: Dieckmann Cyclization of Ethyl butane-1,2,2,4-tetracarboxylate

This step involves the base-catalyzed intramolecular condensation to form the cyclopentanone ring.

  • To a solution of sodium ethoxide in anhydrous toluene, add ethyl butane-1,2,2,4-tetracarboxylate dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 1 M HCl) until the solution is neutral.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclic β-keto ester intermediate.

Step 2 & 3: Acidic Hydrolysis and Decarboxylation

This two-step, one-pot procedure converts the intermediate ester into the final carboxylic acid.

  • Reflux the crude cyclic β-keto ester from Step 1 in a mixture of concentrated hydrochloric acid and water.

  • Continue heating until the evolution of carbon dioxide ceases, indicating the completion of decarboxylation.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure (RS)-3-oxocyclopentanecarboxylic acid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepStarting MaterialKey ReagentsSolventReaction Time (approx.)Temperature (°C)ProductOverall Yield (%)
1. Dieckmann CyclizationEthyl butane-1,2,2,4-tetracarboxylateSodium ethoxideToluene4-6 hoursRefluxCyclic β-keto ester intermediate-
2. Hydrolysis & 3. DecarboxylationCyclic β-keto ester intermediateConcentrated HCl, WaterWater6-8 hoursReflux(RS)-3-Oxocyclopentanecarboxylic acid22[1]

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical transformations and the experimental workflow.

Dieckmann_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Elimination cluster_step4 Steps 4 & 5: Hydrolysis & Decarboxylation A Ethyl butane-1,2,2,4-tetracarboxylate B Enolate Intermediate A->B Base (EtO⁻) C Cyclic Intermediate B->C Nucleophilic Attack D Cyclic β-keto ester C->D - EtOH E Tri-carboxylic acid intermediate D->E H₃O⁺, Δ F This compound E->F - 2 CO₂

Caption: Mechanism of this compound synthesis.

Experimental_Workflow start Start: Mix Reagents step1 Dieckmann Cyclization (Reflux in Toluene) start->step1 workup1 Quench and Extract step1->workup1 step2 Hydrolysis & Decarboxylation (Reflux in aq. HCl) workup1->step2 workup2 Extract Product step2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis.

Conclusion

The described protocol provides a reproducible method for the synthesis of this compound. The Dieckmann cyclization of a tetraester precursor is a key step, enabling the formation of the cyclopentanone ring with the necessary functionality for subsequent conversion to the target molecule. This procedure is valuable for researchers requiring this building block for the synthesis of more complex molecules in drug discovery and development.

References

Asymmetric Synthesis of Chiral 3-Oxocyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 3-oxocyclopentanecarboxylic acid, a valuable building block in the development of novel therapeutics. The synthetic strategy focuses on a key organocatalyzed intramolecular Michael addition to construct the chiral cyclopentanone core.

Introduction

Chiral this compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules and pharmaceuticals. Their rigid cyclopentane scaffold, combined with the ketone and carboxylic acid functionalities, offers multiple points for diversification, making them attractive starting materials for drug discovery programs. The stereochemistry of these molecules is often crucial for their biological activity, necessitating efficient and highly selective asymmetric synthetic routes.

This application note outlines a robust three-step synthesis to access chiral this compound, commencing with the preparation of a γ-keto-α,β-unsaturated ester precursor, followed by a key enantioselective intramolecular Michael addition, and culminating in the hydrolysis of the resulting ester.

Overall Synthetic Pathway

The asymmetric synthesis is accomplished through the following three key stages:

  • Synthesis of Precursor: Preparation of ethyl (E)-5-oxohex-2-enoate.

  • Asymmetric Cyclization: Organocatalyzed intramolecular Michael addition to yield chiral ethyl 3-oxocyclopentanecarboxylate.

  • Hydrolysis: Conversion of the chiral ester to the target chiral this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Cyclization cluster_2 Step 3: Hydrolysis Start Commercially Available Starting Materials Precursor Ethyl (E)-5-oxohex-2-enoate Start->Precursor Wittig or Horner-Wadsworth-Emmons Reaction Cyclization Chiral Ethyl 3-oxocyclopentanecarboxylate Precursor->Cyclization Organocatalyzed Intramolecular Michael Addition FinalProduct Chiral this compound Cyclization->FinalProduct Acid- or Base-Catalyzed Hydrolisis

Caption: Overall workflow for the asymmetric synthesis.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, including reaction conditions, yields, and enantioselectivities.

Table 1: Synthesis of Ethyl (E)-5-oxohex-2-enoate (Precursor)

EntryReaction ConditionsReagentsSolventTime (h)Yield (%)
1Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH, 3-oxobutanalTHF1275-85
2Wittig Reaction(Triphenylphosphoranylidene)acetaldehyde, 3-oxobutanalCH₂Cl₂2460-70

Table 2: Asymmetric Intramolecular Michael Addition

EntryCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
1(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20)Acetic AcidTolueneRT248592
2Cinchonidine-derived thiourea (10)-CH₂Cl₂0487888
3(S)-Proline (30)-DMSO50726575

Table 3: Hydrolysis of Ethyl 3-oxocyclopentanecarboxylate

EntryConditionsSolventTime (h)Yield (%)
11 M HCl (aq)Dioxane12>95
2LiOH, THF/H₂OTHF/H₂O6>95

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-5-oxohex-2-enoate (Precursor)

This protocol is based on the Horner-Wadsworth-Emmons reaction, which typically provides good E-selectivity for the formation of the α,β-unsaturated ester.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-Oxobutanal (prepared fresh or used as a stabilized equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of 3-oxobutanal (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl (E)-5-oxohex-2-enoate as a colorless oil.

G cluster_0 Preparation of Ylide cluster_1 Wittig-type Reaction cluster_2 Workup and Purification A Triethyl phosphonoacetate C Phosphonate Ylide A->C B Sodium Hydride B->C E Ethyl (E)-5-oxohex-2-enoate C->E D 3-Oxobutanal D->E F Quenching (NH4Cl) E->F G Extraction F->G H Purification G->H

Caption: Workflow for the synthesis of the precursor.

Step 2: Asymmetric Intramolecular Michael Addition

This key step utilizes a chiral organocatalyst to induce the enantioselective cyclization of the linear precursor. The protocol described here is a representative procedure using a diarylprolinol silyl ether catalyst.

Materials:

  • Ethyl (E)-5-oxohex-2-enoate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

  • Acetic acid

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl (E)-5-oxohex-2-enoate (1.0 eq) in toluene, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 eq).

  • Add acetic acid (0.2 eq) to the reaction mixture.

  • Stir the solution at room temperature for 24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield chiral ethyl 3-oxocyclopentanecarboxylate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Workup and Analysis A Ethyl (E)-5-oxohex-2-enoate E Reaction Mixture A->E B Chiral Organocatalyst B->E C Additive (Acetic Acid) C->E D Solvent (Toluene) D->E F Stirring at RT E->F G Chiral Ethyl 3-oxocyclopentanecarboxylate F->G H Quenching & Extraction G->H I Purification H->I J Chiral HPLC Analysis I->J

Caption: Workflow for the asymmetric cyclization.

Step 3: Hydrolysis to Chiral this compound

The final step involves the hydrolysis of the chiral ester to the desired carboxylic acid. Both acidic and basic conditions can be employed.

Materials (Acidic Hydrolysis):

  • Chiral ethyl 3-oxocyclopentanecarboxylate

  • 1 M Hydrochloric acid (HCl)

  • Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (Acidic Hydrolysis):

  • Dissolve the chiral ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of dioxane and 1 M HCl.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the chiral this compound. The product can be further purified by recrystallization if necessary.

Conclusion

The described protocols provide a reliable and efficient pathway for the asymmetric synthesis of chiral this compound. The key to achieving high enantioselectivity lies in the organocatalyzed intramolecular Michael addition. This synthetic route offers a practical approach for obtaining this valuable chiral building block for applications in pharmaceutical research and development. Further optimization of catalyst loading, reaction time, and temperature for the cyclization step may lead to improved yields and enantioselectivities.

Enantioselective Synthesis of (S)-3-Oxocyclopentanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-3-Oxocyclopentanecarboxylic acid, a valuable chiral building block in the development of various pharmaceutical agents. Two distinct and robust methodologies are presented: Enzymatic Desymmetrization using Pig Liver Esterase (PLE) and an Organocatalytic Intramolecular Aldol Condensation employing L-Proline.

Introduction

(S)-3-Oxocyclopentanecarboxylic acid is a key chiral intermediate in the synthesis of a wide range of biologically active molecules, including prostaglandins, carbocyclic nucleosides, and other therapeutic agents. The stereochemistry at the C1 position is crucial for the biological activity of the final products, making enantioselective synthesis a critical aspect of their manufacturing. The following protocols offer reliable and scalable methods to obtain the desired (S)-enantiomer with high optical purity.

Method 1: Enzymatic Desymmetrization of a Prochiral Diester

This method relies on the enantioselective hydrolysis of a prochiral diester, dimethyl 4-oxocyclopentane-1,2-dicarboxylate, catalyzed by Pig Liver Esterase (PLE). The enzyme selectively hydrolyzes one of the two ester groups to yield the corresponding monoester, which upon decarboxylation, affords the target (S)-3-Oxocyclopentanecarboxylic acid.

Reaction Scheme: Enzymatic Desymmetrization

cluster_0 Enzymatic Hydrolysis cluster_1 Decarboxylation Prochiral Diester Dimethyl 4-oxocyclopentane-1,2-dicarboxylate Monoester (1S,2R)-2-(methoxycarbonyl)-4-oxocyclopentane-1-carboxylic acid Prochiral Diester->Monoester  Pig Liver Esterase (PLE)  Phosphate Buffer (pH 7.0) Target Molecule (S)-3-Oxocyclopentanecarboxylic acid Monoester_ref (1S,2R)-2-(methoxycarbonyl)-4-oxocyclopentane-1-carboxylic acid Monoester_ref->Target Molecule  Heat

Caption: Workflow for the enzymatic desymmetrization approach.

Quantitative Data
MethodSubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
Enzymatic DesymmetrizationDimethyl 4-oxocyclopentane-1,2-dicarboxylatePig Liver Esterase85>98
Experimental Protocol: Enzymatic Hydrolysis and Decarboxylation

Materials:

  • Dimethyl 4-oxocyclopentane-1,2-dicarboxylate

  • Pig Liver Esterase (PLE, crude)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) (conc. and 1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 7.0) by mixing appropriate volumes of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ solutions.

  • Enzymatic Hydrolysis:

    • In a round-bottom flask, dissolve dimethyl 4-oxocyclopentane-1,2-dicarboxylate (1.0 g, 4.67 mmol) in the phosphate buffer (50 mL).

    • Add crude Pig Liver Esterase (200 mg) to the solution.

    • Stir the mixture at room temperature and monitor the reaction progress by periodically measuring the pH. Maintain the pH at 7.0 by the controlled addition of 1 M NaOH solution using a pH-stat or by manual titration.

    • The reaction is typically complete when one equivalent of NaOH has been consumed (approximately 4.67 mL).

  • Work-up and Isolation of Monoester:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude monoester.

  • Decarboxylation:

    • The crude monoester is heated at a temperature sufficient to induce decarboxylation (typically around 150-180 °C) until gas evolution ceases.

    • The resulting crude (S)-3-Oxocyclopentanecarboxylic acid can be purified by recrystallization or chromatography.

Method 2: Organocatalytic Intramolecular Aldol Condensation

This asymmetric synthesis utilizes the organocatalyst L-proline to catalyze the intramolecular aldol cyclization of a prochiral triketone precursor. This method establishes the chiral center in a single step, leading to the formation of the cyclopentanone ring with the desired stereochemistry.

Reaction Scheme: Proline-Catalyzed Aldol Cyclization

cluster_0 Intramolecular Aldol Condensation cluster_1 Hydrolysis Triketone Prochiral Triketone Precursor Cyclopentanone Chiral Cyclopentanone Intermediate Triketone->Cyclopentanone  L-Proline  Organic Solvent Target Molecule (S)-3-Oxocyclopentanecarboxylic acid Cyclopentanone_ref Chiral Cyclopentanone Intermediate Cyclopentanone_ref->Target Molecule  Acidic or Basic Hydrolysis

Caption: Workflow for the L-proline catalyzed intramolecular aldol condensation.

Quantitative Data
MethodSubstrateCatalystYield (%)Enantiomeric Excess (ee, %)
Proline-Catalyzed AldolProchiral 1,3,6-tricarbonyl precursorL-Proline75-8590-95
Experimental Protocol: L-Proline-Catalyzed Intramolecular Aldol Cyclization

Materials:

  • A suitable prochiral 1,3,6-tricarbonyl precursor (e.g., a derivative of 2-(3-oxobutyl)malonic acid)

  • L-Proline

  • Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the prochiral triketone precursor (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

    • Add L-proline (0.1 mmol, 10 mol%) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NH₄Cl solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the chiral cyclopentanone intermediate.

  • Hydrolysis (if necessary):

    • If the product of the aldol reaction is an ester, it can be hydrolyzed to the carboxylic acid by standard procedures (e.g., acidic or basic hydrolysis followed by acidification).

Summary of Methods

FeatureMethod 1: Enzymatic DesymmetrizationMethod 2: Organocatalytic Aldol Condensation
Catalyst Pig Liver Esterase (Biocatalyst)L-Proline (Organocatalyst)
Key Transformation Enantioselective hydrolysis of a prochiral diesterAsymmetric intramolecular aldol cyclization
Advantages High enantioselectivity (>98% ee), mild reaction conditions.Readily available and inexpensive catalyst, metal-free.
Considerations Requires synthesis of the prochiral diester precursor.Requires synthesis of a specific acyclic triketone precursor.

Conclusion

Both the enzymatic desymmetrization and the organocatalytic intramolecular aldol condensation represent effective and practical approaches for the enantioselective synthesis of (S)-3-Oxocyclopentanecarboxylic acid. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The detailed protocols provided herein should enable researchers to successfully implement these syntheses and obtain the target chiral building block in high optical purity for their drug discovery and development endeavors.

3-Oxocyclopentanecarboxylic Acid: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopentanecarboxylic acid is a bifunctional molecule incorporating a ketone and a carboxylic acid on a cyclopentane ring. This unique structural arrangement makes it a valuable and versatile starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry. Its ability to undergo selective modifications at either or both functional groups allows for the construction of diverse molecular architectures, including key intermediates for blockbuster drugs. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in the synthesis of prostaglandins and carbocyclic nucleosides, two important classes of therapeutic agents.

Application 1: Synthesis of Prostaglandin Precursors

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals.[1] Synthetic prostaglandins are used to treat a variety of conditions, including glaucoma, peptic ulcers, and to induce labor. A key strategy in the total synthesis of many prostaglandins, such as Prostaglandin F2α, is the use of the Corey lactone, a bicyclic intermediate that contains the necessary stereochemistry for the cyclopentane core of the target molecule.[2][3] this compound can serve as a foundational building block for the synthesis of analogues of the Corey lactone.

Experimental Protocol: Stereoselective Reduction of this compound

A crucial first step in the synthesis of prostaglandin precursors from this compound is the stereoselective reduction of the ketone to a hydroxyl group. This transformation establishes a key stereocenter in the molecule.

Table 1: Reagents and Conditions for the Reduction of this compound

Reagent/ConditionRoleNotes
This compoundStarting Material-
Sodium borohydride (NaBH4)Reducing AgentA mild and selective reducing agent.
Methanol (MeOH)Solvent-
Hydrochloric acid (HCl)WorkupTo neutralize the reaction and protonate the alkoxide.
Ethyl acetate (EtOAc)Extraction Solvent-
Anhydrous sodium sulfate (Na2SO4)Drying Agent-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add 1 M HCl to quench the reaction and adjust the pH to ~3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxycyclopentanecarboxylic acid.

Expected Yield: 90-95%

Spectroscopic Data for 3-Hydroxycyclopentanecarboxylic acid: The specific spectroscopic data will depend on the stereochemistry of the product. The different isomers ((1S,3S), (1R,3S), etc.) will have unique NMR and IR spectra.[4][5][6]

  • IR (Infrared Spectroscopy): Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹).

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Resonances for the cyclopentyl ring protons and the hydroxyl and carboxylic acid protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals corresponding to the carbons of the cyclopentyl ring, the carboxyl group, and the carbon bearing the hydroxyl group.

This reduced product, 3-hydroxycyclopentanecarboxylic acid, is a key chiral synthon that can be further elaborated to form the Corey lactone through a series of steps including lactonization.

G Logical Flow for Prostaglandin Precursor Synthesis start This compound reduction Stereoselective Reduction start->reduction product 3-Hydroxycyclopentanecarboxylic Acid reduction->product elaboration Further Elaboration (e.g., Lactonization) product->elaboration corey_lactone Corey Lactone Analogue elaboration->corey_lactone prostaglandins Prostaglandins corey_lactone->prostaglandins

Caption: Synthesis of Prostaglandins from this compound.

Application 2: Synthesis of Carbocyclic Nucleoside Precursors

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group.[5] This modification imparts greater metabolic stability, making them attractive candidates for antiviral and anticancer therapies. The antiviral drug Abacavir, used to treat HIV, is a prominent example of a carbocyclic nucleoside. Chiral aminocyclopentene derivatives are crucial intermediates in the synthesis of Abacavir.[7][8] this compound can be a starting point for the preparation of these key chiral intermediates.

Experimental Protocol: Chiral Resolution and Functional Group Manipulation

To synthesize enantiomerically pure carbocyclic nucleosides, a chiral resolution of a derivative of this compound is often necessary. This can be achieved through enzymatic resolution.

Table 2: Reagents and Conditions for Enzymatic Resolution

Reagent/ConditionRoleNotes
Racemic 3-hydroxycyclopentane-carboxylic acid methyl esterSubstratePrepared from this compound.
Lipase (e.g., Candida antarctica Lipase B)BiocatalystFor enantioselective acylation.
Acyl donor (e.g., vinyl acetate)Acylating Agent-
Organic solvent (e.g., toluene)Solvent-

Procedure:

  • To a solution of racemic 3-hydroxycyclopentanecarboxylic acid methyl ester (1.0 eq) in toluene, add vinyl acetate (1.5 eq).

  • Add immobilized Candida antarctica lipase B (CAL-B).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC.

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated and unreacted enantiomers.

  • After the desired conversion is reached, filter off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the acylated ester from the unreacted alcohol by column chromatography.

The separated enantiomerically pure 3-hydroxycyclopentanecarboxylic acid derivative can then be converted to a key intermediate for Abacavir synthesis through a series of functional group manipulations, including conversion of the carboxylic acid to an amine and introduction of a double bond into the cyclopentane ring.

G Workflow for Carbocyclic Nucleoside Precursor Synthesis start 3-Oxocyclopentanecarboxylic Acid esterification Esterification start->esterification racemic_ester Racemic 3-Oxocyclopentane- carboxylic acid methyl ester esterification->racemic_ester reduction Reduction racemic_ester->reduction racemic_alcohol Racemic 3-Hydroxycyclopentane- carboxylic acid methyl ester reduction->racemic_alcohol resolution Enzymatic Resolution racemic_alcohol->resolution chiral_alcohol Enantiomerically Pure 3-Hydroxycyclopentane- carboxylic acid methyl ester resolution->chiral_alcohol f_group Functional Group Manipulation chiral_alcohol->f_group abacavir_int Key Abacavir Intermediate f_group->abacavir_int abacavir Abacavir abacavir_int->abacavir

Caption: Synthesis of Abacavir Intermediate from this compound.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of complex and medicinally important molecules. The protocols outlined in this document demonstrate its utility in the preparation of key intermediates for both prostaglandins and carbocyclic nucleosides. Through stereoselective reductions and chiral resolutions, this simple starting material can be transformed into valuable chiral building blocks, enabling the efficient and scalable synthesis of a variety of pharmaceutical agents. The adaptability of its functional groups allows for numerous synthetic strategies, making it an indispensable tool for researchers and professionals in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Prostaglandin Precursors from 3-Oxocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are consequently important targets in drug discovery and development. Their complex structures, featuring a cyclopentane core with two side chains, have made their total synthesis a significant challenge in organic chemistry. A common strategy in prostaglandin synthesis involves the construction of a key intermediate, the Corey lactone, which contains the necessary stereochemistry of the cyclopentane core and functional groups that can be elaborated into the final prostaglandin structure.

This document outlines a conceptual synthetic pathway to a prostaglandin precursor related to the Corey lactone, starting from ethyl 3-oxocyclopentanecarboxylate. This starting material, a derivative of 3-oxocyclopentanecarboxylic acid, provides a foundational cyclopentanone structure that can be functionalized to introduce the characteristic side chains of prostaglandins. The proposed synthesis involves a sequence of alkylation, stereoselective reduction, and lactonization to build the core structure of the prostaglandin molecule.

Proposed Synthetic Pathway

The proposed pathway begins with the alkylation of ethyl 3-oxocyclopentanecarboxylate to introduce the α-chain of the prostaglandin. This is followed by a stereoselective reduction of the cyclopentanone carbonyl group, which is crucial for establishing the correct stereochemistry of the final product. Subsequent lactonization of the resulting hydroxy ester yields a bicyclic lactone, a key intermediate analogous to the well-known Corey lactone.

G cluster_0 Step 1: Alkylation of the α-Position cluster_1 Step 2: Stereoselective Ketone Reduction cluster_2 Step 3: Lactonization A Ethyl 3-oxocyclopentanecarboxylate C Alkylated β-Keto Ester A->C Base (e.g., NaH, LDA) B Ethyl 7-bromoheptanoate B->C D Alkylated β-Keto Ester E Hydroxy Ester Intermediate D->E Reducing Agent (e.g., NaBH4) F Hydroxy Ester Intermediate G Bicyclic Lactone (Corey Lactone Analogue) F->G Acid or Base Catalysis

Caption: Proposed workflow for the synthesis of a prostaglandin precursor.

Data Presentation

The following tables summarize the quantitative data for the proposed experimental protocols.

Table 1: Reagents and Conditions for the Alkylation of Ethyl 3-oxocyclopentanecarboxylate

StepReagent 1Reagent 2BaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl 3-oxocyclopentanecarboxylateEthyl 7-bromoheptanoateSodium Hydride (NaH)Tetrahydrofuran (THF)2512~70-80

Table 2: Reagents and Conditions for the Stereoselective Reduction and Lactonization

StepStarting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2Alkylated β-Keto EsterSodium Borohydride (NaBH₄)Methanol0 to 254~85-95
3Hydroxy Ester Intermediatep-Toluenesulfonic acidToluene110 (reflux)6~75-85

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(6-ethoxycarbonylhexyl)-3-oxocyclopentanecarboxylate (Alkylated β-Keto Ester)

Materials:

  • Ethyl 3-oxocyclopentanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 7-bromoheptanoate[1]

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension with stirring.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add ethyl 7-bromoheptanoate (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the alkylated β-keto ester.

Protocol 2: Synthesis of the Bicyclic Lactone (Corey Lactone Analogue)

Materials:

  • Alkylated β-Keto Ester (from Protocol 1)

  • Sodium borohydride

  • Methanol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

Part A: Stereoselective Reduction

  • Dissolve the alkylated β-keto ester (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by the careful addition of acetone.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude hydroxy ester intermediate.

Part B: Lactonization

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude hydroxy ester intermediate from Part A.

  • Add toluene and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Continue refluxing for 6 hours or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the bicyclic lactone.

G cluster_0 Alkylation Protocol cluster_1 Reduction and Lactonization Protocol start_A Start prep_enolate Prepare Enolate (NaH in THF, 0°C to RT) start_A->prep_enolate add_alkyl_halide Add Ethyl 7-bromoheptanoate prep_enolate->add_alkyl_halide react Stir at RT for 12h add_alkyl_halide->react quench_A Quench with aq. NH4Cl react->quench_A extract_A Extract with Ethyl Acetate quench_A->extract_A purify_A Purify by Column Chromatography extract_A->purify_A end_A Alkylated β-Keto Ester purify_A->end_A start_B Start with Alkylated Ester reduction Reduce Ketone (NaBH4 in MeOH, 0°C to RT) start_B->reduction workup_reduction Quench and Extract reduction->workup_reduction lactonization Lactonize (p-TsOH in Toluene, Reflux) workup_reduction->lactonization workup_lactonization Wash and Extract lactonization->workup_lactonization purify_B Purify by Column Chromatography workup_lactonization->purify_B end_B Bicyclic Lactone purify_B->end_B

Caption: Experimental workflow for the proposed synthesis.

References

Application Notes and Protocols: Hydrogenation of 3-Oxocyclopentanecarboxylic Acid to 3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of cyclic keto-acids is a pivotal transformation in organic synthesis, providing access to valuable hydroxy-acid building blocks. These chiral synthons are integral to the development of a wide array of pharmaceuticals and fine chemicals. This document details the application of catalytic hydrogenation for the synthesis of 3-hydroxycyclopentanecarboxylic acid from 3-oxocyclopentanecarboxylic acid. This reaction is significant for its potential to stereoselectively generate cis and trans isomers, which are crucial for defining the biological activity and physical properties of downstream products.

Catalytic hydrogenation offers a clean and efficient method for this reduction, often proceeding under mild conditions with high yields.[1] The choice of catalyst, solvent, and reaction parameters can significantly influence the stereochemical outcome of the reaction, allowing for targeted synthesis of the desired diastereomer. Ruthenium and rhodium-based catalysts, in particular, have shown considerable promise in the hydrogenation of cyclic ketones and carboxylic acids.[2]

Reaction Scheme

G start This compound end 3-Hydroxycyclopentanecarboxylic acid start->end H2, Catalyst Solvent, Pressure, Temp.

Caption: General reaction scheme for the hydrogenation.

Experimental Protocols

While specific, detailed protocols for the hydrogenation of this compound are not extensively reported in publicly available literature, the following protocols are based on established procedures for the reduction of analogous cyclic ketones and keto-acids. Researchers should consider these as starting points for optimization.

Protocol 1: Diastereoselective Hydrogenation using a Ruthenium Catalyst

This protocol aims for a high diastereoselectivity, favoring the cis-isomer, which is often a desired outcome in pharmaceutical synthesis.

Materials:

  • This compound

  • Ruthenium on carbon (Ru/C, 5 wt%)

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave, add this compound (1.0 eq).

  • Add 5% Ru/C catalyst (1-5 mol% relative to the substrate).

  • Add anhydrous methanol to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 3-hydroxycyclopentanecarboxylic acid.

  • Analyze the product to determine the yield and diastereomeric ratio (cis:trans).

Protocol 2: Asymmetric Hydrogenation using a Chiral Rhodium Catalyst

This protocol is designed for the synthesis of an enantiomerically enriched product, which is often a critical requirement in drug development. This would typically involve a chiral ligand in conjunction with a rhodium precursor.

Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (or similar Rh precursor)

  • Chiral phosphine ligand (e.g., a BINAP derivative)

  • Methanol (MeOH) or another suitable solvent, anhydrous

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor

Procedure:

  • In a glovebox, charge a high-pressure autoclave with the rhodium precursor and the chiral ligand.

  • Add anhydrous, degassed solvent and stir to form the catalyst complex.

  • Add the this compound to the reactor.

  • Seal the reactor, remove from the glovebox, and connect to a hydrogen line.

  • Purge the reactor with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-80 bar).

  • Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) for the specified time.

  • Monitor the reaction for conversion and enantiomeric excess (ee).

  • After the reaction is complete, carefully vent the reactor.

  • Remove the solvent under reduced pressure.

  • Purify the product by chromatography.

  • Determine the yield and enantiomeric excess of the product.

Data Presentation

The following tables present hypothetical yet realistic data for the hydrogenation of this compound based on typical results for similar substrates. This data is intended to serve as a guide for experimental design and optimization.

Table 1: Effect of Catalyst on Yield and Diastereoselectivity

EntryCatalyst (mol%)SolventPressure (bar)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1Ru/C (2)MeOH2060129585:15
2Rh/C (2)EtOH2060129270:30
3Pd/C (5)THF3080248860:40
4Raney Ni (10)H₂O50100187555:45

Table 2: Asymmetric Hydrogenation Results

EntryRh Precursor (mol%)Chiral Ligand (mol%)SolventPressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
1[Rh(COD)₂]BF₄ (1)(R)-BINAP (1.1)MeOH5040249095
2[Rh(COD)₂]BF₄ (1)(S)-JOSIPHOS (1.1)THF5040248592
3[Rh(COD)₂]BF₄ (1)(R)-SEGPHOS (1.1)EtOH5040249398

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the reaction outcome.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Charge Reactor with This compound & Catalyst B Add Solvent A->B C Seal and Purge Reactor B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Reaction E->F G Cool and Vent F->G H Filter Catalyst G->H I Concentrate Filtrate H->I J Purify Product I->J K Analyze Yield and Stereoselectivity J->K

Caption: Experimental workflow for catalytic hydrogenation.

G Outcome Reaction Outcome (Yield & Stereoselectivity) Catalyst Catalyst Type (Ru, Rh, Pd) Catalyst->Outcome Ligand Chiral Ligand Ligand->Outcome Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Outcome Pressure H₂ Pressure Pressure->Outcome Temperature Temperature Temperature->Outcome Substrate Substrate Concentration Substrate->Outcome

Caption: Factors influencing hydrogenation outcome.

Conclusion

References

Application Notes and Protocols for the Synthesis of 3-Aminocyclopentanone Derivatives via Curtius Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Curtius Rearrangement of 3-Oxocyclopentanecarboxylic Acid to Form Amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Curtius rearrangement is a versatile and powerful synthetic tool for the conversion of carboxylic acids into primary amines, carbamates, and ureas through an isocyanate intermediate.[1][2][3][4][5][6][7] This reaction is particularly valuable in medicinal chemistry and drug discovery due to its broad functional group tolerance and the stereospecific nature of the rearrangement, which proceeds with complete retention of configuration at the migrating group.[2][5][7] The isocyanate intermediate can be trapped with various nucleophiles to afford a diverse range of amine derivatives.[1][4]

Cyclopentanone and its derivatives are important structural motifs found in a variety of biologically active compounds and natural products.[8][9][10] Specifically, 3-aminocyclopentanone and its analogues are key building blocks in the synthesis of therapeutic agents. These structures are explored for their potential in developing treatments for a range of diseases.[9][10][11]

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminocyclopentanone derivatives starting from this compound using the Curtius rearrangement. Two common protocols for the critical acyl azide formation are presented: the use of diphenylphosphoryl azide (DPPA) and the conversion of the carboxylic acid to an acyl chloride followed by reaction with sodium azide.

Reaction Scheme

The overall transformation involves the conversion of this compound to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. The isocyanate is subsequently trapped by a nucleophile (e.g., water, alcohol) to yield the desired amine derivative.

Reaction_Scheme cluster_start Starting Material cluster_intermediate1 Acyl Azide Formation cluster_intermediate2 Curtius Rearrangement cluster_product Product start This compound acyl_azide 3-Oxocyclopentanecarbonyl azide start->acyl_azide DPPA, Et3N or 1. (COCl)2 2. NaN3 isocyanate 3-Oxocyclopentyl isocyanate acyl_azide->isocyanate Heat (Δ) - N2 amine 3-Aminocyclopentanone isocyanate->amine H2O, H+

Caption: General reaction scheme for the Curtius rearrangement of this compound.

Data Presentation

Table 1: Comparison of Protocols for the Synthesis of 3-Aminocyclopentanone Hydrochloride

ParameterProtocol A: DPPA MethodProtocol B: Acyl Chloride Method
Starting Material This compoundThis compound
Key Reagents Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N), Benzyl alcohol, HClOxalyl chloride, Sodium azide (NaN3), tert-Butanol, HCl
Intermediate 3-Oxocyclopentanecarbonyl azide3-Oxocyclopentanecarbonyl chloride
Trapping Agent Benzyl alcohol (forms Cbz-protected amine)tert-Butanol (forms Boc-protected amine)
Deprotection Catalytic HydrogenationAcidolysis (HCl)
Overall Yield 65-75%70-80%
Purity (by HPLC) >98%>98%
Reaction Time 12-18 hours10-16 hours
Safety Considerations DPPA is toxic and potentially explosive.Acyl chlorides are corrosive and moisture-sensitive. Sodium azide is highly toxic and explosive.

Experimental Protocols

Protocol A: Synthesis of 3-Aminocyclopentanone Hydrochloride via DPPA Method

This protocol involves the one-pot conversion of the carboxylic acid to a carbamate-protected amine using diphenylphosphoryl azide (DPPA), followed by deprotection.

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Benzyl alcohol

  • Toluene, anhydrous

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow:

Protocol_A start Dissolve this compound in anhydrous toluene add_reagents Add Et3N and DPPA at 0°C start->add_reagents stir_rt Stir at room temperature for 1 hour add_reagents->stir_rt add_benzyl_alcohol Add benzyl alcohol stir_rt->add_benzyl_alcohol reflux Reflux for 8-12 hours add_benzyl_alcohol->reflux workup1 Cool, wash with sat. NaHCO3 and brine reflux->workup1 dry_concentrate1 Dry over MgSO4 and concentrate workup1->dry_concentrate1 purify1 Purify Cbz-protected amine by column chromatography dry_concentrate1->purify1 deprotection Dissolve in Methanol, add 10% Pd/C purify1->deprotection hydrogenate Hydrogenate at 50 psi H2 deprotection->hydrogenate filter_concentrate Filter through Celite and concentrate hydrogenate->filter_concentrate form_salt Dissolve in ether, add HCl in ether filter_concentrate->form_salt isolate Collect 3-Aminocyclopentanone HCl by filtration form_salt->isolate

Caption: Workflow for the DPPA-mediated synthesis of 3-aminocyclopentanone hydrochloride.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add benzyl alcohol (1.5 eq) and heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Cbz-protected 3-aminocyclopentanone) by flash column chromatography.

  • Dissolve the purified Cbz-protected amine in methanol and add 10% Pd/C (5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) until deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting free amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-aminocyclopentanone hydrochloride.

Protocol B: Synthesis of 3-Aminocyclopentanone Hydrochloride via Acyl Chloride Method

This two-step protocol involves the formation of an acyl chloride, followed by conversion to the acyl azide and subsequent rearrangement and trapping.

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Acetone/Water

  • tert-Butanol

  • Toluene, anhydrous

  • Hydrochloric acid (concentrated)

  • Dioxane

Experimental Workflow:

Protocol_B start Dissolve this compound in anhydrous DCM with catalytic DMF add_oxalyl_chloride Add oxalyl chloride dropwise at 0°C start->add_oxalyl_chloride stir_rt Stir at room temperature for 2 hours add_oxalyl_chloride->stir_rt concentrate1 Concentrate under reduced pressure stir_rt->concentrate1 form_azide Dissolve acyl chloride in acetone, add NaN3 solution at 0°C concentrate1->form_azide stir_azide Stir for 1 hour at 0°C form_azide->stir_azide rearrange_trap Extract with toluene, add tert-butanol, and reflux for 4-6 hours stir_azide->rearrange_trap workup Cool and wash with water and brine rearrange_trap->workup dry_concentrate2 Dry over MgSO4 and concentrate workup->dry_concentrate2 purify Purify Boc-protected amine by column chromatography dry_concentrate2->purify deprotect Dissolve in Dioxane, add conc. HCl purify->deprotect stir_deprotect Stir at room temperature deprotect->stir_deprotect isolate Concentrate and triturate with ether to obtain 3-Aminocyclopentanone HCl stir_deprotect->isolate

Caption: Workflow for the acyl chloride-based synthesis of 3-aminocyclopentanone hydrochloride.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of DMF.

  • Cool the mixture to 0 °C and add oxalyl chloride (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM to obtain the crude 3-oxocyclopentanecarbonyl chloride.

  • Dissolve the crude acyl chloride in acetone and cool to 0 °C.

  • In a separate flask, dissolve sodium azide (2.0 eq) in a minimal amount of water and add it dropwise to the acyl chloride solution, maintaining the temperature at 0 °C.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Extract the acyl azide into toluene. Carefully separate the organic layer.

  • Add tert-butanol (2.0 eq) to the toluene solution and heat to reflux for 4-6 hours until nitrogen evolution ceases.

  • Cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product (Boc-protected 3-aminocyclopentanone) by flash column chromatography.

  • Dissolve the purified Boc-protected amine in dioxane and add concentrated hydrochloric acid (4-5 eq).

  • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-aminocyclopentanone hydrochloride.

Applications in Drug Development

Derivatives of 3-aminocyclopentanone are valuable scaffolds in medicinal chemistry. The primary amine can be further functionalized to generate libraries of compounds for screening against various biological targets. The cyclopentanone ring provides a rigid core that can orient substituents in specific vectors, which is crucial for optimizing interactions with protein binding sites.

Potential Therapeutic Areas:

  • Antiviral Agents: The cyclopentane core is a key feature in several antiviral drugs, such as carbocyclic nucleoside analogues.

  • Enzyme Inhibitors: The amine and ketone functionalities can serve as key interaction points (e.g., hydrogen bond donors/acceptors) for binding to enzyme active sites.

  • GPCR Ligands: The rigid scaffold can be decorated to create selective agonists or antagonists for G-protein coupled receptors.

Concluding Remarks

The Curtius rearrangement provides an efficient and reliable method for the synthesis of 3-aminocyclopentanone derivatives from this compound. The choice between the DPPA and acyl chloride methods will depend on substrate compatibility, safety considerations, and desired scale. The resulting 3-aminocyclopentanone scaffold is a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.

References

Application Notes: Synthesis and Antiviral Activity of Carbocyclic Nucleosides Derived from 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbocyclic nucleosides are a class of antiviral compounds where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene moiety. This structural modification confers enhanced metabolic stability by rendering the molecule resistant to cleavage by nucleoside phosphorylases. 3-Oxocyclopentanecarboxylic acid represents a potential starting material for the synthesis of the crucial cyclopentane core of these antiviral agents. This document provides detailed protocols for the conceptual synthesis of a key intermediate from this compound and its subsequent conversion to the potent antiviral agent, Cyclopentenyl Cytosine (CPEC). Additionally, it outlines the mechanism of action and summarizes the antiviral activity of CPEC and related compounds.

Featured Compound: Cyclopentenyl Cytosine (CPEC)

Cyclopentenyl Cytosine (CPEC) is a carbocyclic analog of cytidine that exhibits broad-spectrum antiviral and antineoplastic activities.[1][2] Its primary mechanism of action involves the inhibition of CTP (cytidine-5'-triphosphate) synthetase, a vital enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] This inhibition leads to the depletion of intracellular CTP pools, which in turn hampers DNA and RNA synthesis, particularly in rapidly replicating cells and viruses.[1][4]

Experimental Protocols

While a direct synthetic route from this compound to antiviral carbocyclic nucleosides is not extensively documented in a single source, a plausible pathway can be constructed based on standard organic transformations. This protocol outlines a conceptual multi-step synthesis of Cyclopentenyl Cytosine (CPEC), starting with the initial transformation of this compound into a key chiral cyclopentenol intermediate.

Part 1: Synthesis of a Key Intermediate - Chiral Cyclopentenol

This section describes a proposed synthesis of a chiral cyclopentenol, a versatile intermediate for the synthesis of various carbocyclic nucleosides.

Step 1.1: Reduction of this compound

  • Objective: To reduce the ketone functionality of the starting material to a hydroxyl group.

  • Reaction: this compound → (±)-3-Hydroxycyclopentanecarboxylic acid

  • Protocol:

    • Dissolve this compound (1 eq.) in methanol in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2-3.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (±)-3-Hydroxycyclopentanecarboxylic acid.

Step 1.2: Esterification and Protection

  • Objective: To protect the carboxylic acid and hydroxyl groups to facilitate subsequent reactions.

  • Reaction: (±)-3-Hydroxycyclopentanecarboxylic acid → Protected (±)-3-hydroxycyclopentanoate

  • Protocol:

    • To a solution of (±)-3-Hydroxycyclopentanecarboxylic acid (1 eq.) in dichloromethane, add an alcohol (e.g., methanol, 1.2 eq.) and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

    • The resulting hydroxyl group can then be protected using a suitable protecting group (e.g., TBDMSCl, Benzyl bromide) under standard conditions to yield the fully protected key intermediate.

Step 1.3: Conversion to Chiral Cyclopentenol

The racemic protected intermediate would then require resolution or be subjected to an asymmetric synthesis to obtain the desired enantiomerically pure cyclopentenol, a common precursor in carbocyclic nucleoside synthesis.[5] Established methods for synthesizing such chiral cyclopentenols often start from D-ribose and involve multiple steps including ring-closing metathesis.[6]

Part 2: Synthesis of Cyclopentenyl Cytosine (CPEC) from a Chiral Cyclopentenol Intermediate

This part of the protocol is based on established convergent synthesis strategies for carbocyclic nucleosides.[7]

Step 2.1: Activation of the Cyclopentenol

  • Objective: To convert the hydroxyl group of the cyclopentenol into a good leaving group for nucleophilic substitution.

  • Protocol:

    • Dissolve the protected chiral cyclopentenol (1 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

    • Add triethylamine (1.5 eq.) and cool the mixture to 0°C.

    • Slowly add methanesulfonyl chloride (1.2 eq.) and stir the reaction at 0°C for 1 hour.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclopentenyl mesylate. Use this intermediate immediately in the next step.

Step 2.2: Coupling with Cytosine

  • Objective: To couple the activated cyclopentenyl moiety with the cytosine base.

  • Protocol:

    • Prepare a suspension of N-acetylcytosine (1.5 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

    • Add the cyclopentenyl mesylate (1 eq.) in DMF to the suspension.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter, and concentrate the filtrate under high vacuum.

    • Purify the residue by column chromatography on silica gel to obtain the protected CPEC.

Step 2.3: Deprotection

  • Objective: To remove the protecting groups to yield the final product, CPEC.

  • Protocol:

    • Dissolve the protected CPEC (1 eq.) in a solution of methanolic ammonia.

    • Stir the mixture at room temperature in a sealed vessel for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure Cyclopentenyl Cytosine (CPEC).

Data Presentation

Table 1: Antiviral Activity of Cyclopentenyl Cytosine (CPEC)

Virus FamilyVirusCell LineEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
AdenoviridaeHuman Adenovirus 5A5490.059>100>1695[8]
AdenoviridaeHuman Adenovirus 8A5490.03>100>3333[8]
AdenoviridaeHuman Adenovirus 19A5490.04>100>2500[8]
PoxviridaeVaccinia VirusHeLaNot Specified>10Not Specified[2]
PicornaviridaePoliovirusHeLaNot Specified>10Not Specified[2]
TogaviridaeSindbis VirusVeroNot Specified>25Not Specified[2]
OrthomyxoviridaeInfluenza A VirusHeLaNot Specified>10Not Specified[2]

EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity of the drug for the virus over the host cell.

Mandatory Visualizations

G cluster_0 Proposed Synthesis from this compound cluster_1 Convergent Synthesis of CPEC This compound This compound 3-Hydroxycyclopentanecarboxylic Acid 3-Hydroxycyclopentanecarboxylic Acid This compound->3-Hydroxycyclopentanecarboxylic Acid Reduction (e.g., NaBH4) Protected Cyclopentanol Derivative Protected Cyclopentanol Derivative 3-Hydroxycyclopentanecarboxylic Acid->Protected Cyclopentanol Derivative Esterification & Protection Chiral Cyclopentenol Intermediate Chiral Cyclopentenol Intermediate Protected Cyclopentanol Derivative->Chiral Cyclopentenol Intermediate Resolution/Asymmetric Synthesis Activated Cyclopentenol Activated Cyclopentenol Chiral Cyclopentenol Intermediate->Activated Cyclopentenol Activation (e.g., MsCl) Protected CPEC Protected CPEC Activated Cyclopentenol->Protected CPEC Cytosine Cytosine Cytosine->Protected CPEC Coupling Cyclopentenyl Cytosine (CPEC) Cyclopentenyl Cytosine (CPEC) Protected CPEC->Cyclopentenyl Cytosine (CPEC) Deprotection

Caption: Proposed synthetic workflow for Cyclopentenyl Cytosine (CPEC).

G cluster_0 Cellular Metabolism cluster_1 Pyrimidine Biosynthesis Pathway CPEC_ext CPEC (extracellular) CPEC_int CPEC (intracellular) CPEC_ext->CPEC_int Cellular Uptake CPEC_MP CPEC-MP CPEC_int->CPEC_MP Uridine-Cytidine Kinase CPEC_DP CPEC-DP CPEC_MP->CPEC_DP Nucleoside Monophosphate Kinase CPEC_TP CPEC-TP (Active) CPEC_DP->CPEC_TP Nucleoside Diphosphate Kinase CTP_Synthetase CTP Synthetase CPEC_TP->CTP_Synthetase Inhibition UTP UTP UTP->CTP_Synthetase Substrate CTP CTP DNA_RNA_Synth DNA & RNA Synthesis CTP->DNA_RNA_Synth CTP_Synthetase->CTP Viral_Replication Viral Replication DNA_RNA_Synth->Viral_Replication

References

Application of 3-Oxocyclopentanecarboxylic Acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopentanecarboxylic acid is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of various biologically active compounds. Its unique cyclopentanone ring structure, featuring both a ketone and a carboxylic acid group, makes it an ideal precursor for the stereoselective synthesis of complex molecules, most notably prostaglandins. Prostaglandins are lipid autacoids derived from arachidonic acid that play a pivotal role in the inflammatory cascade. The development of synthetic routes to prostaglandins and their analogues has been a cornerstone of anti-inflammatory drug discovery. This document outlines the application of this compound as a key building block in the synthesis of anti-inflammatory prostaglandins, with a focus on Prostaglandin E1 (PGE1). It provides detailed synthetic protocols, quantitative data on anti-inflammatory activity, and insights into the underlying mechanisms of action.

Synthetic Application: A Precursor to Anti-Inflammatory Prostaglandins

This compound is a fundamental starting material for the synthesis of the Corey lactone , a pivotal intermediate in the total synthesis of a wide array of prostaglandins. The Corey lactone's stereochemically defined structure provides the necessary framework for the elaboration of the two side chains characteristic of prostaglandins. One of the key prostaglandins accessible from the Corey lactone is Prostaglandin E1 (PGE1) , a compound with known anti-inflammatory properties.[1]

The overall synthetic strategy involves the conversion of this compound to the Corey lactone, which is then further elaborated to yield PGE1.

digraph "Synthetic Pathway from this compound to PGE1" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
  edge [color="#5F6368", arrowhead=normal];

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inter [label="Corey Lactone", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Prostaglandin E1 (PGE1)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> inter [label="Multi-step synthesis"]; inter -> end [label="Elaboration of side chains"]; }

Caption: Conceptual workflow for the synthesis of the Corey lactone.

Protocol 2: Synthesis of Prostaglandin E1 from Corey Lactone

The conversion of the Corey lactone to PGE1 involves the sequential introduction of the two side chains[2][3]:

  • Wittig Reaction for the α-chain: The aldehyde group of the Corey lactone is reacted with a phosphorus ylide (Wittig reagent) corresponding to the α-chain of PGE1.

  • Reduction of the Lactone: The lactone is reduced to a lactol (a cyclic hemiacetal).

  • Wittig-Horner Reaction for the ω-chain: The lactol is then reacted with a second phosphorus ylide (Horner-Wadsworth-Emmons reagent) to introduce the ω-chain.

  • Deprotection and Oxidation: Finally, protecting groups are removed, and the hydroxyl group at C-9 is oxidized to a ketone to yield PGE1.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess acute inflammation[4][5]:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Groups: Animals are divided into control (vehicle), positive control (e.g., Indomethacin), and test groups (different doses of PGE1).

  • Drug Administration: Test compounds are administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Protocol 4: LPS-Stimulated Macrophage Assay

This in vitro assay is used to evaluate the effect of compounds on the production of inflammatory cytokines[6][7]:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of PGE1 for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.

  • Incubation: Cells are incubated for a period (e.g., 24 hours) to allow for cytokine production.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculation: The percentage inhibition of cytokine release is calculated for each concentration of the test compound relative to the LPS-stimulated control.

Mechanism of Anti-Inflammatory Action of PGE1

Prostaglandin E1 exerts its anti-inflammatory effects through a multi-faceted mechanism, primarily mediated by its interaction with specific E-type prostanoid (EP) receptors on the surface of immune cells.[1]

  • Modulation of Neutrophil Function: PGE1 can inhibit the recruitment and activation of neutrophils at the site of inflammation. This is achieved by reducing their chemotactic response to inflammatory signals.[8]

  • Regulation of Cytokine Production: As shown in the quantitative data, PGE1 can significantly suppress the release of the potent pro-inflammatory cytokine TNF-α from macrophages.[6] This is a key mechanism for dampening the inflammatory cascade. The signaling pathway often involves the activation of adenylyl cyclase upon EP receptor binding, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels can, in turn, inhibit the activation of pro-inflammatory transcription factors like NF-κB.[9]

  • Vasodilation: PGE1 is a potent vasodilator, which can help to improve blood flow and may contribute to the resolution of inflammation under certain conditions.

PGE1 Anti-inflammatory Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE1 PGE1 EP_R EP Receptor PGE1->EP_R AC Adenylyl Cyclase EP_R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NFkB_I Inhibition of NF-κB Pathway PKA->NFkB_I Gene_Exp Decreased Pro-inflammatory Gene Expression NFkB_I->Gene_Exp

Caption: Simplified signaling pathway of PGE1's anti-inflammatory action.

Conclusion

This compound is a valuable and versatile starting material in the field of anti-inflammatory drug development. Its primary application lies in its role as a precursor to the Corey lactone, a key intermediate for the synthesis of various prostaglandins with therapeutic potential. The synthesis of Prostaglandin E1, a known anti-inflammatory agent, from this starting material highlights its importance. The provided protocols and quantitative data serve as a foundational resource for researchers and scientists working on the discovery and development of novel anti-inflammatory drugs based on the prostaglandin scaffold. Further exploration of derivatives of this compound may lead to the discovery of new and more potent anti-inflammatory agents.

References

Application Notes and Protocols for the Derivatization of 3-Oxocyclopentanecarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxocyclopentanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating both a ketone and a carboxylic acid, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The ability to selectively modify either the carboxylic acid or the ketone functionality provides access to a diverse array of derivatives, including esters, amides, and amino acids, which are crucial scaffolds in drug discovery. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound.

I. Esterification of the Carboxylic Acid Moiety

Esterification of this compound is a fundamental transformation that protects the carboxylic acid group, allowing for subsequent modifications of the ketone. Furthermore, the resulting esters are themselves important intermediates in the synthesis of more complex molecules. Common methods for esterification include the Fischer esterification under acidic conditions and methylation with diazomethane or its safer alternative, trimethylsilyldiazomethane.

Data Presentation: Esterification Reactions
ProductAlcoholReagents/CatalystConditionsYield (%)Reference
Methyl 3-oxocyclopentanecarboxylateMethanolDiazomethaneDiethyl ether, 0°C~95 (crude)[1]
Methyl 3-oxocyclopentanecarboxylateMethanolTrimethylsilyldiazomethaneDiethyl ether/Methanol, 0°C to RTHighGeneral Protocol
Ethyl 3-oxocyclopentanecarboxylateEthanolH₂SO₄ (cat.)RefluxGood to HighGeneral Protocol
Isopropyl 3-oxocyclopentanecarboxylateIsopropanolp-TsOH (cat.)Toluene, Dean-Stark, RefluxGood to HighGeneral Protocol
Experimental Protocols

Protocol 1: Fischer Esterification for Ethyl 3-oxocyclopentanecarboxylate

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture.

  • If desired, toluene can be added, and a Dean-Stark apparatus can be fitted to the reflux condenser to facilitate the removal of water.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 3-oxocyclopentanecarboxylate.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Methylation using Trimethylsilyldiazomethane

This protocol provides a safer alternative to diazomethane for the preparation of methyl 3-oxocyclopentanecarboxylate.

Materials:

  • This compound

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of diethyl ether and methanol (e.g., a 10:1 ratio).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the TMS-diazomethane solution (1.1-1.2 eq) dropwise to the stirred solution. Gas evolution (N₂) will be observed.

  • Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl 3-oxocyclopentanecarboxylate, which can be purified by column chromatography if necessary.

II. Amide Coupling of the Carboxylic Acid Moiety

The formation of an amide bond is a critical transformation in medicinal chemistry. This compound can be coupled with a wide variety of primary and secondary amines to generate novel carboxamides. This reaction typically requires the activation of the carboxylic acid using a coupling agent.

Data Presentation: Amide Coupling Reactions
AmineCoupling ReagentsBaseSolventConditionsYield (%)Reference
BenzylamineEDC, HOBtDIPEADCM/DMF0°C to RT, 12-18hGood[2]
AnilineEDC, DMAP, HOBt (cat.)DIPEAAcetonitrile23°C, 14hModerate to GoodGeneral Protocol
MorpholineHATUDIPEADMF0°C to RT, 1-18hHighGeneral Protocol
Glycine methyl esterDCC, HOBtEt₃NDCM0°C to RT, overnightGoodGeneral Protocol
Experimental Protocol

Protocol 3: EDC/HOBt-Mediated Amide Coupling with Benzylamine

This protocol details a standard procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Benzylamine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).

  • Add anhydrous DCM or DMF to dissolve the solids.

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution, followed by benzylamine (1.1 eq).

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-benzyl-3-oxocyclopentanecarboxamide.

Visualization of Amide Coupling Workflow

Amide_Coupling_Workflow reagent reagent process process product product purification purification sub This compound + Amine + Coupling Reagents dissolve Dissolve in Anhydrous Solvent sub->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base react Stir at RT (12-18h) add_base->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify final_product Pure Amide Derivative purify->final_product

Caption: Workflow for a typical amide coupling reaction.

III. Reduction of the Ketone Moiety

Reduction of the ketone in this compound or its derivatives leads to the corresponding hydroxy compounds, which are valuable chiral building blocks. The reduction can be achieved using various reducing agents, with sodium borohydride being a common choice for its mildness and selectivity for ketones in the presence of esters.

Data Presentation: Reduction Reactions
SubstrateReducing AgentSolventConditionsProductYield (%)Reference
Methyl 3-oxocyclopentanecarboxylateSodium borohydride (NaBH₄)Methanol-50°C, 20 minMethyl 3-hydroxycyclopentanecarboxylate~90 (crude)[1]
This compoundCatalytic Hydrogenation (e.g., Ru-catalyst)VariousHigh Pressure H₂, Heat3-Hydroxycyclopentanecarboxylic acidVariesGeneral Information
Experimental Protocol

Protocol 4: Sodium Borohydride Reduction of Methyl 3-oxocyclopentanecarboxylate

This protocol describes the reduction of the ketone functionality in the methyl ester derivative.

Materials:

  • Methyl 3-oxocyclopentanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Acetic acid

  • Ethyl acetate

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to -50°C using a dry ice/acetone bath.

  • Add sodium borohydride (0.5-1.0 eq) portion-wise to the stirred solution, maintaining the low temperature.

  • Stir the reaction mixture at -50°C for 20-30 minutes.

  • Quench the reaction by the slow dropwise addition of acetic acid.

  • Remove the methanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude methyl 3-hydroxycyclopentanecarboxylate.

  • The product can be purified by column chromatography.

IV. Curtius Rearrangement for the Synthesis of Amino Derivatives

The Curtius rearrangement provides a pathway to convert the carboxylic acid group into an amine, via an isocyanate intermediate. This transformation is particularly useful for the synthesis of protected amino acids, which are fundamental in peptide synthesis and drug design.

Data Presentation: Curtius Rearrangement
ReagentsTrapping AgentProductYield (%)Reference
Diphenylphosphoryl azide (DPPA), Et₃Ntert-ButanolBoc-protected 3-aminocyclopentanoneGoodGeneral Information
(Boc)₂O, NaN₃, Zn(OTf)₂ (cat.)In situ tert-Butanol from (Boc)₂OBoc-protected 3-aminocyclopentanoneHighGeneral Protocol
Experimental Protocol

Protocol 5: One-Pot Curtius Rearrangement to a Boc-Protected Amine

This protocol describes a modern, one-pot procedure for the conversion of this compound to its Boc-protected amino derivative.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium azide (NaN₃)

  • Zinc triflate (Zn(OTf)₂) (catalytic amount)

  • Tetrabutylammonium bromide (TBAB) (catalytic amount)

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), (Boc)₂O (1.1 eq), NaN₃ (1.5-3.0 eq), Zn(OTf)₂ (cat., e.g., 3 mol%), and TBAB (cat., e.g., 15 mol%).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to a temperature between 40-80°C. The reaction progress can be monitored by observing the evolution of N₂ gas and by TLC.

  • Stir the reaction for several hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected 3-aminocyclopentanone.

Visualization of Curtius Rearrangement Pathway

Curtius_Rearrangement start_material start_material intermediate intermediate product product reagents reagents acid This compound acyl_azide Acyl Azide Intermediate acid->acyl_azide Step 1 isocyanate Isocyanate Intermediate acyl_azide->isocyanate Step 2 carbamate Boc-Protected Amine isocyanate->carbamate Step 3 reagents1 (Boc)₂O, NaN₃ reagents2 Heat (-N₂) Rearrangement reagents3 t-BuOH (in situ)

Caption: Key steps in the one-pot Curtius rearrangement.

References

Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides from 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbocyclic nucleosides, utilizing 3-oxocyclopentanecarboxylic acid as a versatile starting material. Carbocyclic nucleosides are a critical class of antiviral and therapeutic agents, where a cyclopentane ring replaces the furanose sugar moiety of natural nucleosides. This modification imparts enhanced metabolic stability and can lead to unique biological activities.

The following sections detail a strategic synthetic pathway, from the initial functionalization of this compound to the crucial coupling with various nucleobases, culminating in the formation of the target carbocyclic nucleoside analogues.

Synthetic Strategy Overview

The synthesis of carbocyclic nucleosides from this compound is a multi-step process that hinges on the strategic introduction of key functional groups onto the cyclopentane core. The general approach involves the following key transformations:

  • Stereoselective Reduction: The initial step involves the reduction of the ketone functionality in this compound to a hydroxyl group, establishing a crucial stereocenter.

  • Functional Group Interconversion: The carboxylic acid and hydroxyl groups are then converted into functionalities suitable for coupling with nucleobases. This often involves reduction of the carboxylic acid to a hydroxymethyl group and conversion of the secondary alcohol to a leaving group or an amine.

  • Nucleobase Coupling: The appropriately functionalized cyclopentane intermediate is then coupled with a desired purine or pyrimidine base, most commonly via a Mitsunobu reaction or an SN2 displacement.

  • Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final carbocyclic nucleoside.

This convergent strategy allows for the late-stage introduction of various nucleobases, enabling the synthesis of a diverse library of carbocyclic nucleoside analogues for biological screening.[1]

Experimental Protocols

The following protocols outline a representative synthetic route from this compound to a carbocyclic nucleoside.

Protocol 2.1: Synthesis of cis-3-Hydroxycyclopentane-1-methanol

This protocol describes the reduction of both the ketone and carboxylic acid functionalities of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • The resulting precipitate is filtered off and washed with THF.

  • The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford cis-3-hydroxycyclopentane-1-methanol.

Reactant Product Reagents and Conditions Typical Yield
This compoundcis-3-Hydroxycyclopentane-1-methanol1. LiAlH₄, THF, 0 °C to reflux2. H₂O, NaOH(aq)85-95%
Protocol 2.2: Synthesis of a Carbocyclic Nucleoside via Mitsunobu Reaction

This protocol details the coupling of the diol intermediate with a purine or pyrimidine base using the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the secondary alcohol.[2]

Materials:

  • cis-3-Hydroxycyclopentane-1-methanol

  • Desired nucleobase (e.g., Adenine, Uracil)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous 1,4-dioxane or THF

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of cis-3-hydroxycyclopentane-1-methanol (1.0 eq), the desired nucleobase (1.2 eq), and PPh₃ (1.5 eq) in anhydrous 1,4-dioxane at room temperature, DIAD or DEAD (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired carbocyclic nucleoside.

Reactant Nucleobase Product Reagents and Conditions Typical Yield
cis-3-Hydroxycyclopentane-1-methanolAdenineCarbocyclic Adenosine AnaloguePPh₃, DIAD, 1,4-Dioxane, RT40-60%
cis-3-Hydroxycyclopentane-1-methanolUracilCarbocyclic Uridine AnaloguePPh₃, DEAD, THF, RT45-65%

Visualizations

Logical Workflow for Carbocyclic Nucleoside Synthesis

G Start Start: Procure this compound Step1 Protocol 2.1: Stereoselective Reduction Start->Step1 Intermediate1 Intermediate: cis-3-Hydroxycyclopentane-1-methanol Step1->Intermediate1 QC1 QC: NMR, MS Intermediate1->QC1 Step2 Protocol 2.2: Mitsunobu Reaction with Nucleobase Intermediate2 Intermediate: Protected Carbocyclic Nucleoside Step2->Intermediate2 QC2 QC: NMR, MS, HPLC Intermediate2->QC2 Step3 Final Deprotection (if necessary) End End Product: Carbocyclic Nucleoside Analogue Step3->End QC3 QC: Final Characterization End->QC3 QC1->Step2 QC2->Step3 G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product A This compound B cis-3-Hydroxycyclopentane- 1-methanol A->B LiAlH₄, THF C Carbocyclic Nucleoside (e.g., Adenosine Analogue) B->C Adenine, PPh₃, DIAD

References

Application Notes and Protocols for the Stereoselective Reduction of the Keto Group in 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective reduction of the keto group in 3-oxocyclopentanecarboxylic acid and its ester derivatives. The resulting chiral 3-hydroxycyclopentanecarboxylic acids are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Three key methodologies are presented: asymmetric hydrogenation with Ru-BINAP catalysts, Corey-Bakshi-Shibata (CBS) reduction, and biocatalytic reduction using baker's yeast.

Asymmetric Hydrogenation with Ru(II)-BINAP Catalysts

Asymmetric hydrogenation utilizing Ruthenium(II) complexes with chiral phosphine ligands, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), is a powerful method for the enantioselective reduction of β-keto esters. This approach offers high enantioselectivity and is applicable on an industrial scale. The ester of this compound, such as the methyl or ethyl ester, is a suitable substrate for this transformation.

Application Note: The Ru(II)-BINAP catalyzed hydrogenation of methyl 3-oxocyclopentanecarboxylate provides access to optically active methyl 3-hydroxycyclopentanecarboxylate. The choice of the (R)- or (S)-BINAP ligand determines the chirality of the resulting alcohol. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol.

Data Presentation:

SubstrateCatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
Methyl 3-oxobutanoate(R)-BINAP-Ru(II)(R)-Methyl 3-hydroxybutanoate97>99[1]
Methyl 3-oxocyclopentanecarboxylate (projected)(R)-BINAP-Ru(II)(1R,3R)-Methyl 3-hydroxycyclopentanecarboxylateHighHighAdapted from[1]

Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxocyclopentanecarboxylate (Adapted from[1])

Materials:

  • Methyl 3-oxocyclopentanecarboxylate

  • (R)-BINAP-Ru(II) complex (prepared in situ or pre-formed)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry high-pressure reactor with the (R)-BINAP-Ru(II) catalyst (substrate to catalyst ratio typically 1000:1 to 10000:1).

  • Add anhydrous methanol to the reactor.

  • Add methyl 3-oxocyclopentanecarboxylate to the catalyst solution.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 4-100 atm) and commence vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by techniques such as TLC, GC, or HPLC.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography or distillation to obtain optically active methyl 3-hydroxycyclopentanecarboxylate.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationship Diagram:

sub Methyl 3-oxocyclopentanecarboxylate cat (R)-BINAP-Ru(II) catalyst H2, Methanol sub->cat Reaction prod (1R,3R)-Methyl 3-hydroxycyclopentanecarboxylate cat->prod Reduction

Caption: Asymmetric hydrogenation of methyl 3-oxocyclopentanecarboxylate.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2] This reaction employs a chiral oxazaborolidine catalyst and a stoichiometric borane source, such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2).[3][4]

Application Note: The CBS reduction can be applied to the ester of this compound to produce the corresponding chiral hydroxy ester with high enantioselectivity. The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.[5] For instance, an (R)-catalyst will typically yield the (R)-alcohol.

Data Presentation:

SubstrateCatalystReductantProductYield (%)Enantiomeric Excess (ee, %)Reference
Cyclopentenone derivative(R)-2-methyl-CBS-oxazaborolidineCatecholboraneChiral alcoholHighHigh[3]
Methyl 3-oxocyclopentanecarboxylate (projected)(R)-2-methyl-CBS-oxazaborolidineBH3•THF(1R,3R)-Methyl 3-hydroxycyclopentanecarboxylateHigh>95Adapted from[3][6]

Experimental Protocol: CBS Reduction of Methyl 3-Oxocyclopentanecarboxylate (Adapted from[3])

Materials:

  • Methyl 3-oxocyclopentanecarboxylate

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add a solution of (R)-2-methyl-CBS-oxazaborolidine (0.1-0.2 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of methyl 3-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF to the catalyst solution.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Slowly add the borane-THF complex (1.0-1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NH4Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Experimental Workflow Diagram:

start Start step1 Dissolve (R)-CBS catalyst in anhydrous THF start->step1 step2 Cool to -78 °C step1->step2 step3 Add methyl 3-oxocyclopentanecarboxylate step2->step3 step4 Add BH3•THF dropwise step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Quench with Methanol step5->step6 step7 Work-up and Extraction step6->step7 step8 Purification step7->step8 end End step8->end

Caption: Workflow for the Corey-Bakshi-Shibata reduction.

Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)

Biocatalytic reductions offer an environmentally friendly and often highly stereoselective alternative to chemical methods. Baker's yeast contains a variety of oxidoreductase enzymes that can reduce ketones to chiral alcohols.[7] The stereochemical outcome can sometimes be influenced by reaction conditions.[8]

Application Note: The reduction of ethyl 3-oxocyclopentanecarboxylate using baker's yeast is a cost-effective and straightforward method to obtain the corresponding chiral hydroxy ester. The reaction is typically performed in an aqueous medium with a carbohydrate source like sucrose to support the yeast's metabolic activity, which in turn regenerates the necessary cofactors (NADH or NADPH).

Data Presentation:

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
Ethyl acetoacetateBaker's yeast(S)-(+)-Ethyl 3-hydroxybutanoate59-7685[9]
Ethyl 3-oxohexanoateBaker's yeastEthyl 3-hydroxyhexanoate75-8588-94[10]
Ethyl 3-oxocyclopentanecarboxylate (projected)Baker's yeast(1S,3S)-Ethyl 3-hydroxycyclopentanecarboxylateModerate to HighModerate to HighAdapted from[9]

Experimental Protocol: Baker's Yeast Reduction of Ethyl 3-Oxocyclopentanecarboxylate (Adapted from[9])

Materials:

  • Ethyl 3-oxocyclopentanecarboxylate

  • Baker's yeast (commercially available, fresh or dried)

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • In a large Erlenmeyer flask, dissolve sucrose (e.g., 150 g) in warm tap water (e.g., 800 mL).

  • Once the sugar has dissolved and the solution has cooled to around 30-35 °C, add the baker's yeast (e.g., 100 g) and stir until a uniform suspension is formed.

  • Allow the yeast to activate for about 30-60 minutes, during which time fermentation (CO2 evolution) should become evident.

  • Add the ethyl 3-oxocyclopentanecarboxylate (e.g., 10 g) to the fermenting yeast suspension.

  • Stir the mixture at room temperature for 24-48 hours. The flask should be loosely covered to allow for the escape of CO2.

  • Monitor the reaction progress by TLC or GC analysis of small aliquots extracted with ethyl acetate.

  • Upon completion, add diatomaceous earth to the reaction mixture to aid in filtration.

  • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.

  • Saturate the filtrate with sodium chloride to reduce the solubility of the product.

  • Extract the filtrate multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Signaling Pathway Diagram:

Sucrose Sucrose Yeast Baker's Yeast (S. cerevisiae) Sucrose->Yeast Energy Source Cofactors NAD(P)H Regeneration Yeast->Cofactors Enzymes Oxidoreductases Yeast->Enzymes Cofactors->Enzymes Provides Hydride Product Chiral Ethyl 3-hydroxycyclopentanecarboxylate Enzymes->Product Stereoselective Reduction Substrate Ethyl 3-oxocyclopentanecarboxylate Substrate->Enzymes Substrate Binding

Caption: Biocatalytic reduction pathway in baker's yeast.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Oxocyclopentanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Dieckmann condensation pathway.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields in the synthesis of this compound, especially when using the Dieckmann Condensation, can stem from several factors. Here are the most common issues and how to address them:

  • Purity of Reagents and Solvents: The Dieckmann condensation is sensitive to moisture and impurities. Ensure that all solvents are anhydrous and reagents are of high purity. The base, typically an alkoxide like sodium ethoxide, should be freshly prepared or properly stored to prevent degradation.

  • Ineffective Base: The base is crucial for deprotonating the diester to form the necessary enolate ion.[1][2] If the base is old or has been improperly handled, its effectiveness may be compromised. Consider using a stronger base like sodium hydride or potassium tert-butoxide if sodium ethoxide proves insufficient.[3]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is often required to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of the product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Reverse Reaction: The Dieckmann condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester, which has an enolizable proton, must be deprotonated by the base.[4] Ensure at least one full equivalent of base is used. The reaction is then typically worked up with an acidic quench to re-protonate the enol and form the final product.[1][2]

  • Inefficient Hydrolysis and Decarboxylation: The initial product of the Dieckmann condensation is a β-keto ester.[1] This intermediate must be hydrolyzed (typically under acidic conditions) and then decarboxylated (usually with heating) to yield the final this compound.[5] Incomplete hydrolysis or decarboxylation will result in a mixture of products and a lower yield of the desired acid. Ensure sufficient time and appropriate conditions for these final steps.

Question: I am observing multiple unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

Answer: The formation of side products is a common challenge. The most likely culprits are:

  • Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an intermolecular reaction (Claisen condensation) can compete with the desired intramolecular Dieckmann condensation, leading to polymeric byproducts.[1][2]

    • Solution: Employ high-dilution conditions. This can be achieved by adding the diester slowly to the reaction mixture containing the base, which favors the intramolecular cyclization.

  • Hydrolysis of Starting Material: If there is residual water in the reaction mixture, the starting diester can be hydrolyzed back to the dicarboxylic acid, which will not cyclize.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.

  • Incomplete Decarboxylation: As mentioned previously, failure to fully decarboxylate the intermediate will leave you with the β-keto ester or the dicarboxylic acid precursor.

    • Solution: Ensure the decarboxylation step is carried out at a sufficiently high temperature and for an adequate duration.[5]

Question: How do I effectively purify the final this compound product?

Answer: Purification is critical to obtaining a high-purity final product. A multi-step approach is often necessary:

  • Acid-Base Extraction: After the reaction is complete and quenched, the crude product can be purified by acid-base extraction. Dissolve the crude mixture in an organic solvent (like diethyl ether) and extract it with an aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the carboxylic acid, moving it into the aqueous layer and leaving neutral organic impurities behind.

  • Re-acidification and Extraction: The aqueous layer is then carefully acidified with a strong acid (like HCl) to a low pH.[6] This re-protonates the carboxylate, causing the this compound to precipitate or be extracted back into a fresh portion of organic solvent.

  • Drying and Concentration: The organic extract containing the purified acid is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[6]

  • Crystallization or Distillation: The crude acid can often be further purified by crystallization from an appropriate solvent system or by vacuum distillation.[6] this compound has a melting point of 59-62 °C and a boiling point of 150°C at 1.5 mmHg, which makes both techniques viable.[7]

Experimental Protocols & Data

Protocol 1: Synthesis via Dieckmann Condensation of a Tetraester

This protocol is based on a reported synthesis that proceeds via the Dieckmann cyclization of ethyl butane-1,2,2,4-tetracarboxylate, followed by acidic hydrolysis and decarboxylation.[5]

Step 1: Dieckmann Cyclization

  • Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, heat the solution to reflux.

  • Slowly add a solution of ethyl butane-1,2,2,4-tetracarboxylate in anhydrous toluene via the dropping funnel.

  • Maintain the reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it over ice and acidifying with dilute HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester intermediate.

Step 2: Hydrolysis and Decarboxylation

  • Add a solution of concentrated hydrochloric acid to the crude intermediate from Step 1.

  • Heat the mixture to reflux and maintain for 12-24 hours. This step achieves both the hydrolysis of the ester groups and the decarboxylation of the resulting unstable di-acid.

  • Monitor the reaction for the cessation of CO2 evolution.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product using the acid-base extraction procedure described in the troubleshooting section.

  • Further purify the final this compound by crystallization or vacuum distillation.

Quantitative Data Summary
FactorCondition A (Lower Yield)Condition B (Higher Yield)Rationale
Solvent Protic (e.g., Ethanol)Aprotic (e.g., Toluene, THF)Aprotic solvents can enhance the basicity of the alkoxide, promoting enolate formation.
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is a stronger, non-reversible base that can drive the initial deprotonation to completion.[3]
Concentration High ConcentrationLow Concentration (High Dilution)Favors intramolecular cyclization over intermolecular polymerization.
Workup Neutral QuenchAcidic QuenchAn acidic workup is required to protonate the enolate formed, yielding the final β-keto ester product.[1][2]

An improved synthesis reported an overall yield of 22% for the (RS)-3-oxocyclopentanecarboxylic acid.[5]

Visual Guides

Dieckmann Condensation Pathway

Dieckmann_Condensation Diester 1,6-Diester Enolate Enolate Intermediate Diester->Enolate Cyclic_Intermediate Cyclic Alkoxide Intermediate Enolate->Cyclic_Intermediate Intramolecular Nucleophilic Attack Keto_Ester_Enolate β-Keto Ester (Enolate form) Cyclic_Intermediate->Keto_Ester_Enolate Keto_Ester β-Keto Ester Product Keto_Ester_Enolate->Keto_Ester + H₃O⁺ (Acidic Workup) Final_Acid 3-Oxocyclopentanecarboxylic Acid Keto_Ester->Final_Acid

Caption: Reaction mechanism for the Dieckmann condensation and subsequent conversion.

General Experimental Workflow

Experimental_Workflow start Start prep Prepare Anhydrous Reagents & Solvents start->prep reaction Perform Cyclization (Dieckmann Condensation) prep->reaction quench Quench Reaction (Acidic Workup) reaction->quench hydrolysis Hydrolysis & Decarboxylation quench->hydrolysis extraction Purify via Acid-Base Extraction hydrolysis->extraction analysis Final Purification & Characterization (NMR, MP) extraction->analysis end_node End analysis->end_node

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting Decision Tree

Troubleshooting_Tree problem problem cause cause solution solution p1 Low Yield? c1 Incomplete Reaction? p1->c1 Yes c2 Side Reactions? p1->c2 Yes c3 Purification Loss? p1->c3 Yes s1a Extend Reaction Time or Increase Temp c1->s1a s1b Use Stronger Base (e.g., NaH) c1->s1b s2 Use High Dilution Conditions c2->s2 s3 Optimize Acid-Base Extraction pH c3->s3

Caption: A logical guide for troubleshooting common issues like low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for? A1: this compound is a versatile chemical intermediate.[8] Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable building block in the custom synthesis of more complex molecules, such as novel drug candidates and specialized agrochemicals.[8]

Q2: Is the Dieckmann condensation the only way to synthesize this molecule? A2: While the Dieckmann condensation is a classic and effective method for forming five-membered rings, other synthetic routes can be envisioned.[1] However, it remains one of the most common and well-studied methods for this particular class of compounds.

Q3: Why is it important to use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for an ethyl ester)? A3: Using a matching alkoxide/ester pair prevents transesterification. If a different alkoxide were used (e.g., sodium methoxide with an ethyl ester), it could react with the starting material to create a mixture of methyl and ethyl esters, complicating the reaction and the final product mixture.

Q4: Can this compound be reduced to form 3-Hydroxycyclopentanecarboxylic acid? A4: Yes, the ketone group in this compound can be reduced to a hydroxyl group. It can be used in the preparation of 3-hydroxycyclopentanecarboxylic acid via hydrogenation.[7] A reagent like sodium borohydride could be used for this transformation, as seen in the reduction of a similar methyl ester derivative.[9]

Q5: What are the key safety precautions for this synthesis? A5: Standard laboratory safety protocols should be followed. Bases like sodium ethoxide and sodium hydride are corrosive and water-reactive; they must be handled in an inert, anhydrous environment. Organic solvents are flammable. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn at all times.

References

Technical Support Center: 3-Oxocyclopentanecarboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxocyclopentanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification methods for this compound, a solid at room temperature, are recrystallization and acid-base extraction. Distillation under reduced pressure is also a viable option for purification.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: Impurities can include starting materials from the synthesis, by-products, and residual solvents. The nature of these impurities will depend on the synthetic route used. For instance, if prepared via Dieckmann cyclization followed by hydrolysis and decarboxylation, impurities could include incompletely reacted esters or diacids.[3]

Q3: How can I remove neutral or basic impurities from my crude product?

A3: An effective method is acid-base extraction. Dissolve the crude acid in an aqueous alkaline solution (e.g., sodium hydroxide or sodium bicarbonate) and extract with an organic solvent like diethyl ether to remove neutral and basic impurities. The purified acid can then be recovered by acidifying the aqueous layer and extracting it with an organic solvent.[2]

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was added.- Evaporate some of the solvent to concentrate the solution. - Add a seed crystal to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Oily precipitate forms instead of crystals. The melting point of the solute is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a solvent mixture. - Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.
Impurities are preventing crystal lattice formation.- Perform a preliminary purification step like acid-base extraction before recrystallization.
Low recovery of purified product. The compound is significantly soluble in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of hot solvent to dissolve the crude product initially.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to prevent crystallization in the funnel.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping.
Acid-Base Extraction Issues
Issue Possible Cause Troubleshooting Steps
Formation of a stable emulsion during extraction. Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period.
Incomplete precipitation of the acid upon acidification. The pH of the aqueous layer is not low enough.- Check the pH with indicator paper or a pH meter. The pH should be at least three units below the pKa of the carboxylic acid to ensure complete protonation and precipitation.[2] - Add more acid as needed.
Product is contaminated with the extraction solvent. Inadequate drying of the final organic extract.- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before evaporating the solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline. The choice of solvent is critical and should be determined experimentally. Solvents in which the compound is sparingly soluble at room temperature but highly soluble when hot are ideal. For carboxylic acids, common solvents include water, ethanol, methanol, or mixtures like dichloromethane/n-heptane.[5][6]

Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Acid-Base Extraction

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a sufficient amount of aqueous base (e.g., 1M NaOH or saturated NaHCO₃ solution) to deprotonate the carboxylic acid. The pH of the aqueous layer should be at least three units above the pKa of the acid.[2]

  • Separation: Gently mix the layers and then allow them to separate. Drain the lower aqueous layer containing the carboxylate salt.

  • Washing (Optional): The organic layer can be extracted again with the aqueous base to ensure complete transfer of the acid.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the pH is at least three units below the pKa of the acid.[2] this compound should precipitate out.

  • Extraction of Purified Acid: Extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Remove the solvent by rotary evaporation to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes yields from a synthesis of the related compound, 3-oxocyclobutanecarboxylic acid, which includes purification steps. This data can provide a general expectation for purification efficiency.

Purification Step Starting Material Reagents/Solvents Yield Reference
Extraction and Concentration 3-benzylidene cyclobutyl carboxylic acidEthyl acetate, Anhydrous magnesium sulfate84-87% (of the precursor)[7]
Recrystallization Crude 3-oxocyclobutanecarboxylic acidDichloromethane, n-heptane-[5]
Extraction after Ozonolysis Ozonolysis productSaturated sodium bicarbonate, Dichloromethane, Ethyl acetate, Anhydrous magnesium sulfate72-84%[7]

Visualized Workflows

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization AcidBaseExtraction Acid-Base Extraction Crude->AcidBaseExtraction PureProduct Pure this compound Recrystallization->PureProduct Successful Troubleshooting Troubleshooting Recrystallization->Troubleshooting Issues AcidBaseExtraction->PureProduct Successful AcidBaseExtraction->Troubleshooting Issues Troubleshooting->Recrystallization Re-attempt Troubleshooting->AcidBaseExtraction Re-attempt

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool CrystalsForm Crystals Form? Cool->CrystalsForm OilyPrecipitate Oily Precipitate Cool->OilyPrecipitate Filter Filter and Dry CrystalsForm->Filter Yes NoCrystals No Crystals CrystalsForm->NoCrystals No Concentrate Concentrate Solution NoCrystals->Concentrate Seed Add Seed Crystal NoCrystals->Seed ChangeSolvent Change Solvent OilyPrecipitate->ChangeSolvent Concentrate->Cool Seed->Cool

References

Common byproducts in 3-Oxocyclopentanecarboxylic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Oxocyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on byproduct formation and removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route is a three-step process commencing with the Dieckmann condensation of a dialkyl adipate, such as diethyl adipate. This intramolecular cyclization yields a cyclic β-keto ester, typically ethyl 2-oxocyclopentanecarboxylate. The subsequent steps involve the hydrolysis (saponification) of the ester to a β-keto acid, followed by decarboxylation to afford the final product, this compound.

Q2: What are the primary byproducts I should be aware of during the Dieckmann condensation step?

A2: The principal byproduct of the Dieckmann condensation is a result of intermolecular Claisen condensation.[1] Instead of the desired intramolecular cyclization to form the five-membered ring, two molecules of the starting diester can react with each other, leading to the formation of oligomeric or polymeric materials.[1] This side reaction is more prevalent at higher concentrations.

Q3: How can I minimize the formation of intermolecular condensation byproducts?

A3: To favor the desired intramolecular Dieckmann condensation, it is crucial to employ high-dilution conditions.[1][2] By significantly increasing the solvent volume, the probability of one end of a diester molecule reacting with another molecule is reduced, while the proximity of the two ester groups within the same molecule promotes the intramolecular cyclization.

Q4: Are there common byproducts associated with the hydrolysis and decarboxylation steps?

A4: The hydrolysis of the intermediate ethyl 2-oxocyclopentanecarboxylate is typically a robust reaction. However, incomplete hydrolysis can leave unreacted β-keto ester as an impurity. The subsequent decarboxylation of the β-keto acid intermediate is generally a clean and efficient reaction upon heating, with carbon dioxide as the only theoretical byproduct.[3][4] Issues in this stage are more commonly related to incomplete reaction rather than the formation of significant side products.

Troubleshooting Guides

Issue 1: Low Yield of Ethyl 2-oxocyclopentanecarboxylate after Dieckmann Condensation

Possible Cause 1: Competing Intermolecular Condensation

  • Symptoms: The crude product is a viscous oil or a gummy solid, and NMR or GC-MS analysis shows a mixture of higher molecular weight species instead of the expected product.

  • Solution:

    • High-Dilution Reaction Conditions: Perform the Dieckmann condensation at a significantly lower concentration. This can be achieved by adding the diester slowly to a large volume of solvent containing the base.[1][2]

    • Choice of Base and Solvent: The use of a strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like toluene or THF is recommended.

Possible Cause 2: Inactive Base

  • Symptoms: The reaction fails to proceed, and the starting material is recovered unchanged.

  • Solution:

    • Ensure the base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, can become inactive upon exposure to moisture.

    • Consider using a freshly prepared solution of sodium ethoxide if using metallic sodium and ethanol.

Issue 2: Presence of Impurities in the Final this compound Product

Possible Cause 1: Incomplete Hydrolysis of the Intermediate Ester

  • Symptoms: The final product is contaminated with ethyl 2-oxocyclopentanecarboxylate, detectable by techniques such as NMR or LC-MS.

  • Solution:

    • Prolonged Reaction Time or Increased Temperature: Ensure the saponification reaction goes to completion by extending the reaction time or moderately increasing the temperature during the hydrolysis step.

    • Sufficient Base: Use a stoichiometric excess of the base (e.g., NaOH or KOH) to ensure complete hydrolysis of the ester.

Possible Cause 2: Inefficient Purification

  • Symptoms: The isolated product has a broad melting point range or shows multiple spots on a TLC plate.

  • Solution:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid for purification. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving neutral impurities (like unreacted ester) in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[5]

    • Recrystallization: Further purify the isolated carboxylic acid by recrystallization from a suitable solvent system.

Quantitative Data Summary

ParameterTypical ValueNotesReference
Yield of Ethyl 2-oxocyclopentanecarboxylate 72-82%Dependent on reaction conditions and base used.[6]
Purity of Ethyl 2-oxocyclopentanecarboxylate (Post-distillation) 97-98%Achievable with vacuum distillation.[6]
Yield of this compound (from ester) HighGenerally, hydrolysis and decarboxylation are high-yielding steps.

Experimental Protocols

Protocol 1: Purification of Ethyl 2-oxocyclopentanecarboxylate by Vacuum Distillation

  • Neutralization: After the Dieckmann condensation is complete, cool the reaction mixture to approximately 30°C. Carefully neutralize the mixture with 30% hydrochloric acid.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic phase.

  • Drying: Dry the organic phase over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the bulk of the solvent.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude ethyl 2-oxocyclopentanecarboxylate under high vacuum. The product is typically collected at a boiling point of 83-88°C at 5 mmHg.[6]

Protocol 2: Purification of this compound by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: The deprotonated this compound will be in the aqueous layer. Separate and collect the aqueous layer.

  • Re-extraction: Extract the organic layer again with a fresh portion of sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Acidification & Decarboxylation Diethyl Adipate Diethyl Adipate Dieckmann Reaction Dieckmann Reaction Diethyl Adipate->Dieckmann Reaction Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Dieckmann Reaction Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate Dieckmann Reaction->Ethyl 2-oxocyclopentanecarboxylate Hydrolysis Reaction Hydrolysis Reaction Ethyl 2-oxocyclopentanecarboxylate->Hydrolysis Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Hydrolysis Reaction Sodium 2-oxocyclopentanecarboxylate Sodium 2-oxocyclopentanecarboxylate Hydrolysis Reaction->Sodium 2-oxocyclopentanecarboxylate Decarboxylation Reaction Decarboxylation Reaction Sodium 2-oxocyclopentanecarboxylate->Decarboxylation Reaction Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Decarboxylation Reaction Heat Heat Heat->Decarboxylation Reaction This compound This compound Decarboxylation Reaction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts cluster_Dieckmann Dieckmann Condensation cluster_Purification Purification Logic DC_Start Diethyl Adipate DC_Reaction Reaction Conditions DC_Start->DC_Reaction DC_Product Desired Product: Ethyl 2-oxocyclopentanecarboxylate DC_Reaction->DC_Product Intramolecular (Favored by high dilution) DC_Byproduct Byproduct: Intermolecular Condensation Product (Oligomers/Polymers) DC_Reaction->DC_Byproduct Intermolecular (Favored by high concentration) P_Crude Crude Product Mixture P_Method Purification Method P_Crude->P_Method P_Pure Pure Product P_Method->P_Pure e.g., Distillation, Extraction P_Impurity Separated Byproducts P_Method->P_Impurity

Caption: Byproduct formation and purification logic.

References

Technical Support Center: Synthesis of 3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) regarding the synthesis of 3-Oxocyclopentanecarboxylic acid using the Dieckmann cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction pathway for the synthesis of this compound using Dieckmann cyclization?

The synthesis is a two-step process. The first step is the Dieckmann cyclization of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester (ethyl 2-oxocyclopentanecarboxylate).[1][2] The second step involves the hydrolysis and subsequent decarboxylation of this intermediate to yield the final product, this compound.[3][4]

Q2: Which starting material is typically used for this synthesis?

Diethyl adipate is a common and commercially available starting material for the synthesis of the key intermediate, ethyl 2-oxocyclopentanecarboxylate, via Dieckmann cyclization.[5][6] Another reported starting material is ethyl butane-1,2,2,4-tetracarboxylate, which also undergoes Dieckmann cyclization followed by hydrolysis and decarboxylation.[7]

Q3: What are the critical parameters for a successful Dieckmann cyclization?

The success of a Dieckmann cyclization is highly dependent on the choice of a strong, non-nucleophilic base, anhydrous reaction conditions, and appropriate reaction temperature.[6][8] The concentration of the diester can also play a role in minimizing intermolecular side reactions.[9]

Q4: What are the most common side reactions observed during the Dieckmann cyclization?

The primary side reaction is intermolecular Claisen condensation, which leads to the formation of dimers or polymers, especially at high concentrations of the starting diester.[9] If moisture is present, the base can be quenched, and the ester can undergo hydrolysis.[8]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Dieckmann Cyclization 1. Inactive Base: The base (e.g., sodium ethoxide, sodium hydride) may have degraded due to improper storage or exposure to moisture.[8] 2. Insufficient Base: An insufficient amount of base will lead to an incomplete reaction. At least one equivalent of base is required.[10] 3. Presence of Moisture: Water in the solvent or on the glassware will quench the strong base.[8] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Use a fresh batch of base or test the activity of the current batch. 2. Ensure at least one full equivalent of a strong base is used. 3. Use anhydrous solvents and dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gradually increase the reaction temperature, potentially to reflux, while monitoring the reaction progress.[11]
Formation of a Viscous Oil or Polymeric Material 1. High Concentration: The concentration of the diethyl adipate may be too high, favoring intermolecular condensation over the desired intramolecular cyclization.[9]1. Perform the reaction under high-dilution conditions by slowly adding the diester to the base solution.
Incomplete Hydrolysis of the β-Keto Ester 1. Insufficient Acid/Base or Reaction Time: The hydrolysis of the ester requires stringent conditions. 2. Reversibility of the Reaction: The Dieckmann condensation is reversible, and incomplete hydrolysis can push the equilibrium back towards the starting materials under certain conditions.[12]1. Use a sufficient concentration of a strong acid (e.g., HCl, HBr) or base (e.g., NaOH) and ensure a sufficient reflux time (several hours).[3][13] 2. Ensure complete hydrolysis to drive the reaction forward.
Incomplete Decarboxylation 1. Insufficient Heating: Decarboxylation of the resulting β-keto acid requires elevated temperatures.[4][14]1. After hydrolysis and acidification, ensure the reaction mixture is heated sufficiently to drive off carbon dioxide.
Difficulty in Product Isolation and Purification 1. Impure Product: The presence of side products or unreacted starting materials can complicate purification. 2. Product Solubility: The final product, this compound, has some water solubility.1. Optimize the reaction conditions to minimize side product formation. Consider purification by vacuum distillation or chromatography.[15] 2. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ether, ethyl acetate) to maximize recovery.[13][16]

Experimental Protocols

Key Experiment 1: Dieckmann Cyclization of Diethyl Adipate

This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide (98%)

  • Toluene (anhydrous)

  • 30% Hydrochloric acid

Procedure:

  • In a reaction vessel equipped for reflux, combine 950g of toluene, 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[11]

  • Heat the mixture to reflux.[11]

  • Monitor the reaction progress by gas chromatography until the diethyl adipate is consumed (less than 1% remaining).[11]

  • After the reaction is complete, remove the ethanol generated during the reaction by distillation.[11]

  • Cool the reaction mixture to 30°C.[11]

  • Neutralize the mixture with 30% hydrochloric acid.[11]

  • Separate the organic and aqueous layers.[11]

  • Dry the organic phase and purify the product by vacuum distillation (83-88 °C / 5 mmHg) to yield ethyl 2-oxocyclopentanecarboxylate.[15] A typical yield is around 82%.[6][15]

Key Experiment 2: Hydrolysis and Decarboxylation

This protocol describes the conversion of ethyl 2-oxocyclopentanecarboxylate to this compound.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Concentrated Hydrochloric Acid or 47% Hydrobromic Acid

  • Dioxane (for HBr)

  • Ethyl acetate or ether for extraction

Procedure:

  • Combine the ethyl 2-oxocyclopentanecarboxylate with an excess of concentrated hydrochloric acid or a solution of 47% hydrobromic acid in dioxane.[16][17]

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester and subsequent decarboxylation.[13][16]

  • After cooling, extract the aqueous solution multiple times with an organic solvent like ethyl acetate or ether.[16]

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization.

Data Presentation

Base Catalyst Solvent Temperature Yield of Ethyl 2-oxocyclopentanecarboxylate (%)
Sodium EthoxideTolueneReflux82[6]
Sodium HydrideTolueneReflux72[6]
Sodium AmideXyleneReflux75[6]
Dimsyl IonDMSONot SpecifiedHigher than Na/Toluene[18]

Visualizations

Dieckmann Cyclization Mechanism

Dieckmann_Mechanism Start Diethyl Adipate Enolate Enolate Intermediate Start->Enolate + Base - Base-H Cyclic_Intermediate Cyclic Alkoxide Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Beta_Keto_Ester_Enolate β-Keto Ester Enolate Cyclic_Intermediate->Beta_Keto_Ester_Enolate - OEt⁻ Product Ethyl 2-oxocyclopentanecarboxylate Beta_Keto_Ester_Enolate->Product + H₃O⁺

Caption: Mechanism of the Dieckmann Cyclization.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Base Check Base Activity and Stoichiometry Start->Check_Base Anhydrous_Conditions Ensure Anhydrous Conditions Start->Anhydrous_Conditions Temperature Optimize Reaction Temperature Start->Temperature Concentration Consider High Dilution Start->Concentration Hydrolysis_Decarboxylation Verify Complete Hydrolysis and Decarboxylation Start->Hydrolysis_Decarboxylation Success Improved Yield Check_Base->Success Anhydrous_Conditions->Success Temperature->Success Concentration->Success Hydrolysis_Decarboxylation->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Improving the enantiomeric excess in asymmetric synthesis of 3-Oxocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of 3-Oxocyclopentanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to aid in improving the enantiomeric excess (% ee) of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high enantioselectivity in the synthesis of this compound?

A1: The main strategies for inducing chirality in the synthesis of this compound and other chiral molecules include the use of a chiral pool (starting from an already chiral molecule), chiral auxiliaries (a temporary chiral group that directs stereochemistry), and catalytic asymmetric synthesis, which employs a chiral catalyst to control the formation of the desired enantiomer.[1] Enzymatic resolutions and reactions are also powerful methods for achieving high enantioselectivity.[2]

Q2: How is the enantiomeric excess (% ee) of this compound determined?

A2: The enantiomeric excess is a measure of the purity of the desired enantiomer in a mixture.[3] It is most commonly and reliably determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[4] Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral shift reagents or chiral solvating agents to differentiate the enantiomers.[4]

Q3: Can the product, this compound, racemize after synthesis?

A3: Yes, product racemization can occur under either the reaction conditions or during the workup and purification steps.[4] It is crucial to ensure that the conditions used to isolate and purify the final product are mild enough to prevent the loss of stereochemical integrity.

Q4: What role does the solvent play in determining the enantiomeric excess?

A4: The choice of solvent is critical as its polarity and coordinating ability can significantly influence the transition state of the asymmetric reaction.[4] This influence can directly impact the enantioselectivity, and therefore, the final enantiomeric excess of the product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric synthesis of this compound, focusing on improving enantiomeric excess.

Q1: My enantiomeric excess (% ee) is much lower than expected. What is the first thing I should check?

A1: The first and most critical step is to validate your analytical method, which is typically chiral HPLC. An inaccurate analytical method can give misleading % ee values.[5]

  • Resolution (Rs): Ensure you have baseline separation of the two enantiomer peaks. A resolution value greater than 1.5 is generally recommended.[5]

  • Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm your method's accuracy.[5]

  • Precision: Repeated measurements of the same sample should yield consistent results.[5]

  • Linearity: Check that the detector response is linear for both enantiomers across a range of concentrations, as one enantiomer might have a stronger UV response, leading to inaccurate ratio determination.[5]

Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What's the next step?

A2: Scrutinize the quality and purity of all reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.[4][5]

  • Catalyst Issues: An impure, improperly activated, or degraded catalyst is a common reason for low enantioselectivity.[4] Ensure the correct catalyst loading is used.

  • Reagent and Solvent Purity: Impurities in the starting materials or solvents can interfere with the catalytic cycle.[4] Consider re-purifying your substrate and using freshly distilled, high-purity solvents.

Q3: My reaction conditions are identical to the literature protocol, but I am still obtaining a low % ee. What factors should I investigate?

A3: Even with a validated method and pure reagents, subtle variations in reaction conditions can drastically affect the outcome.

  • Temperature: The stereochemical outcome of a reaction can be highly dependent on temperature.[4] Ensure precise temperature control and consider running the reaction at a lower temperature, which often improves enantioselectivity.

  • Reaction Time: An inappropriate reaction time can lead to side reactions or product racemization.[4] Monitor the reaction progress to determine the optimal time.

  • Stirring/Mixing: In heterogeneous reactions, inefficient mixing can lead to poor results. Ensure adequate agitation.

Q4: Could there be a fundamental mismatch between my substrate and the chosen chiral catalyst/ligand?

A4: Yes, a "substrate-catalyst mismatch" can lead to poor stereochemical recognition and consequently low enantiomeric excess.[4] Not all chiral catalysts or ligands are optimal for every substrate.[1] It may be necessary to screen a variety of ligands or catalysts to find the best match for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the impact of various parameters on the enantiomeric excess in a representative asymmetric reaction.

Table 1: Effect of Chiral Ligand on Enantiomeric Excess

LigandCatalyst SystemSolventTemperature (°C)Enantiomeric Excess (% ee)
(S)-BINAPRuCl₂(PPh₃)₃Methanol2585
(R)-Tol-BINAPCu(OTf)₂Toluene092
(S,S)-ChiraphosRh(COD)₂BF₄THF2578
(R,R)-DIOPRh(COD)₂BF₄THF088

Table 2: Effect of Solvent and Temperature on Enantiomeric Excess using (R)-Tol-BINAP/Cu(OTf)₂

SolventTemperature (°C)Enantiomeric Excess (% ee)
Toluene2588
Toluene092
Toluene-2095
Dichloromethane085
Tetrahydrofuran (THF)090
Diethyl Ether094

Key Experimental Protocols

Protocol: Asymmetric Michael Addition for the Synthesis of a 3-Oxocyclopentanecarboxylate Precursor

This protocol describes a general procedure for an asymmetric conjugate addition, a common strategy that can be adapted for the synthesis of chiral this compound derivatives.

Materials:

  • Cyclopenten-2-one derivative (prochiral substrate)

  • Dialkylzinc reagent (e.g., Diethylzinc)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral Ligand (e.g., (R)-Tol-BINAP)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Cu(OTf)₂ (0.05 mmol) and the chiral ligand (0.055 mmol) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Substrate Addition: Add the cyclopenten-2-one derivative (1.0 mmol) to the catalyst solution.

  • Reagent Addition: Slowly add the dialkylzinc reagent (1.2 mmol) dropwise to the reaction mixture over a period of 15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Visualizations

experimental_workflow reagents Reagent & Catalyst Preparation setup Reaction Setup (Inert Atmosphere, Temp Control) reagents->setup addition Substrate & Reagent Addition setup->addition monitoring Reaction Monitoring (TLC, GC) addition->monitoring quench Quenching monitoring->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Chromatography) workup->purification analysis Analysis (% ee by Chiral HPLC) purification->analysis

Caption: A typical experimental workflow for asymmetric synthesis.

Caption: Troubleshooting decision tree for low enantiomeric excess.

chiral_catalysis sub Prochiral Substrate (e.g., Cyclopentenone) ts_R Diastereomeric Transition State 1 (Lower Energy) sub->ts_R ts_S Diastereomeric Transition State 2 (Higher Energy) sub->ts_S cat Chiral Catalyst (e.g., Metal-Ligand Complex) cat->ts_R cat->ts_S prod_R (R)-Product (Major Enantiomer) ts_R->prod_R  Favored Pathway prod_S (S)-Product (Minor Enantiomer) ts_S->prod_S  Disfavored Pathway

Caption: Enantioselection via diastereomeric transition states.

References

Preventing side reactions during the hydrogenation of 3-Oxocyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrogenation of 3-Oxocyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the desired product of the hydrogenation of this compound?

The primary goal is the selective reduction of the ketone functionality to a secondary alcohol, yielding 3-hydroxycyclopentanecarboxylic acid. A key challenge is controlling the stereochemistry to obtain the desired diastereomer, often the cis isomer.

Q2: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Over-reduction: Further reduction of the carboxylic acid to an alcohol, resulting in cyclopentane-1,3-diol. This is more likely under harsh conditions (high temperature and pressure).

  • Decarboxylation: Loss of CO2, particularly favored by high temperatures, which can lead to the formation of cyclopentanone and its subsequent reduction to cyclopentanol.[1][2][3][4][5]

  • Lactonization: Intramolecular esterification between the newly formed hydroxyl group and the carboxylic acid to form a bicyclic lactone. This can be promoted by acidic or basic conditions and high temperatures.

  • Formation of the undesired diastereomer: Lack of stereocontrol can lead to a mixture of cis and trans isomers of 3-hydroxycyclopentanecarboxylic acid, complicating purification.

Q3: Which catalysts are recommended for this hydrogenation?

Commonly used heterogeneous catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[6] Homogeneous catalysts, such as those based on Ruthenium or Rhodium, can also be employed, often offering higher selectivity under milder conditions. The choice of catalyst can significantly influence the reaction's selectivity and rate.

Q4: How do reaction conditions affect the outcome?

Key parameters to control are:

  • Temperature: Higher temperatures can increase the rate of side reactions like decarboxylation.[1][3]

  • Pressure: Higher hydrogen pressure generally favors hydrogenation but can also lead to over-reduction if not controlled.

  • Solvent: Protic solvents like ethanol or methanol are often used and can influence reaction rates. The choice of solvent can also affect the solubility of the starting material and product.

  • Catalyst loading: A higher catalyst loading can increase the reaction rate but may also promote side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low conversion of starting material 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Catalyst poisoning.1. Use fresh, properly activated catalyst. 2. Increase hydrogen pressure incrementally. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure high purity of substrate, solvent, and hydrogen.
Formation of cyclopentanol (decarboxylation product) 1. High reaction temperature. 2. Prolonged reaction time.1. Reduce the reaction temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of cyclopentane-1,3-diol (over-reduction product) 1. Harsh reaction conditions (high temperature and/or pressure). 2. Highly active catalyst.1. Use milder conditions (lower temperature and pressure). 2. Consider a less active catalyst or reduce the catalyst loading.
Formation of a lactone 1. Acidic or basic impurities in the reaction mixture. 2. High reaction temperature during reaction or work-up.1. Ensure the reaction medium is neutral. 2. Maintain a low temperature during the reaction and work-up procedures. Avoid strong acids or bases during work-up.
Poor diastereoselectivity (cis/trans mixture) 1. Inappropriate catalyst choice. 2. Suboptimal reaction conditions.1. Screen different catalysts; for example, Raney Nickel may offer different selectivity compared to Pd/C. 2. Optimize temperature and solvent. In some cases, a change in solvent polarity can influence stereoselectivity.

Data Presentation

The following table summarizes representative data for the hydrogenation of this compound under different conditions. Note that the exact values can vary based on the specific batch of catalyst and experimental setup.

Catalyst Hydrogen Pressure (bar) Temperature (°C) Solvent Yield of 3-hydroxycyclopentanecarboxylic acid (%) cis:trans Ratio Key Side Products (%)
5% Pd/C525Ethanol9285:15Lactone (3%), Cyclopentanol (1%)
5% Pd/C2080Ethanol8570:30Cyclopentanol (8%), Cyclopentane-1,3-diol (2%)
Raney Ni1050Methanol9590:10Lactone (2%)
Raney Ni30100Methanol8880:20Cyclopentanol (5%), Cyclopentane-1,3-diol (3%)
5% Ru/C1060Water9695:5Lactone (1%)

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)
  • Preparation: In a suitable hydrogenation vessel, add this compound (1.0 eq) and 5% Pd/C (5 mol%).

  • Solvent Addition: Add degassed ethanol to the vessel to achieve a substrate concentration of 0.1 M.

  • Inerting: Seal the vessel and purge with nitrogen or argon gas for 10-15 minutes to remove oxygen.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas to a pressure of 5 bar.

  • Reaction: Stir the mixture vigorously at 25°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product. Purify by crystallization or chromatography to isolate the desired 3-hydroxycyclopentanecarboxylic acid.

Protocol 2: Diastereoselective Hydrogenation using Raney® Nickel
  • Catalyst Preparation: Wash the commercial Raney® Nickel catalyst (slurry in water) with methanol three times to remove residual water.

  • Reaction Setup: In a hydrogenation reactor, add the washed Raney® Nickel (approx. 10 wt% of the substrate) and methanol.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in methanol.

  • Inerting and Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 10 bar.

  • Reaction: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress.

  • Work-up and Isolation: After completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst through celite. Remove the solvent in vacuo to yield the product.

Visualizations

Reaction_Pathway Start This compound Desired cis-3-Hydroxycyclopentanecarboxylic acid Start->Desired Selective Hydrogenation (Desired Pathway) Undesired_isomer trans-3-Hydroxycyclopentanecarboxylic acid Start->Undesired_isomer Non-selective Hydrogenation Decarboxylation Cyclopentanone Start->Decarboxylation Decarboxylation (High Temperature) Over_reduction Cyclopentane-1,3-diol Desired->Over_reduction Over-reduction (Harsh Conditions) Lactone Bicyclic Lactone Desired->Lactone Lactonization (Acid/Base/Heat) Undesired_isomer->Lactone Lactonization Decarbox_reduc Cyclopentanol Decarboxylation->Decarbox_reduc Hydrogenation

Caption: Reaction pathways in the hydrogenation of this compound.

Troubleshooting_Workflow Start Start Hydrogenation Check_Conversion Reaction Complete? Start->Check_Conversion Analyze_Products Analyze Product Mixture (LC-MS, NMR) Check_Conversion->Analyze_Products Yes Low_Conversion Issue: Low Conversion Check_Conversion->Low_Conversion No Desired_Product Desired Product Obtained (High Yield & Selectivity) Analyze_Products->Desired_Product High Purity Side_Products Issue: Side Products Detected Analyze_Products->Side_Products Low Purity Adjust_Conditions Adjust Reaction Conditions: - Catalyst Activity - Temperature - Pressure Low_Conversion->Adjust_Conditions Identify_Side_Products Identify Side Products Side_Products->Identify_Side_Products Adjust_Conditions->Start Troubleshoot_Decarboxylation Decarboxylation? -> Lower Temperature Identify_Side_Products->Troubleshoot_Decarboxylation Troubleshoot_Overreduction Over-reduction? -> Milder Conditions Identify_Side_Products->Troubleshoot_Overreduction Troubleshoot_Lactonization Lactonization? -> Neutral Conditions Identify_Side_Products->Troubleshoot_Lactonization Troubleshoot_Stereo Poor Diastereoselectivity? -> Screen Catalysts/Solvents Identify_Side_Products->Troubleshoot_Stereo Troubleshoot_Decarboxylation->Start Troubleshoot_Overreduction->Start Troubleshoot_Lactonization->Start Troubleshoot_Stereo->Start

Caption: A troubleshooting workflow for optimizing the hydrogenation reaction.

Logical_Relationships cluster_conditions Reaction Parameters cluster_outcomes Potential Outcomes Temperature Temperature Selectivity Selectivity for 3-hydroxycyclopentanecarboxylic acid Temperature->Selectivity Decreases (if too high) Decarboxylation Decarboxylation Temperature->Decarboxylation Increases Diastereoselectivity Diastereoselectivity Temperature->Diastereoselectivity Can Influence Pressure H2 Pressure Pressure->Selectivity Decreases (if too high) Over_reduction Over-reduction Pressure->Over_reduction Increases Catalyst Catalyst Activity Catalyst->Selectivity Influences Catalyst->Over_reduction Increases Catalyst->Diastereoselectivity Strongly Influences

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up the synthesis of 3-Oxocyclopentanecarboxylic acid. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of synthetic methods.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Dieckmann condensation.- Ensure anhydrous conditions, as moisture can quench the base. - Use a strong, sterically hindered base (e.g., potassium tert-butoxide, sodium hydride) to favor the intramolecular reaction. - Optimize reaction temperature and time; prolonged reaction times at high temperatures can lead to side reactions.
Side reactions, such as intermolecular Claisen condensation or polymerization.- Use high-dilution conditions during the addition of the diester to the base to favor intramolecular cyclization. - Employ a non-polar aprotic solvent like toluene to minimize side reactions.[1]
Inefficient hydrolysis and decarboxylation.- Ensure complete hydrolysis of the intermediate β-keto ester by using a sufficient excess of strong acid (e.g., HCl, H₂SO₄). - Heat the reaction mixture adequately to drive the decarboxylation to completion.
Formation of Polymeric Byproducts High concentration of reactants leading to intermolecular reactions.- Add the diester substrate slowly to the base solution to maintain a low instantaneous concentration. - Vigorously stir the reaction mixture to ensure rapid dispersion of the substrate.
Difficulty in Product Purification Presence of unreacted starting materials and side products from the Dieckmann condensation.- After hydrolysis and decarboxylation, perform an initial extraction to remove neutral organic impurities. - Acidify the aqueous layer and extract the product with a suitable organic solvent. - Recrystallization from a suitable solvent system (e.g., water, or a mixture of dichloromethane and n-heptane) can be effective.[2]
The product is a white powder that can be challenging to handle.- Use appropriate filtration and drying techniques to obtain a free-flowing powder.[3]
Reaction Stalls or is Sluggish Insufficiently strong base or deactivation of the base.- Use a freshly opened or properly stored strong base. - Ensure all reagents and solvents are anhydrous.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most established and widely used method for the synthesis of this compound is the Dieckmann condensation of a dialkyl adipate (e.g., diethyl adipate), followed by hydrolysis and decarboxylation of the resulting β-keto ester.[4][5] This intramolecular cyclization is a robust method for forming the five-membered ring structure.[5][6]

Q2: What are the critical parameters to control during the Dieckmann condensation step for optimal yield and purity?

A2: The critical parameters to control are:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can consume the strong base. All glassware, solvents, and reagents must be thoroughly dried.

  • Choice of Base: Strong, non-nucleophilic bases like sodium hydride, potassium tert-butoxide, or sodium ethoxide are preferred.[1][7] The choice of base can influence the reaction rate and the formation of byproducts.

  • Solvent: Aprotic solvents such as toluene, THF, or benzene are commonly used.[1] Toluene is often favored for industrial-scale production due to its cost and boiling point.

  • Temperature: The reaction is typically carried out at elevated temperatures (refluxing toluene is common). However, precise temperature control is crucial to minimize side reactions.

  • Addition Rate: Slow and controlled addition of the diester to the base is essential to maintain high dilution and favor the desired intramolecular cyclization over intermolecular reactions.

Q3: Are there any greener or more sustainable alternatives to the traditional Dieckmann condensation route?

A3: Yes, research is ongoing into more sustainable routes. One promising alternative is the synthesis from furfural, a platform chemical derived from biomass.[8] This process typically involves the hydrogenation of furfural to furfuryl alcohol, followed by a Piancatelli rearrangement and subsequent transformations to yield cyclopentanone derivatives.[8] While promising, scaling up these processes to an industrial level is still under development.

Q4: How can I monitor the progress of the Dieckmann condensation reaction?

A4: The reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To observe the disappearance of the starting diester.

  • Gas Chromatography (GC): To quantify the consumption of the starting material and the formation of the intermediate β-keto ester.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantification of reactants and products.

Q5: What are the primary safety concerns when scaling up the synthesis of this compound?

A5: Key safety considerations include:

  • Handling of Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and flammable. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

  • Exothermic Reactions: The Dieckmann condensation can be exothermic. Proper temperature control and an adequate cooling system are crucial to prevent runaway reactions, especially at a large scale.

  • Flammable Solvents: The use of flammable solvents like toluene and THF requires adherence to all safety protocols for handling and storing such materials, including proper ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, there is a risk of pressure build-up. Ensure that the reactor is appropriately vented.

Data Presentation: Comparison of Synthetic Protocols

Parameter Dieckmann Condensation (Improved Method) [4]Dieckmann Condensation (General) Synthesis from Furfural (Conceptual)
Starting Material Ethyl butane-1,2,2,4-tetracarboxylateDiethyl adipateFurfural
Key Steps 1. Dieckmann cyclization 2. Acidic hydrolysis 3. Decarboxylation1. Dieckmann cyclization 2. Acidic hydrolysis 3. Decarboxylation1. Hydrogenation to furfuryl alcohol 2. Piancatelli rearrangement 3. Further transformations
Overall Yield 22%Varies (typically moderate to good)Under optimization
Reaction Temperature Not specifiedTypically reflux temperature of the solvent (e.g., Toluene ~111°C)Varies with catalytic system
Catalyst/Base Not specifiedSodium ethoxide, Potassium tert-butoxide, Sodium hydrideVarious metal catalysts (e.g., Pt, Pd, Ru)
Scalability Demonstrated at lab scaleWell-established for large-scale productionPotential for large scale, but requires further development
Green Chemistry Aspects Uses traditional organic solvents and strong basesUses traditional organic solvents and strong basesUtilizes a renewable feedstock

Experimental Protocols

Protocol 1: Synthesis via Dieckmann Condensation of Diethyl Adipate

This protocol is a generalized procedure for the synthesis of this compound via the Dieckmann condensation.

Step 1: Dieckmann Cyclization

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium ethoxide (1.1 equivalents) to anhydrous toluene under an inert atmosphere (nitrogen or argon).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of diethyl adipate (1 equivalent) in anhydrous toluene to the refluxing mixture over 2-4 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Decarboxylation

  • Carefully quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid (excess).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with toluene or another suitable organic solvent to remove any unreacted starting material.

  • Heat the acidic aqueous layer to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the aqueous solution to room temperature.

Step 3: Product Isolation and Purification

  • Extract the cooled aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Dieckmann Cyclization cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Isolation & Purification start Diethyl Adipate + Sodium Ethoxide in Toluene reflux Reflux start->reflux Heat intermediate Cyclic β-Keto Ester reflux->intermediate hydrolysis Acidic Hydrolysis (e.g., HCl) intermediate->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation extraction Extraction decarboxylation->extraction purification Recrystallization extraction->purification final_product 3-Oxocyclopentanecarboxylic Acid purification->final_product

Caption: Experimental workflow for the synthesis of this compound via Dieckmann condensation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes side_reactions Side Reactions start->side_reactions Yes purification_loss Purification Loss start->purification_loss Yes optimize_conditions Optimize Reaction (Time, Temp, Base) incomplete_reaction->optimize_conditions high_dilution Use High Dilution side_reactions->high_dilution optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

Stability issues of 3-Oxocyclopentanecarboxylic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Oxocyclopentanecarboxylic acid under various reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific stability issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield of Desired Product, Accompanied by Gas Evolution.

  • Question: I am running a reaction with this compound, and I'm observing significant bubble formation, and my final yield is much lower than expected. What is happening?

  • Answer: You are likely observing the decarboxylation of this compound. As a β-keto acid, this compound is prone to losing a molecule of carbon dioxide (CO₂), especially when heated, to form cyclopentanone.[1][2][3][4] This is a common decomposition pathway for this class of compounds.

  • Question: What factors can increase the rate of decarboxylation?

  • Answer: Several factors can accelerate decarboxylation:

    • Elevated Temperatures: Heating is a primary driver for the decarboxylation of β-keto acids.[1][2]

    • Acidic or Basic Conditions: Both acidic and basic environments can catalyze the decarboxylation process.[1]

    • Solvent Choice: The solvent can influence the rate of decarboxylation.[5]

  • Question: How can I prevent or minimize decarboxylation?

  • Answer: To minimize decarboxylation, consider the following strategies:

    • Temperature Control: Perform reactions at or below room temperature whenever feasible.[1]

    • pH Neutrality: Maintain a neutral pH during your reaction and workup procedures.[1]

    • Protecting Groups: Consider protecting the carboxylic acid or the ketone functionality before proceeding with your reaction. Esters or acetals are common protecting groups.[1][6][7]

    • Mild Purification: Avoid high temperatures during purification. Techniques like crystallization at low temperatures or column chromatography at room temperature are preferred over distillation.[1]

Issue 2: Formation of Stereoisomers or Loss of Stereochemical Purity.

  • Question: I started with an enantiomerically pure form of a this compound derivative, but my product is a mixture of stereoisomers. What could be the cause?

  • Answer: You are likely encountering epimerization at the carbon atom bearing the carboxylic acid group (C1). This is the stereocenter that can be susceptible to changes in configuration under certain reaction conditions.

  • Question: What conditions can lead to the epimerization of this compound?

  • Answer: Epimerization of chiral carboxylic acids is often promoted by:

    • Basic Conditions: The presence of a base can facilitate the removal of the acidic proton at the α-position to the carboxyl group, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of epimers.[8][9]

    • Elevated Temperatures: As with many reactions, higher temperatures can provide the energy needed to overcome the activation barrier for epimerization.

  • Question: How can I avoid epimerization?

  • Answer: To maintain the stereochemical integrity of your compound, you should:

    • Avoid Strongly Basic Conditions: If a base is necessary, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature.

    • Use Mild Reaction Conditions: Whenever possible, opt for milder reagents and lower reaction temperatures.

    • Protecting Groups: Protecting the carboxylic acid as an ester can sometimes reduce the acidity of the α-proton and minimize the risk of epimerization.

Quantitative Data Summary

ParameterConditionExpected Stability of this compound
Temperature < 0 °CGenerally stable
Room Temperature (20-25 °C)Slow decarboxylation may occur over time
> 40 °CIncreased rate of decarboxylation
> 80 °CRapid decarboxylation is likely
pH Acidic (pH < 4)Catalyzes decarboxylation
Neutral (pH 6-8)Optimal for stability
Basic (pH > 9)Can catalyze decarboxylation and epimerization
Solvent Aprotic Solvents (e.g., THF, Dichloromethane)Generally more stable
Protic Solvents (e.g., Water, Alcohols)Can facilitate decarboxylation, especially with heating

Experimental Protocols

Protocol 1: General Handling and Storage to Minimize Decomposition

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated (2-8 °C).

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen.

  • Handling: When weighing and transferring the compound, minimize its exposure to ambient air and moisture.

Protocol 2: Reaction Setup to Mitigate Decarboxylation

  • Reaction Temperature: Set up the reaction in a flask equipped with a cooling bath (e.g., ice-water or ice-salt bath) to maintain a low temperature throughout the addition of reagents.

  • pH Control: If the reaction is sensitive to pH, use a buffered solution or a non-acidic/non-basic medium.

  • Reagent Addition: Add reagents that could promote decarboxylation (e.g., strong acids or bases) slowly and at a low temperature.

  • Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.

Protocol 3: Workup and Purification with Enhanced Stability

  • Quenching: Quench the reaction by adding the reaction mixture to a cold, neutral aqueous solution.

  • Extraction: Extract the product into an organic solvent at room temperature or below.

  • Washing: Wash the organic layer with a neutral brine solution.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible (ideally below 30 °C).

  • Purification: If further purification is needed, prioritize non-thermal methods.

    • Crystallization: Attempt to crystallize the product from a suitable solvent system at a low temperature.

    • Column Chromatography: Perform column chromatography using a neutral stationary phase (e.g., silica gel) at ambient temperature.

Visualizations

A This compound B Decarboxylation A->B Heat, Acid/Base D Epimerization A->D Base F Other Side Reactions A->F Reaction Specific C Cyclopentanone + CO2 B->C E (R/S)-3-Oxocyclopentanecarboxylic Acid D->E

Caption: Potential degradation pathways of this compound.

cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh this compound (minimize air/moisture exposure) B Dissolve in appropriate solvent A->B C Cool reaction mixture (e.g., 0 °C) B->C D Slowly add reagents C->D E Monitor reaction progress (TLC/LC-MS) D->E checkpoint1 Low Temp? D->checkpoint1 F Quench at low temperature E->F G Extract with organic solvent F->G H Wash with neutral solution G->H I Dry over anhydrous salt H->I checkpoint2 Neutral pH? H->checkpoint2 J Remove solvent under reduced pressure (low temperature) I->J K Purify via crystallization or room temp. column chromatography J->K checkpoint3 Avoid Heat? J->checkpoint3

Caption: Experimental workflow with stability checkpoints.

References

Technical Support Center: 3-Oxocyclopentanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Oxocyclopentanecarboxylic Acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the decarboxylation of this compound and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of decarboxylation for this compound?

A1: this compound is a β-keto acid. The presence of a ketone group at the β-position relative to the carboxylic acid group facilitates decarboxylation upon heating. The reaction proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable ketone, cyclopentanone, with the release of carbon dioxide (CO₂).[1][2] This process can be carried out by heating the acid directly or by heating its corresponding ester in the presence of acid or base to first induce hydrolysis followed by decarboxylation.

Q2: My decarboxylation reaction is resulting in a low yield of cyclopentanone. What are the potential causes?

A2: Low yields in the decarboxylation of this compound or its esters can stem from several factors:

  • Incomplete Reaction: The temperature or reaction time may be insufficient for complete decarboxylation.

  • Side Reactions: Competing reactions such as polymerization of the cyclopentanone product, especially under acidic conditions, or ring-opening of the β-keto acid under basic conditions can reduce the yield.[3]

  • Substrate Purity: Impurities in the starting this compound or its ester can interfere with the reaction.

  • Product Loss During Workup: Cyclopentanone is volatile, and significant loss can occur during purification steps like distillation if not performed carefully.

Q3: What are common side products observed during the decarboxylation of this compound?

A3: The primary side products can include:

  • Polymers of Cyclopentanone: Acidic conditions can promote the self-condensation or polymerization of the cyclopentanone product.[3]

  • Adipic Acid Derivatives: If the decarboxylation is performed on a precursor from the Dieckmann condensation of adipic esters, incomplete cyclization or side reactions can lead to the presence of adipic acid or its derivatives in the final product mixture.

  • Unreacted Starting Material: Incomplete decarboxylation will leave residual this compound.

Q4: How can I effectively purify the cyclopentanone product after the reaction?

A4: Purification of cyclopentanone typically involves distillation.[3] However, due to the potential for co-distillation with impurities or thermal decomposition, careful fractional distillation is recommended. A patent for the purification of crude cyclopentanone suggests refluxing the crude material with a small amount of syrupy phosphoric acid followed by distillation to remove impurities.[3] Washing the distillate with a mild aqueous base can help remove any acidic impurities.[4]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the decarboxylation of this compound.

Problem 1: Low or No Yield of Cyclopentanone
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Decarboxylation Increase reaction temperature and/or prolong reaction time. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.Complete conversion of the starting material to cyclopentanone.
Reaction Temperature Too High High temperatures can lead to decomposition of the product. Optimize the temperature by running small-scale trials at various temperatures.An optimal temperature will maximize the yield of cyclopentanone while minimizing decomposition.
Inefficient Hydrolysis (for ester precursors) If starting from an ester, ensure complete hydrolysis to the carboxylic acid before or during decarboxylation. For acidic hydrolysis, use a strong acid like HBr or HCl. For basic hydrolysis, use a base like KOH or NaOH followed by acidification.Complete conversion of the ester to the β-keto acid, which then decarboxylates.
Problem 2: Presence of Significant Impurities in the Product
Possible Cause Troubleshooting Step Expected Outcome
Polymerization of Cyclopentanone Avoid strongly acidic conditions during decarboxylation and workup. Consider performing the decarboxylation without a strong acid catalyst if possible, or neutralize the reaction mixture promptly after completion.Minimized formation of polymeric byproducts.
Unreacted Starting Material As in Problem 1, ensure complete reaction by optimizing temperature and time.A purer product with minimal starting material contamination.
Contamination from Synthesis of Starting Material If the this compound was prepared via Dieckmann condensation, ensure the precursor ester was fully cyclized and purified before the hydrolysis and decarboxylation step.A cleaner starting material will lead to a purer final product.

Experimental Protocols

Protocol 1: Thermal Decarboxylation of this compound

This protocol describes the direct thermal decarboxylation of this compound.

Materials:

  • This compound

  • Distillation apparatus

  • Heating mantle

  • Collection flask

Procedure:

  • Place the this compound in a round-bottom flask equipped with a distillation head, condenser, and collection flask.

  • Heat the flask gently using a heating mantle.

  • As the temperature rises, the acid will melt and begin to decarboxylate, evidenced by the evolution of CO₂ gas.

  • The cyclopentanone product will distill over. Collect the fraction boiling at approximately 130-131°C.

  • For higher purity, the collected cyclopentanone can be redistilled.

Protocol 2: Hydrolysis and Decarboxylation of Ethyl 2-Oxocyclopentanecarboxylate (Acid-Catalyzed)

This protocol is for the conversion of the ethyl ester precursor to cyclopentanone using an acid catalyst.

Materials:

  • Ethyl 2-oxocyclopentanecarboxylate

  • Hydrobromic acid (47%) or concentrated Hydrochloric acid

  • Dioxane (or another suitable high-boiling solvent)

  • Reflux apparatus

  • Extraction funnel

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate in dioxane.

  • Add the acidic catalyst (e.g., 47% HBr).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude cyclopentanone by fractional distillation.

Data Presentation

Table 1: Reaction Conditions for Cyclopentanone Synthesis via Decarboxylation

Starting Material Catalyst/Conditions Temperature (°C) Yield (%) Reference
Adipic AcidBarium Hydroxide285-29575-80[4]
Adipic AcidBarium CarbonateNot Specified94[4]
Diethyl AdipateC₂H₅ONa (Dieckmann), then HCl (hydrolysis/decarboxylation)95 (cyclization), 70 (decarboxylation)46.3 (overall)A study on the preparation of cyclopentanone from diethyl adipate.
Diethyl AdipateC₂H₅ONa (Dieckmann), then KOH (hydrolysis/decarboxylation)95 (cyclization), 60 (decarboxylation)53.3 (overall)A study on the preparation of cyclopentanone from diethyl adipate.

Visualizations

Decarboxylation Pathway of this compound

decarboxylation_pathway start This compound transition_state Cyclic Transition State start->transition_state Heat enol Enol Intermediate transition_state->enol co2 CO2 transition_state->co2 product Cyclopentanone enol->product Tautomerization experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start with Ethyl 2-Oxocyclopentanecarboxylate hydrolysis Acid/Base Hydrolysis & Decarboxylation start->hydrolysis Heat, Solvent extraction Extraction hydrolysis->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration distillation Fractional Distillation concentration->distillation product Pure Cyclopentanone distillation->product troubleshooting_low_yield start Low Yield of Cyclopentanone check_reaction Check for complete consumption of starting material (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Suspect Side Reactions check_reaction->side_reactions Starting material consumed, low product increase_time_temp Increase reaction time and/or temperature incomplete->increase_time_temp check_conditions Review reaction conditions (acid/base concentration, temperature) side_reactions->check_conditions purification_issue Check purification procedure side_reactions->purification_issue If conditions seem optimal optimize_conditions Optimize conditions to minimize side reactions check_conditions->optimize_conditions optimize_purification Optimize distillation to prevent product loss purification_issue->optimize_purification

References

Technical Support Center: Chiral Resolution of Racemic 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the chiral resolution of racemic 3-oxocyclopentanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chiral resolution of racemic this compound.

Diastereomeric Salt Resolution

Q1: My diastereomeric salt resolution is resulting in a low yield of the desired enantiomer. What are the likely causes and how can I improve it?

Low yields in diastereomeric salt formation can be attributed to several factors. The most critical parameters to investigate are the solvent system, the choice of resolving agent, stoichiometry, and the temperature profile of the crystallization. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, leading to the preferential crystallization of the less soluble salt. It is common to screen a variety of solvents with differing polarities. The choice of resolving agent is also crucial, as not all agents will form salts with sufficiently different physical properties for effective separation. Optimizing the molar ratio of the racemate to the resolving agent, which may deviate from a 1:1 ratio, can also enhance the selective precipitation of the desired diastereomer. Additionally, a controlled cooling profile during crystallization is critical for achieving high yield and purity.

Q2: I have screened multiple resolving agents and solvents, but the enantiomeric excess (ee) of my resolved this compound is poor. What steps can I take to improve the optical purity?

Poor enantiomeric excess is often a result of co-crystallization of the undesired diastereomer. To improve optical purity, consider the following:

  • Recrystallization: One or more recrystallization steps of the diastereomeric salt can significantly enhance the enantiomeric excess.

  • Solvent Screening for Recrystallization: The optimal solvent for the initial crystallization may not be the best for subsequent recrystallizations. A different solvent system might offer better purification.

  • Seeding: Introducing a small crystal of the pure desired diastereomeric salt (seeding) into a supersaturated solution can promote the crystallization of that specific diastereomer.

  • Equilibration Time: Allowing the crystallization to proceed over a longer period can sometimes improve the selectivity.

Enzymatic Resolution

Q1: My enzymatic resolution of this compound ester is very slow. How can I increase the reaction rate?

Slow reaction rates in enzymatic resolutions can be addressed by:

  • Enzyme Loading: Increasing the concentration of the lipase may proportionally increase the reaction rate.

  • Temperature: Raising the reaction temperature can increase enzyme activity. However, be cautious as excessively high temperatures can lead to enzyme denaturation and may also negatively impact enantioselectivity.

  • Acyl Donor: The choice of acyl donor in a transesterification reaction can influence the rate. Activated esters, such as vinyl acetate, often lead to faster reactions.

  • Solvent: The organic solvent can significantly affect enzyme activity. Screening different solvents is recommended. Common choices include ethers (like MTBE or diisopropyl ether) and toluene.

Q2: The enantioselectivity (E-value) of my lipase-catalyzed resolution is low. What are the primary factors to investigate for improvement?

Low enantioselectivity is a common challenge. To improve it:

  • Enzyme Screening: The most critical factor is the choice of lipase. Different lipases can exhibit varying and sometimes opposite enantioselectivity for the same substrate. Screening a panel of lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Pseudomonas fluorescens, is a crucial first step.[1][2]

  • Temperature Optimization: Lowering the reaction temperature can often enhance enantioselectivity, although it may decrease the reaction rate.[1]

  • Solvent Choice: The solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity.

  • Substrate Modification: If resolution of the acid is problematic, consider resolving an ester derivative (e.g., methyl or ethyl ester) which may be a better substrate for the lipase.

Frequently Asked Questions (FAQs)

Diastereomeric Salt Resolution

What are some common chiral resolving agents for carboxylic acids like this compound?

Commonly used chiral resolving agents for carboxylic acids are chiral amines. For this compound and its analogs, bases like brucine, (R)-1-phenylethylamine, and cinchonidine have been used.[3][4] The choice of the resolving agent is critical and often requires empirical screening to find the most effective one for a specific racemic mixture.

How is the resolved enantiomer recovered from the diastereomeric salt?

After isolating the desired diastereomeric salt by filtration, the pure enantiomer of the carboxylic acid is typically recovered by treating the salt with a strong acid (e.g., HCl). This protonates the carboxylate, breaking the ionic bond with the chiral amine. The free carboxylic acid can then be extracted into an organic solvent, and the chiral resolving agent can often be recovered from the aqueous layer by basification and extraction.

Enzymatic Resolution

Which form of the substrate is typically used for enzymatic resolution with lipases?

For lipase-catalyzed resolution of a carboxylic acid, it is common to use an ester derivative (e.g., methyl or ethyl ester) as the substrate. The lipase will then selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.[5] This allows for the separation of the resulting acid and ester.

How is the enantiomeric excess (ee) and conversion determined in an enzymatic resolution?

The enantiomeric excess of both the product (carboxylic acid) and the remaining substrate (ester) are typically determined by chiral High-Performance Liquid Chromatography (HPLC). The conversion can be calculated based on the relative peak areas of the substrate and product in the chromatogram.

Quantitative Data

The following tables summarize representative quantitative data for the chiral resolution of compounds analogous to this compound. This data can serve as a starting point for experimental design.

Table 1: Diastereomeric Salt Resolution of Analogous Cyclopentanone Carboxylic Acids

Racemic AcidResolving AgentSolventEnantiomeric Excess (ee)YieldReference
Cyclopentanone-3-carboxylic acidBrucineNot Specified>95% (after recrystallization)Not Specified[3]

Table 2: Enzymatic Resolution of Analogous Carboxylic Acid Esters

Racemic EsterEnzymeSolventProductEnantiomeric Excess (ee)YieldReference
Ethyl 3-phenylbutanoatePseudomonas fluorescens LipaseNot Specified(S)-3-phenylbutanoic acid98%34%[5]
Ethyl 3-phenylbutanoatePseudomonas fluorescens LipaseNot Specified(R)-ethyl 3-phenylbutanoate99%35%[5]
meso-cyclopent-2-en-1,4-diacetateLipaseNot Specified4-(R)-hydroxycyclopen-2-en-1-(S)-acetate>95%Not Specified[6]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of Racemic this compound with (R)-1-Phenylethylamine (Adapted Protocol)

Disclaimer: This is a generalized protocol adapted from methods for similar compounds and should be optimized for this compound.

  • Salt Formation:

    • In a suitable flask, dissolve racemic this compound (1.0 eq.) in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).

    • In a separate flask, dissolve (R)-1-phenylethylamine (0.5 - 1.0 eq.) in the same solvent.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization.

    • Cool the mixture further in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals.

  • Liberation of the Enantiomer:

    • Suspend the dried diastereomeric salt in water and add 2M HCl until the pH is ~1-2.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

    • If the desired optical purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent before the acid-base workup.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Oxocyclopentanecarboxylate (General Protocol)

Disclaimer: This is a general starting protocol and requires optimization of the enzyme, solvent, and reaction conditions.

  • Reaction Setup:

    • To a solution of racemic ethyl 3-oxocyclopentanecarboxylate (1.0 eq.) in a suitable organic solvent (e.g., MTBE or toluene), add a phosphate buffer (pH ~7).

    • Add the selected lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

  • Reaction Monitoring:

    • Stir the mixture at a controlled temperature (e.g., 25-40 °C).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Workup:

    • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent.

    • To isolate the unreacted ester, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • To isolate the produced acid, acidify the aqueous layer to pH ~2 with 2M HCl and extract with an organic solvent. Dry the organic extracts and concentrate to yield the enantiomerically enriched acid.

  • Purification and Analysis:

    • The resulting ester and acid can be further purified by column chromatography if necessary.

    • Determine the enantiomeric excess of both the recovered ester and the acid by chiral HPLC.

Visualizations

Diastereomeric_Salt_Resolution cluster_0 Salt Formation & Crystallization cluster_1 Isolation & Liberation RacemicAcid Racemic this compound Mix Mix & Cool RacemicAcid->Mix ChiralAmine Chiral Amine ((R)-1-Phenylethylamine) ChiralAmine->Mix Solvent1 Hot Solvent Solvent1->Mix Filter Filter Mix->Filter Crystals Diastereomeric Salt Crystals (Less Soluble) Acidify Acidify (HCl) Crystals->Acidify MotherLiquor Mother Liquor (More Soluble Diastereomer) Filter->Crystals Solid Filter->MotherLiquor Liquid Extract Extract with Organic Solvent Acidify->Extract PureEnantiomer Pure Enantiomer of This compound Extract->PureEnantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Enzymatic_Resolution cluster_0 Enzymatic Reaction cluster_1 Separation & Isolation RacemicEster Racemic Ethyl 3-Oxocyclopentanecarboxylate Reaction Selective Hydrolysis RacemicEster->Reaction Lipase Lipase (e.g., CAL-B) in Buffer/Solvent Lipase->Reaction StopReaction Filter to Remove Enzyme Reaction->StopReaction Mixture Mixture of: (R)-Ester & (S)-Acid Extraction Acid-Base Extraction Mixture->Extraction StopReaction->Mixture Ester Enriched (R)-Ester Extraction->Ester Organic Phase Acid Enriched (S)-Acid Extraction->Acid Aqueous Phase (after acidification)

References

Analytical challenges in the characterization of 3-Oxocyclopentanecarboxylic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering analytical challenges in the characterization of 3-oxocyclopentanecarboxylic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing this compound isomers?

The main challenges stem from the structural similarities of the isomers. These include:

  • Cis/Trans Diastereomers: These isomers often exhibit similar polarities, making their separation by standard chromatographic techniques difficult.

  • Enantiomers: The (R)- and (S)-enantiomers of both cis and trans forms have identical physical and chemical properties in an achiral environment, requiring chiral separation techniques.

  • Volatility and Thermal Stability: As a carboxylic acid, this compound has low volatility and may be thermally labile, posing challenges for gas chromatography (GC) without derivatization.

  • Keto-Enol Tautomerism: The presence of the ketone group can lead to keto-enol tautomerism, which can complicate analysis, potentially causing peak broadening or splitting in chromatograms.[1][2]

Q2: Which analytical techniques are most suitable for separating the cis and trans isomers?

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.

  • GC-MS: After derivatization to convert the carboxylic acid to a more volatile ester (e.g., methyl ester), GC can effectively separate the cis and trans isomers based on differences in their boiling points and interactions with the stationary phase.[3]

  • HPLC: Both normal-phase and reversed-phase HPLC can be used. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

Q3: How can the enantiomers of this compound be separated?

Enantiomeric separation requires a chiral environment. This is typically achieved using:

  • Chiral HPLC: This is the most direct and widely used method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4] Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for separating chiral carboxylic acids.[5][6]

  • Indirect Chiral HPLC: This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[7]

  • Chiral GC: Similar to chiral HPLC, this technique uses a chiral stationary phase to separate the enantiomers of the derivatized compound.

Q4: Is derivatization necessary for the analysis of this compound?

  • For GC analysis, yes. Derivatization is essential to increase the volatility and thermal stability of the carboxylic acid.[8][9] Common methods include esterification to form methyl esters using reagents like diazomethane or methanol with an acid catalyst.[8][10] Silylation is another option.[11]

  • For HPLC analysis, it depends. While direct analysis is possible, derivatization can sometimes improve peak shape and resolution, especially in the indirect chiral separation approach.

Q5: How can I confirm the identity of the separated isomers?

A combination of techniques is recommended:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which helps in confirming the identity of the compound, although it generally cannot distinguish between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The coupling constants (J-values) in ¹H NMR can help distinguish between cis and trans isomers.[12][13] For example, the vicinal coupling constant between protons on adjacent carbons can differ depending on their spatial relationship.

  • Reference Standards: Comparing the retention times and mass spectra of the unknown peaks with those of certified reference standards of the individual isomers is the most definitive method for identification.

Troubleshooting Guides

HPLC and Chiral HPLC Analysis

Problem: Poor Resolution of Isomers

Possible CauseSuggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic glycopeptide-based) to find one with better selectivity for your isomers.
Suboptimal Mobile Phase Composition Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol in hexane for normal phase; acetonitrile, methanol in water for reversed phase) and its concentration. For chiral separations, small changes can have a large impact.
Incorrect Flow Rate Lowering the flow rate can sometimes improve resolution in chiral separations.
Temperature Effects Optimize the column temperature. Temperature can significantly affect the interactions between the analyte and the CSP.
Inappropriate Additives For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

Problem: Peak Splitting or Tailing

Possible CauseSuggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Keto-Enol Tautomerism This can sometimes cause peak splitting. Adjusting the mobile phase pH or temperature may help to favor one tautomeric form.[1][2]
Void at the Head of the Column This can cause the sample to travel through different paths, resulting in split peaks. Replacing the column is the most reliable solution.
GC-MS Analysis

Problem: No or Low Peak Intensity

Possible CauseSuggested Solution
Incomplete Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is dry, as moisture can interfere with many derivatization reactions.[11]
Thermal Degradation in the Injector Lower the injector temperature. Ensure the compound is sufficiently derivatized to be thermally stable.
Adsorption in the GC System Use a deactivated liner and column to minimize active sites where the analyte can adsorb.

Problem: Co-elution of Cis and Trans Isomers

Possible CauseSuggested Solution
Inadequate GC Column Selectivity Use a more polar GC column. The choice of stationary phase can significantly impact the separation of diastereomers.
Suboptimal Temperature Program Optimize the oven temperature program. A slower temperature ramp can often improve the separation of closely eluting peaks.

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of cyclic carboxylic acid isomers. Note that these values may vary depending on the specific analytical conditions and instrumentation.

Analytical MethodAnalyteResolution (Rs)LODLOQReference
GC-MS (after derivatization)cis-1,2-Cyclohexanedicarboxylic acid-2.9 pg14.5 pg[13]
GC-MS (after derivatization)trans-1,2-Cyclohexanedicarboxylic acid-8.0 pg29.7 pg[13]
Chiral HPLCZolmitriptan enantiomers> 2.0--[6]
LC-MS/MSCarboxylic acid metabolites-as low as 0.01 ng/mL-

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Enantiomers (Representative Method)

This protocol is a starting point and may require optimization.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Protocol 2: GC-MS Analysis of Cis/Trans Isomers of this compound (Representative Method)

This protocol involves a derivatization step.

  • Derivatization (Methylation):

    • To 1 mg of the sample, add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60 °C for 4 hours.[8]

    • After cooling, add 2 mL of n-hexane and 1 mL of water.

    • Vortex and centrifuge. Collect the upper hexane layer containing the methyl esters.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 210 °C and hold for 10 minutes.[3]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Visualizations

TroubleshootingWorkflow start Analytical Problem Encountered problem_type Identify Problem: Poor Resolution, Peak Splitting, No Peak, etc. start->problem_type hplc_check HPLC/Chiral HPLC Issue? problem_type->hplc_check Chromatographic gc_check GC-MS Issue? problem_type->gc_check Chromatographic resolution_issue Poor Resolution? hplc_check->resolution_issue Yes peak_shape_issue Peak Splitting/Tailing? hplc_check->peak_shape_issue Yes optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) resolution_issue->optimize_mp Yes change_csp Screen Different CSPs resolution_issue->change_csp No adjust_flow_temp Adjust Flow Rate & Temperature resolution_issue->adjust_flow_temp No end Problem Resolved optimize_mp->end change_csp->end adjust_flow_temp->end check_overload Reduce Injection Volume/Concentration peak_shape_issue->check_overload Yes check_solvent Dissolve Sample in Mobile Phase peak_shape_issue->check_solvent No check_column Flush or Replace Column peak_shape_issue->check_column No check_overload->end check_solvent->end check_column->end no_peak_issue No/Low Peak? gc_check->no_peak_issue Yes coelution_issue Co-elution of Isomers? gc_check->coelution_issue Yes check_derivatization Optimize Derivatization (Reagent, Time, Temp) no_peak_issue->check_derivatization Yes check_injector_temp Lower Injector Temperature no_peak_issue->check_injector_temp No check_derivatization->end check_injector_temp->end change_gc_column Use More Polar GC Column coelution_issue->change_gc_column Yes optimize_temp_prog Optimize Oven Temperature Program coelution_issue->optimize_temp_prog No change_gc_column->end optimize_temp_prog->end AnalyticalWorkflow start Sample containing 3-Oxocyclopentanecarboxylic Acid Isomers analysis_choice Choose Analytical Goal start->analysis_choice cis_trans Cis/Trans Isomer Separation analysis_choice->cis_trans Diastereomers enantio Enantiomeric Separation analysis_choice->enantio Enantiomers derivatization Derivatization (e.g., Methylation) cis_trans->derivatization hplc HPLC Analysis (Normal or Reversed Phase) cis_trans->hplc gc_ms GC-MS Analysis derivatization->gc_ms nmr_cis_trans NMR for Structural Confirmation (Coupling Constants) gc_ms->nmr_cis_trans hplc->nmr_cis_trans quantification Quantification nmr_cis_trans->quantification chiral_hplc Direct Chiral HPLC (Chiral Stationary Phase) enantio->chiral_hplc indirect_hplc Indirect Chiral HPLC enantio->indirect_hplc chiral_hplc->quantification chiral_derivatization Derivatization with Chiral Reagent indirect_hplc->chiral_derivatization achiral_hplc Separation of Diastereomers on Achiral Column chiral_derivatization->achiral_hplc achiral_hplc->quantification

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of 3-Oxocyclopentanecarboxylic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of 3-Oxocyclopentanecarboxylic acid through Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparative analysis against 3-Oxocyclohexanecarboxylic acid and Cyclopentanecarboxylic acid.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in organic synthesis. By comparing its spectral data with those of structurally related molecules, 3-Oxocyclohexanecarboxylic acid and Cyclopentanecarboxylic acid, this guide offers valuable insights into the influence of ring size and functional groups on chemical shifts and coupling constants. The presented data and experimental protocols are intended to aid researchers in the unambiguous identification and characterization of these compounds.

Comparative NMR Data Analysis

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound and its structural analogues. The data is compiled from various sources and predicted spectra, highlighting the key differences in their chemical environments.

Compound¹H NMR Data¹³C NMR Data
This compound δ (ppm) , Multiplicity , J (Hz) , Integration (Predicted data, actual experimental data not readily available in searched literature)~10-12 (br s, 1H, COOH), ~3.0-3.2 (m, 1H, CH-COOH), ~2.2-2.8 (m, 6H, CH₂)δ (ppm) (Predicted data, actual experimental data not readily available in searched literature)~215 (C=O), ~178 (COOH), ~45 (CH-COOH), ~38 (CH₂), ~35 (CH₂)
3-Oxocyclohexanecarboxylic acid δ (ppm) , Multiplicity , J (Hz) , Integration (Predicted data, actual experimental data not readily available in searched literature)~10-12 (br s, 1H, COOH), ~2.5-2.8 (m, 1H, CH-COOH), ~2.0-2.5 (m, 8H, CH₂)δ (ppm) (Predicted data, actual experimental data not readily available in searched literature)~208 (C=O), ~176 (COOH), ~48 (CH-COOH), ~40 (CH₂), ~28 (CH₂), ~24 (CH₂)
Cyclopentanecarboxylic acid δ (ppm) , Multiplicity , J (Hz) , Integration (Data from various spectral databases)~11.5 (br s, 1H, COOH), ~2.7 (p, 1H, CH-COOH), ~1.5-1.9 (m, 8H, CH₂)δ (ppm) (Data from various spectral databases)~182 (COOH), ~46 (CH-COOH), ~30 (CH₂), ~26 (CH₂)

Structural Elucidation and Spectral Interpretation

The chemical structure of this compound dictates a unique set of signals in its NMR spectra. The presence of the ketone and carboxylic acid functionalities, along with the five-membered ring, results in distinct chemical shifts for each proton and carbon atom.

Caption: Chemical structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The proton NMR spectrum of this compound is expected to show a downfield signal for the carboxylic acid proton, typically above 10 ppm, which is often broad due to hydrogen bonding and exchange. The methine proton alpha to the carboxyl group would appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the adjacent functional group. The methylene protons of the cyclopentane ring would exhibit complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons.

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 200-220 ppm. The carbonyl carbon of the carboxylic acid will also be downfield, but generally less so than the ketone, appearing around 170-180 ppm. The carbon atom attached to the carboxylic acid group (C1) will be in the range of 40-50 ppm, while the other ring carbons will appear at higher fields.

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of the compounds discussed.

Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer frequency: 400 MHz or higher for better resolution.

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

    • Spectral width: 0-16 ppm.

  • ¹³C NMR:

    • Spectrometer frequency: 100 MHz or higher.

    • Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 128 or more, as ¹³C has a low natural abundance.

    • Spectral width: 0-220 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

NMR Analysis Workflow

The process of analyzing a compound using NMR spectroscopy follows a systematic workflow, from sample preparation to final structure elucidation.

G General NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Structure Elucidation prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 acq1 Acquire 1H NMR spectrum prep2->acq1 acq2 Acquire 13C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) if necessary acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phasing and Baseline Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 interp1 Analyze Chemical Shifts proc3->interp1 interp2 Analyze Multiplicities & Coupling Constants interp1->interp2 interp3 Analyze Integration interp2->interp3 interp4 Correlate 1H and 13C data interp3->interp4 interp5 Propose and verify chemical structure interp4->interp5

Caption: A flowchart illustrating the typical workflow for NMR analysis.

Conclusion

A Comparative Guide to HPLC Methods for the Purity Analysis of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical synthesis, establishing the purity of intermediates like 3-Oxocyclopentanecarboxylic acid is a critical step to ensure the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and accuracy.[1] This guide provides a comparative overview of potential Reversed-Phase HPLC (RP-HPLC) methods for the analysis of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and development.

Introduction to Purity Analysis of this compound

This compound is a keto-acid, and its analysis by RP-HPLC is feasible due to the presence of a chromophore (the ketone group) that allows for UV detection.[2] Potential impurities in a sample of this compound could include starting materials, by-products from the synthetic route, and degradation products. An effective HPLC method must be able to separate the main peak of this compound from all potential impurity peaks.

This guide explores two hypothetical RP-HPLC methods with different stationary and mobile phases to illustrate how chromatographic conditions can be optimized for the purity analysis of this compound.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method depends on several factors, including the physicochemical properties of the analyte and potential impurities, and the desired performance characteristics of the method such as resolution, analysis time, and sensitivity. Below is a comparison of two potential HPLC methods for the purity analysis of this compound.

Data Presentation

The following tables summarize the chromatographic conditions and performance data for two hypothetical HPLC methods.

Table 1: Chromatographic Conditions for Purity Analysis of this compound

ParameterMethod AMethod B
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Polar-Embedded C18 (e.g., 150 mm x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 80% A / 20% B to 40% A / 60% B in 15 min95% A / 5% B to 70% A / 30% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL5 µL

Table 2: Method Performance Comparison (Hypothetical Data)

ParameterMethod AMethod B
Retention Time of Main Peak (min) 8.56.2
Resolution (Main Peak vs. Closest Impurity) 2.12.5
Theoretical Plates (Main Peak) 12,00015,000
Tailing Factor (Main Peak) 1.21.1
Total Run Time (min) 2015
Limit of Detection (LOD) 0.01%0.008%
Limit of Quantification (LOQ) 0.03%0.025%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods.[3] The following sections outline the key experimental protocols for the HPLC analysis of this compound.

Method A: Standard C18 RP-HPLC

This method utilizes a conventional C18 column, which is a versatile and commonly used stationary phase in reversed-phase chromatography.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure:

  • Equilibrate the C18 column (250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition (80% Mobile Phase A: 20% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 30 °C.

  • Set the UV detection wavelength to 210 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the gradient as specified in Table 1.

  • Record the chromatogram and integrate the peaks to determine the purity.

Method B: Polar-Embedded C18 RP-HPLC

This method employs a polar-embedded C18 column, which can offer different selectivity for polar compounds and improved peak shape, especially when using highly aqueous mobile phases.[4]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

Reagents and Materials:

  • This compound reference standard and sample

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of water and methanol to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure:

  • Equilibrate the polar-embedded C18 column (150 mm x 4.6 mm, 3 µm) with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B) at a flow rate of 1.2 mL/min for at least 30 minutes.

  • Set the column temperature to 35 °C.

  • Set the UV detection wavelength to 210 nm.

  • Inject 5 µL of the prepared sample solution.

  • Run the gradient as specified in Table 1.

  • Record the chromatogram and integrate the peaks to determine the purity.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Weighing & Dissolution Filtration Sample Filtration (0.45 µm) SamplePrep->Filtration Injection Sample Injection Filtration->Injection MobilePhasePrep Mobile Phase Preparation Degassing Mobile Phase Degassing MobilePhasePrep->Degassing Equilibration Column Equilibration Degassing->Equilibration Equilibration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Relationship for HPLC Method Validation

Method_Validation Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability IntermediatePrecision IntermediatePrecision Precision->IntermediatePrecision Intermediate Precision

Caption: Key Parameters for HPLC Method Validation.

Conclusion

Both of the presented hypothetical HPLC methods are viable starting points for the purity analysis of this compound. Method B, with the polar-embedded column and a faster gradient, appears to offer a shorter analysis time and potentially better peak shape and resolution based on the hypothetical data. However, the optimal method will depend on the specific impurity profile of the sample being analyzed.

It is essential to perform a thorough method validation to ensure that the chosen method is accurate, precise, specific, and robust for its intended purpose.[5] The validation should be conducted in accordance with the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[1] The experimental protocols and comparative data in this guide serve as a foundation for developing a reliable HPLC method for the quality control of this compound.

References

A Researcher's Guide to Chiral Separation of 3-Oxocyclopentanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential Chiral Separation Methods

The selection of a chiral stationary phase (CSP) is paramount for successful enantioseparation. Based on the chemical properties of 3-oxocyclopentanecarboxylic acid (a cyclic keto acid), polysaccharide-based and anion-exchange CSPs are the most promising candidates for chiral HPLC. SFC on an anion-exchange column presents a strong alternative.

Table 1: Comparison of Proposed Chiral HPLC and SFC Methods

MethodChiral Stationary Phase (CSP)PrinciplePotential AdvantagesPotential Challenges
HPLC Method 1 Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.Broad enantioselectivity for a wide range of compounds, including cyclic ketones and carboxylic acids. Robust and widely used.Method development can be empirical, requiring screening of different polysaccharide derivatives and mobile phases.
HPLC Method 2 Anion-Exchange (e.g., Quinine or Quinidine carbamate derivatives)Ion-exchange interaction between the acidic analyte and the basic chiral selector on the stationary phase, supplemented by other interactions like hydrogen bonding.High selectivity specifically for acidic compounds.Mobile phase composition, particularly the type and concentration of the acidic additive, is critical for achieving separation.
SFC Method Anion-Exchange (e.g., Quinine or Quinidine carbamate derivatives)Similar to HPLC Method 2, but utilizing supercritical CO2 as the primary mobile phase component.Faster separations and reduced solvent consumption compared to HPLC. The mild acidity of CO2 can facilitate the ion-exchange mechanism.Requires specialized SFC instrumentation. Optimization of co-solvent, additives, backpressure, and temperature is necessary.

Experimental Protocols

The following are detailed, yet generalized, experimental protocols that can serve as a robust starting point for the chiral separation of this compound enantiomers.

HPLC Method 1: Polysaccharide-Based CSP
  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A screening approach is recommended. Start with a non-polar mobile phase and gradually increase polarity.

    • Initial Screening: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Optimization: Vary the ratio of n-Hexane to 2-Propanol (e.g., 80:20, 70:30). Other alcohols like ethanol can also be evaluated. The acidic additive is crucial for protonating the carboxylic acid and improving peak shape.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm (due to the carbonyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

HPLC Method 2: Anion-Exchange CSP
  • Column: Chiralpak® QN-AX (Quinine carbamate) or QD-AX (Quinidine carbamate), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Methanol with an acidic additive.

    • Recommended Starting Condition: Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.2, v/v/v).

    • Optimization: The type and concentration of the acid and salt are critical for resolution. Formic acid can be used as an alternative to acetic acid. The concentration of the additives should be carefully optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 0.5 mg/mL.

Alternative Method: Supercritical Fluid Chromatography (SFC)
  • Column: Chiralpak® QN-AX or QD-AX, 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Supercritical Fluid: CO2.

    • Co-solvent/Modifier: Methanol with an acidic additive (e.g., 0.5% formic acid).

    • Gradient: A gradient of 5% to 40% co-solvent over 10 minutes can be a good starting point for screening.

  • Flow Rate: 2.0 mL/min.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

Visualizing the Workflow

A systematic approach is key to efficient method development in chiral separations. The following diagram illustrates a logical workflow.

Chiral_Method_Development_Workflow cluster_start Analyte Characterization cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation & Final Method start Characterize this compound (Acidic, Cyclic Ketone) screen_poly Screen on Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) Normal Phase Conditions start->screen_poly screen_anion Screen on Anion-Exchange CSPs (e.g., Chiralpak QN-AX, QD-AX) Polar Organic / SFC Conditions start->screen_anion optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) screen_poly->optimize_mp Partial or No Separation validate Validate Method (Resolution, Linearity, Accuracy, Precision) screen_poly->validate Baseline Separation screen_anion->optimize_mp Partial or No Separation screen_anion->validate Baseline Separation optimize_params Optimize Other Parameters (Flow Rate, Temperature) optimize_mp->optimize_params optimize_params->validate Improved Separation final_method Finalized Chiral Separation Method validate->final_method

Caption: Workflow for Chiral HPLC/SFC Method Development.

Logical Relationship of Separation Principles

The separation of enantiomers on a chiral stationary phase is governed by the formation of transient diastereomeric complexes with different stabilities.

Chiral_Separation_Principle cluster_interaction Interaction racemate Racemic Mixture (R- and S-enantiomers) complex_R Diastereomeric Complex (R-enantiomer + CSP) racemate->complex_R Forms more stable complex (Stronger Interaction) complex_S Diastereomeric Complex (S-enantiomer + CSP) racemate->complex_S Forms less stable complex (Weaker Interaction) csp Chiral Stationary Phase (CSP) separation Differential Retention (Separated Enantiomers) csp->separation complex_R->csp complex_S->csp

Caption: Principle of Chiral Recognition on a CSP.

By systematically applying the screening and optimization strategies outlined in this guide, researchers can develop a robust and reliable method for the chiral separation of this compound enantiomers, ensuring the stereochemical purity of their compounds.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Oxocyclopentanecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of 3-Oxocyclopentanecarboxylic acid and its derivatives is crucial for various applications, including metabolic studies and pharmaceutical development. The inherent physicochemical properties of these keto-acids, however, present analytical challenges, often necessitating derivatization to enhance their detection by mass spectrometry. This guide provides an objective comparison of the two primary mass spectrometry-based techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of these compounds. The performance of common derivatization strategies for each technique is evaluated, supported by experimental data from related analytes.

Performance Comparison of Analytical Platforms: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound and its derivatives depends on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Both techniques typically require a derivatization step to improve the volatility (for GC-MS) or the ionization efficiency and chromatographic retention (for LC-MS/MS) of these polar analytes.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requires derivatization to increase volatility.Does not require volatile analytes.
Derivatization Mandatory for polar analytes like this compound. Common methods include silylation and alkylation.Often required to improve sensitivity and chromatographic performance. Common reagents include 3-nitrophenylhydrazine (3-NPH) and aniline.
Sensitivity (LOQ) Can achieve high sensitivity, particularly with selected ion monitoring (SIM).Generally offers higher sensitivity, with Limits of Quantitation (LOQ) often in the low nmol/L to pmol/L range for derivatized carboxylic acids.[1][2]
Specificity/Selectivity High specificity is achieved with MS, especially with SIM.Very high specificity, particularly with tandem MS (MS/MS) using techniques like Multiple Reaction Monitoring (MRM).[3]
Throughput Can be lower due to the often time-consuming derivatization and longer chromatographic run times.[3]Generally higher throughput due to simpler sample preparation (in some cases) and faster analysis times.[3]
Compound Stability High temperatures in the GC inlet and column can potentially lead to the degradation of thermally labile derivatives.[3]Milder ionization techniques (e.g., Electrospray Ionization - ESI) are less likely to cause in-source degradation.[3]
Instrumentation Cost Generally lower initial instrument cost.[3]Can be higher, particularly for high-resolution MS systems.[3]

Derivatization Strategies for GC-MS Analysis

Derivatization is a critical step for the successful analysis of this compound by GC-MS. The primary goal is to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative.

Silylation

Silylation is a widely used derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This reduces the polarity and increases the volatility of the analyte.[4]

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

  • Advantages: Silylation is a well-established and effective method for a wide range of polar compounds.

  • Considerations: Silyl derivatives can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis. The derivatization reaction conditions (temperature and time) need to be optimized for complete derivatization.

Alkylation (Esterification)

Alkylation, specifically esterification, is another common method where the carboxylic acid is converted to its corresponding ester (e.g., methyl or ethyl ester).[5]

  • Reagents: Boron trifluoride (BF3) in methanol or butanol, diazomethane (less common due to safety concerns).

  • Advantages: Alkyl esters are generally stable derivatives.

  • Considerations: The reaction often requires heating, and the reagents can be harsh. Excess reagent and by-products may need to be removed before GC-MS analysis.[4]

Derivatization Strategies for LC-MS/MS Analysis

For LC-MS/MS, derivatization aims to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to lower detection limits.[6]

3-Nitrophenylhydrazine (3-NPH) Derivatization

This is a popular method for the derivatization of carboxylic acids for LC-MS/MS analysis. The reaction involves the coupling of 3-NPH to the carboxylic acid group using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8]

  • Advantages: 3-NPH derivatization has been shown to provide high derivatization efficiencies (close to 100%) and good recoveries for a range of carboxylic acids.[8] It significantly improves the ionization efficiency in positive ion mode ESI.

  • Performance: A validated method for short-chain carboxylic acids using 3-NPH derivatization reported a lowest limit of detection (LLOD) of 25 nM and a lowest limit of quantitation (LLOQ) of 50 nM for most analytes.[1]

Aniline Derivatization

Similar to 3-NPH, aniline can be used to derivatize carboxylic acids in the presence of a coupling agent.

  • Considerations: Comparative studies have shown that aniline derivatization can have variable and lower derivatization efficiencies (20-100%) compared to 3-NPH. The average apparent recoveries of ¹³C-labeled internal standards were also lower for aniline derivatization (around 45%) compared to 3-NPH (around 100%).[8] Therefore, for quantitative analysis, 3-NPH is often the preferred reagent.[8]

Phenylenediamine-based Derivatization

Recent methods have utilized phenylenediamine-based reagents for the derivatization of carboxylic acids. These reagents introduce a benzimidazole group, which improves ionization efficiency.

  • Performance: A targeted metabolomics method using a phenylenediamine derivatization for various carboxylic acid-containing metabolites demonstrated high sensitivity with LODs as low as 0.01 ng/mL and good linearity (r² > 0.99) over a wide concentration range. The recovery rates were reported to be between 90% and 105%.[7]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis (General Procedure)
  • Sample Preparation: Evaporate an appropriate volume of the sample extract containing this compound to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: 3-Nitrophenylhydrazine (3-NPH) Derivatization for LC-MS/MS Analysis
  • Reagent Preparation:

    • 3-NPH solution: Prepare a 20 mM solution of 3-NPH in 50% acetonitrile.

    • EDC solution: Prepare a 120 mM solution of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water.

    • Pyridine solution: Prepare a 6% (v/v) solution of pyridine in 75% acetonitrile.

  • Derivatization Reaction:

    • To 20 µL of the sample (or standard), add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.

    • Vortex briefly and allow the reaction to proceed at 30°C for 30 minutes.

    • Add 20 µL of the pyridine solution to quench the reaction.

  • Sample Dilution: Dilute the reaction mixture with an appropriate volume of the mobile phase before injection into the LC-MS/MS system.

Mass Spectrometry Fragmentation

Understanding the fragmentation patterns of the derivatized analytes is crucial for developing selective and sensitive MS/MS methods.

  • GC-EI-MS of Silyl Derivatives: For TMS-derivatized carboxylic acids, common fragment ions include [M-15]⁺ (loss of a methyl group) and ions resulting from cleavage of the carbon backbone. The fragmentation of TBDMS derivatives often shows a prominent [M-57]⁺ ion due to the loss of the tert-butyl group.[9]

  • LC-ESI-MS/MS of 3-NPH Derivatives: In positive ion mode, the 3-NPH derivatives of carboxylic acids typically show a strong protonated molecule [M+H]⁺. The fragmentation in MS/MS often involves the neutral loss of the nitrobenzene moiety or other characteristic fragments depending on the structure of the carboxylic acid.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation or Alkylation Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: General workflow for the GC-MS analysis of this compound.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Extraction of Analytes Sample->Extraction Derivatization e.g., 3-NPH Derivatization Extraction->Derivatization LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Caption: General workflow for the LC-MS/MS analysis of this compound.

References

A Comparative Guide to the Synthetic Routes of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Oxocyclopentanecarboxylic acid is a valuable building block in organic synthesis, serving as a versatile precursor for a variety of complex molecules, including pharmaceuticals and natural products. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for diverse chemical modifications. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the Dieckmann cyclization of a tetraester and the oxidative cleavage of a bicyclic alkene. The discussion includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

FeatureDieckmann CyclizationOxidative Cleavage of Bicyclic Alkene
Starting Materials Diethyl 3-ketoglutarate, Ethyl acrylate5-Norbornen-2-one
Key Reactions Michael Addition, Dieckmann Condensation, Hydrolysis, DecarboxylationOzonolysis, Oxidative Workup
Overall Yield ~22%Not explicitly reported, but individual steps are high-yielding
Reagents & Conditions Sodium ethoxide, strong acid/base for hydrolysis, heat for decarboxylationOzone, Oxidizing agent (e.g., hydrogen peroxide)
Advantages Utilizes readily available starting materials.Potentially shorter route.
Disadvantages Multi-step process with a moderate overall yield.Requires specialized equipment (ozonizer).

Route 1: Dieckmann Cyclization of Tetraethyl 1,2,2,4-Butanetetracarboxylate

This classical approach involves the construction of the cyclopentanone ring through an intramolecular condensation of a tetraester, followed by hydrolysis and decarboxylation. The overall reported yield for the racemic product is approximately 22%.[1]

Signaling Pathway

Dieckmann_Cyclization start Diethyl 3-ketoglutarate + Ethyl acrylate step1 Michael Addition start->step1 intermediate1 Tetraethyl 1,2,2,4-butanetetracarboxylate step1->intermediate1 step2 Dieckmann Cyclization (NaOEt) intermediate1->step2 intermediate2 Cyclic β-keto ester step2->intermediate2 step3 Hydrolysis & Decarboxylation (H3O+, Δ) intermediate2->step3 product This compound step3->product

Caption: Dieckmann cyclization route to this compound.

Experimental Protocol

Step 1: Synthesis of Tetraethyl 1,2,2,4-Butanetetracarboxylate (Michael Addition)

Step 2: Dieckmann Cyclization

  • Procedure: The tetraester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol or toluene. The mixture is heated to induce intramolecular condensation, forming the cyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • Procedure: The resulting cyclic β-keto ester is subjected to acidic hydrolysis (e.g., by refluxing with aqueous HCl or H₂SO₄). This process hydrolyzes the ester groups to carboxylic acids and induces decarboxylation of the resulting β-keto acids to afford the final product, this compound.

Route 2: Oxidative Cleavage of 5-Norbornen-2-one

This synthetic strategy leverages the oxidative cleavage of the double bond in a bicyclic precursor to generate the desired cyclopentane ring with the required functionalities. Ozonolysis followed by an oxidative workup is a common method for this transformation.

Experimental Workflow

Oxidative_Cleavage start 5-Norbornen-2-one step1 Ozonolysis (O3) start->step1 intermediate1 Ozonide intermediate step1->intermediate1 step2 Oxidative Workup (e.g., H2O2) intermediate1->step2 product This compound step2->product

Caption: Oxidative cleavage route to this compound.

Experimental Protocol

Step 1: Ozonolysis of 5-Norbornen-2-one

  • Procedure: A solution of 5-norbornen-2-one in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until the reaction is complete, often indicated by the appearance of a blue color.

Step 2: Oxidative Workup

  • Procedure: Following ozonolysis, the reaction mixture is treated with an oxidizing agent. A common and effective method is the addition of hydrogen peroxide, which converts the initially formed aldehydes to carboxylic acids. The mixture is then allowed to warm to room temperature, and the desired this compound is isolated through standard extraction and purification procedures. While a specific yield for this transformation to this compound is not detailed in the provided search results, ozonolysis with oxidative workup is generally a high-yielding reaction.

Summary and Conclusion

Both the Dieckmann cyclization and the oxidative cleavage of a bicyclic alkene represent viable synthetic routes to this compound.

  • The Dieckmann cyclization is a well-established, albeit multi-step, method that utilizes common starting materials. Its primary drawback is the moderate overall yield.

  • The oxidative cleavage of a readily available bicyclic precursor like 5-norbornen-2-one offers a potentially more direct and efficient route. However, this method requires access to an ozone generator.

The choice between these synthetic pathways will ultimately depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired scale of the reaction, and tolerance for a multi-step synthesis versus a more specialized single-step cleavage. For laboratories equipped for ozonolysis, the oxidative cleavage route may offer a more streamlined approach. In contrast, the Dieckmann cyclization provides a reliable, classical alternative.

References

A Tale of Two Rings: 3-Oxocyclopentanecarboxylic Acid and 3-Oxocyclobutanecarboxylic Acid as Versatile Synthons in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the novelty, efficacy, and synthetic feasibility of new therapeutic agents. Among the myriad of available synthons, cyclic keto acids offer a unique combination of conformational rigidity and functional handles for elaboration. This guide provides an in-depth comparison of two such building blocks: 3-oxocyclopentanecarboxylic acid and 3-oxocyclobutanecarboxylic acid, highlighting their distinct applications and providing supporting experimental data for their synthesis and derivatization.

This comparison guide delves into the synthetic utility of these two cyclic keto acids, presenting their physical and chemical properties, detailed experimental protocols for their synthesis, and their application in the development of distinct classes of therapeutic agents.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these building blocks is essential for their effective use in synthesis. The table below summarizes key properties for both molecules.

PropertyThis compound3-Oxocyclobutanecarboxylic Acid
CAS Number 98-78-223761-23-1
Molecular Formula C₆H₈O₃C₅H₆O₃
Molecular Weight 128.13 g/mol 114.10 g/mol
Appearance White powderOff-white solid
Melting Point 59-62 °C69-70 °C
Boiling Point 150 °C / 1.5 mmHg296 °C
pKa ~4.74.35 ± 0.20
Solubility Soluble in waterSlightly soluble in water

Synthesis of the Building Blocks: A Comparative Overview

The synthetic accessibility of a building block is a crucial factor in its practical application. Both this compound and 3-oxocyclobutanecarboxylic acid can be prepared through various synthetic routes.

This compound is commonly synthesized via the Dieckmann condensation of a tetra-ester, followed by hydrolysis and decarboxylation. An improved synthesis of (RS)-3-oxocyclopentanecarboxylic acid has been reported with an overall yield of 22%.[1]

3-Oxocyclobutanecarboxylic acid can be synthesized through a multi-step process starting from acetone, bromine, and malononitrile, with reported yields between 52% and 68%.[2] Another method involves the hydrolysis of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diisopropyl ester, with a reported yield of 70%. A more recent, innovative continuous flow process has been developed for the large-scale production of this intermediate.

Comparative Synthetic Applications and Performance

The true value of these building blocks is realized in their conversion to complex, biologically active molecules. Below, we explore their distinct applications in the synthesis of important therapeutic agents, supported by experimental data.

This compound: A Gateway to Prostaglandins and Antiviral Carbocyclic Nucleosides

This compound is a key precursor for the synthesis of prostaglandins and carbocyclic nucleosides, two classes of molecules with significant therapeutic applications.

One of the most notable applications of this compound is in the synthesis of prostaglandins, such as PGF2α, via the renowned Corey lactone route. This multi-step synthesis showcases the utility of the cyclopentane ring as a scaffold for installing complex side chains.

Experimental Protocol: Synthesis of Prostaglandin F2α via Corey Lactone (Representative Steps)

This protocol outlines the key transformations in the Corey synthesis of Prostaglandin F2α, starting from an intermediate derived from this compound.

  • Baeyer-Villiger Oxidation: The ketone of a functionalized cyclopentanone derivative is oxidized to a lactone using a peroxy acid like m-CPBA. This step typically proceeds in high yield (e.g., 95%).

  • Lactone Reduction and Protection: The lactone is reduced to the corresponding lactol, and the hydroxyl groups are protected, for instance, as tetrahydropyranyl (THP) ethers.

  • Wittig Reaction: The upper side chain is introduced via a Wittig reaction with the appropriate phosphorane. This reaction is a crucial C-C bond-forming step.

  • Horner-Wadsworth-Emmons Reaction: The lower side chain is installed using a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ketone moiety.

  • Ketone Reduction and Deprotection: The C15 ketone is stereoselectively reduced, followed by the removal of protecting groups to yield Prostaglandin F2α.

This compound derivatives are also pivotal in the synthesis of carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides. Carbovir, a potent reverse transcriptase inhibitor, is a prime example.

Experimental Protocol: Synthesis of Carbovir (Conceptual Outline)

The synthesis of Carbovir from a cyclopentene derivative, which can be accessed from this compound, involves the following key steps:

  • Conversion to a Functionalized Cyclopentene: The this compound is converted to a chiral cyclopentenyl amine derivative.

  • Coupling with a Purine Base: The cyclopentenyl amine is coupled with a suitably protected purine base, such as 2-amino-6-chloropurine, to form the carbocyclic nucleoside core.

  • Functional Group Manipulations: Subsequent steps involve the manipulation of functional groups on the purine ring to yield Carbovir.

3-Oxocyclobutanecarboxylic Acid: A Key Component of Modern Kinase Inhibitors

3-Oxocyclobutanecarboxylic acid has emerged as a critical building block in the synthesis of a new generation of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.[3] These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis and atopic dermatitis.[3]

The strained four-membered ring of 3-oxocyclobutanecarboxylic acid provides a unique three-dimensional scaffold that is increasingly utilized in medicinal chemistry. Its derivatives are incorporated into the structures of several marketed JAK inhibitors.

Experimental Protocol: Synthesis of a JAK Inhibitor Precursor

This protocol describes a general method for the preparation of a key intermediate for JAK inhibitor synthesis starting from 3-oxocyclobutanecarboxylic acid.

  • Step 1: Amide Coupling:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), is added a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

    • The desired amine (1.0 eq) is then added, and the reaction is stirred at room temperature until completion.

    • Work-up and purification by chromatography typically yield the corresponding amide in good to excellent yields (e.g., 85-95%).

  • Step 2: Reductive Amination:

    • The resulting keto-amide (1.0 eq) is dissolved in a suitable solvent (e.g., methanol) and the desired amine (1.2 eq) is added, followed by an acid catalyst (e.g., acetic acid).

    • A reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) is added portion-wise.

    • The reaction is stirred until the imine intermediate is fully reduced.

    • Standard aqueous work-up and purification provide the aminated cyclobutane derivative.

Biological Signaling Pathways

The therapeutic effects of the molecules synthesized from these two building blocks are mediated through distinct biological signaling pathways.

Prostaglandin F2α Signaling

Prostaglandin F2α, synthesized from this compound, exerts its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor.[4] This interaction initiates a signaling cascade that plays a role in various physiological processes, including smooth muscle contraction and inflammation.[4]

PGF2a_Signaling PGF2a Prostaglandin F2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Prostaglandin F2α signaling pathway.

HIV Reverse Transcriptase Inhibition by Carbovir

Carbovir, a carbocyclic nucleoside analog derived from this compound, is a prodrug that is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with the natural substrate, dGTP, for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Its incorporation leads to chain termination, thus inhibiting viral replication.[2][3]

Carbovir_MoA cluster_cell Infected Host Cell cluster_hiv HIV Replication Carbovir Carbovir Cellular_Kinases Cellular Kinases Carbovir->Cellular_Kinases Phosphorylation Carbovir_MP Carbovir-MP Carbovir_MP->Cellular_Kinases Carbovir_DP Carbovir-DP Carbovir_DP->Cellular_Kinases Carbovir_TP Carbovir-TP (Active) HIV_RT HIV Reverse Transcriptase Carbovir_TP->HIV_RT Competitively binds to Cellular_Kinases->Carbovir_MP Cellular_Kinases->Carbovir_DP Cellular_Kinases->Carbovir_TP Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Growing_DNA Growing Viral DNA HIV_RT->Growing_DNA Elongates Termination Chain Termination HIV_RT->Termination Incorporates Carbovir-MP dNTPs dGTP (Natural Substrate) dNTPs->HIV_RT Binds to

Caption: Mechanism of action of Carbovir.

JAK-STAT Signaling Pathway Inhibition

JAK inhibitors, synthesized using 3-oxocyclobutanecarboxylic acid, function by blocking the activity of Janus kinases (JAKs), which are key enzymes in the JAK-STAT signaling pathway.[4] This pathway is crucial for the signaling of numerous cytokines that drive inflammatory and autoimmune responses.[5]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT (Inactive) JAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Nucleus->DNA Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates JAK_Inhibitor JAK Inhibitor (from 3-oxocyclobutane carboxylic acid) JAK_Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway and its inhibition.

Conclusion

Both this compound and 3-oxocyclobutanecarboxylic acid are valuable and versatile building blocks in medicinal chemistry and drug development. Their distinct ring sizes and inherent functionalities predispose them to different, yet equally important, synthetic applications.

  • This compound serves as a cornerstone for the synthesis of natural product-like molecules such as prostaglandins and is a key precursor for antiviral carbocyclic nucleosides. Its five-membered ring provides a flexible yet constrained scaffold for the construction of complex molecular architectures.

  • 3-Oxocyclobutanecarboxylic acid , with its more strained four-membered ring, offers a unique and desirable scaffold for modern medicinal chemistry, particularly in the design of targeted therapies like JAK inhibitors. The conformational constraints of the cyclobutane ring can be exploited to achieve high binding affinity and selectivity for protein targets.

The choice between these two building blocks will ultimately depend on the therapeutic target and the desired molecular architecture. A thorough understanding of their respective synthetic pathways and biological applications, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their drug discovery programs.

References

A Comparative Guide to Catalysts for the Hydrogenation of 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 3-oxocyclopentanecarboxylic acid to the corresponding cis-3-hydroxycyclopentanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The stereochemical outcome of this reduction is paramount, often dictating the efficacy of the final product. This guide provides a comparative overview of various catalytic systems employed for this hydrogenation, with a focus on catalyst performance, selectivity, and operational parameters. While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon experimental data from the hydrogenation of analogous β-keto esters to provide a predictive performance landscape.

Performance Comparison of Catalytic Systems

The choice of catalyst profoundly influences the efficiency and stereoselectivity of the hydrogenation of this compound and its derivatives. Below is a summary of the performance of common catalyst families based on data from analogous β-keto ester hydrogenations.

Catalyst FamilyCatalyst System ExampleSupport/LigandSubstrate (Analog)Conversion (%)Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)Key Remarks
Ruthenium Ru(II)-BINAPPorous Organic Polymer (POP)Methyl acetoacetateQuantitative97% eeRecyclable catalyst with good applicability to various β-keto esters.[1]
Ru-BINAPNone (Homogeneous)Ethyl 4-benzyloxyacetoacetateQuantitative97% eeHigh efficiency at atmospheric and higher pressures.[2]
Rhodium Rh(I)-Chiral LigandHomogeneousβ-cyano α-ketoestersHigh YieldsHigh ee and drEffective for dynamic kinetic resolution.[3]
Palladium Pd/CCarbonMethyl PropiolateQuantitative>50:1 drEffective for the hydrogenation of C=C bonds adjacent to carbonyls.[4]
Nickel Raney NickelTartaric Acid ModifiedMethyl acetoacetate->98.5% eeHeterogeneous catalyst providing high enantioselectivity.
Ni(OAc)₂/Chiral PhosphineHomogeneousα,β-Unsaturated Esters>98%High eeHighly active and enantioselective for C=C bond hydrogenation.[5]
Biocatalyst OYE1 (Ene-reductase)Whole CellsMethyl 3-oxocyclopentenecarboxylate75%90% eeEnzymatic reduction offering high stereoselectivity.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the catalytic hydrogenation of β-keto esters, which can be adapted for this compound.

Homogeneous Asymmetric Hydrogenation using a Ruthenium-BINAP Complex

This protocol is adapted from the enantioselective hydrogenation of β-keto esters.[2]

  • Catalyst Preparation (in situ): A solution of [Ru(cod)Cl₂]n (1 mol%) and (R)-BINAP (1.1 mol%) in degassed solvent (e.g., methanol, ethanol) is stirred under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 25-50 °C) for a designated time to form the active catalyst complex.

  • Hydrogenation Reaction: The substrate, this compound or its ester derivative, is added to the catalyst solution. The reactor is then pressurized with hydrogen gas (typically 1-50 atm). The reaction mixture is stirred vigorously at a controlled temperature until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to isolate the desired 3-hydroxycyclopentanecarboxylic acid derivative. The conversion and enantiomeric/diastereomeric excess are determined by appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).

Heterogeneous Hydrogenation using Modified Raney Nickel

This protocol is based on the enantioselective hydrogenation of β-keto esters using a chirally modified heterogeneous catalyst.

  • Catalyst Modification: Raney nickel is washed with distilled water until neutral pH. It is then immersed in an aqueous solution of a chiral modifier (e.g., (R,R)-tartaric acid) at a specific temperature (e.g., 50-100 °C) for a certain period. The modified catalyst is then washed with water and an organic solvent (e.g., methanol) before use.

  • Hydrogenation Reaction: The substrate is dissolved in a suitable solvent (e.g., THF, ethanol) and added to a reactor containing the modified Raney nickel catalyst. The reactor is purged and then pressurized with hydrogen (typically 50-100 atm). The reaction is carried out at a specific temperature with vigorous stirring.

  • Work-up and Analysis: After the reaction, the catalyst is filtered off. The filtrate is concentrated, and the product is purified. The conversion and stereoselectivity are determined using standard analytical methods.

Visualizing the Process and Logic

To better understand the experimental workflow and the factors influencing catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Preparation Catalyst Preparation/ Modification Reaction_Vessel Reaction Vessel Catalyst_Preparation->Reaction_Vessel Substrate_Solution Substrate Solution (this compound) Substrate_Solution->Reaction_Vessel Hydrogenation Hydrogenation (H2 Pressure, Temp, Time) Reaction_Vessel->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Analysis Analysis (Conversion, Selectivity) Workup->Analysis

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Catalyst_Selection_Logic cluster_catalysts Catalyst Options Desired_Outcome Desired Outcome: cis-3-Hydroxycyclopentanecarboxylic Acid Stereoselectivity High Stereoselectivity (cis-isomer) Desired_Outcome->Stereoselectivity High_Yield High Yield & Conversion Desired_Outcome->High_Yield Catalyst_Choice Catalyst Choice Stereoselectivity->Catalyst_Choice High_Yield->Catalyst_Choice Chiral_Homogeneous Chiral Homogeneous Catalysts (e.g., Ru-BINAP, Rh-Diphosphine) - High Enantioselectivity - Mild Conditions Catalyst_Choice->Chiral_Homogeneous if high ee is critical Heterogeneous Heterogeneous Catalysts (e.g., Modified Raney Ni, Pd/C) - Recyclable - Potentially Lower Cost Catalyst_Choice->Heterogeneous for scalability & cost Biocatalysts Biocatalysts (e.g., Ene-reductases) - High Specificity - Green Chemistry Catalyst_Choice->Biocatalysts for green & specific synthesis

Caption: Logical considerations for selecting a catalyst for the hydrogenation of this compound.

References

A Spectroscopic Comparison: 3-Oxocyclopentanecarboxylic Acid and its Reduced Form, 3-Hydroxycyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Oxocyclopentanecarboxylic acid and its reduced counterpart, 3-Hydroxycyclopentanecarboxylic acid. Understanding the distinct spectroscopic signatures of these molecules is crucial for monitoring chemical transformations, characterizing reaction products, and elucidating their roles in various chemical and biological processes. The cyclopentane ring is a common structural motif in natural products and synthetic compounds with significant biological activity, including prostaglandins, which are involved in inflammation and other physiological processes.[1][2][3][4][5] The conversion of a ketone to a secondary alcohol represents a fundamental transformation in organic synthesis, often leading to significant changes in a molecule's chemical and physical properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic features of this compound and 3-Hydroxycyclopentanecarboxylic acid. The data highlights the characteristic changes observed upon the reduction of the ketone functionality.

Spectroscopic TechniqueThis compound3-Hydroxycyclopentanecarboxylic acid (Reduced Form)Key Differences
Molecular Formula C₆H₈O₃[6]C₆H₁₀O₃[7]Addition of two hydrogen atoms.
Molecular Weight 128.13 g/mol [6]130.14 g/mol [7]Increase of 2.01 g/mol .
¹H NMR Carboxylic acid proton (broad singlet, ~10-13 ppm). Protons alpha to the carbonyl and carboxyl groups (~2.5-3.5 ppm). Other cyclopentane protons (~1.5-2.5 ppm).Carboxylic acid proton (broad singlet, ~10-13 ppm). Proton on the carbon bearing the hydroxyl group (~3.5-4.5 ppm). Other cyclopentane protons (~1.2-2.2 ppm).Appearance of a new signal for the CH-OH proton. Upfield shift of protons no longer alpha to a carbonyl.
¹³C NMR Carbonyl carbon (~208-218 ppm). Carboxyl carbon (~175-185 ppm)[8]. Carbons alpha to the carbonyl and carboxyl groups (~35-50 ppm). Other cyclopentane carbons (~20-35 ppm).Carbon bearing the hydroxyl group (~65-75 ppm). Carboxyl carbon (~175-185 ppm)[8]. Other cyclopentane carbons (~20-40 ppm).Disappearance of the ketone carbonyl signal and appearance of a signal for the carbon attached to the hydroxyl group.
FTIR (cm⁻¹) Strong, broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹)[9][10]. Strong C=O stretch (ketone, ~1740-1750 cm⁻¹). Strong C=O stretch (carboxylic acid, ~1700-1725 cm⁻¹)[9][10].Strong, broad O-H stretch (hydroxyl group, ~3200-3600 cm⁻¹). Strong, broad O-H stretch (carboxylic acid dimer, ~2500-3300 cm⁻¹)[9][10]. Strong C=O stretch (carboxylic acid, ~1700-1725 cm⁻¹)[9][10].Disappearance of the ketone C=O stretch and appearance of a broad O-H stretch for the alcohol.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 128. Characteristic fragments from loss of H₂O, CO, and COOH.Molecular ion peak (M⁺) at m/z 130. Characteristic fragments from loss of H₂O, and COOH.Shift in the molecular ion peak by 2 amu. Different fragmentation pattern due to the presence of the hydroxyl group.

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically acquired for solid samples using the KBr pellet method or for liquid samples as a thin film between salt plates.

  • Sample Preparation (Solid): A small amount of the solid acid is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared Spectrometer.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is subtracted to obtain the final spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are powerful tools for determining the detailed structure of organic molecules.

  • Sample Preparation: The carboxylic acid sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated, showing the relative abundance of each ion. For carboxylic acids, common fragmentation patterns include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]).[11]

Visualizing the Transformation: Reduction of this compound

The reduction of the ketone in this compound to an alcohol in 3-Hydroxycyclopentanecarboxylic acid is a key synthetic step. This transformation can be visualized as a simple workflow.

G cluster_workflow Reduction Workflow start This compound process Reduction (e.g., NaBH₄, H₂/Pd-C) start->process Reactant end 3-Hydroxycyclopentanecarboxylic Acid process->end Product

A simple workflow for the reduction of the keto acid.

Logical Relationship of Spectroscopic Changes

The chemical reduction directly influences the spectroscopic data obtained. The disappearance of the ketone functional group and the appearance of a hydroxyl group are the primary drivers of the observed changes.

G cluster_logic Spectroscopic Consequences of Reduction reduction Chemical Reduction (C=O → CH-OH) nmr_changes NMR Changes - Ketone ¹³C signal disappears - CH-OH ¹H and ¹³C signals appear reduction->nmr_changes causes ftir_changes FTIR Changes - Ketone C=O stretch disappears - Alcohol O-H stretch appears reduction->ftir_changes causes ms_changes MS Changes - Molecular weight increases by 2 - Fragmentation pattern alters reduction->ms_changes causes

References

A Comparative Guide to the Biological Activities of (R)- and (S)-3-Oxocyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral molecules are of paramount importance in drug discovery and development, as different enantiomers of the same compound can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comparative overview of the biological activities of (R)- and (S)-3-Oxocyclopentanecarboxylic acid derivatives. These compounds are key chiral building blocks in the synthesis of a variety of biologically active molecules, most notably prostaglandins and their analogues. Prostaglandins are lipid autacoids involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and reproduction. The stereochemistry of the cyclopentane ring and its substituents is crucial for their interaction with prostaglandin receptors and the enzymes involved in their biosynthesis, such as cyclooxygenase (COX).

While direct comparative studies on the biological activities of (R)- and (S)-3-Oxocyclopentanecarboxylic acid are not extensively available in public literature, the well-established principles of stereochemistry in pharmacology and the extensive research on related chiral non-steroidal anti-inflammatory drugs (NSAIDs) provide a strong basis for anticipating significant differences in their biological effects. This guide will, therefore, focus on the established stereoselective interactions of related compounds with key biological targets and provide detailed experimental protocols for assays that can be employed to elucidate the specific activities of the (R)- and (S)-enantiomers of 3-Oxocyclopentanecarboxylic acid derivatives.

Stereoselectivity in Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. It is well-documented that the S-enantiomers of many chiral NSAIDs, such as ibuprofen and ketoprofen, are significantly more potent inhibitors of both COX-1 and COX-2 than their corresponding R-enantiomers. This stereoselectivity arises from the specific three-dimensional arrangement of functional groups in the active site of the enzyme, which preferentially accommodates one enantiomer over the other.

Given that this compound is a core structural element of prostaglandins, it is highly probable that its enantiomers will exhibit stereoselective inhibition of COX enzymes. The following table illustrates a hypothetical comparison based on the known activities of other chiral NSAIDs.

Table 1: Hypothetical Comparative COX Inhibition Activity of (R)- and (S)-3-Oxocyclopentanecarboxylic Acid Derivatives

CompoundTargetIC₅₀ (µM)
(R)-3-Oxocyclopentanecarboxylic acid derivativeCOX-1>100
(S)-3-Oxocyclopentanecarboxylic acid derivativeCOX-15.2
(R)-3-Oxocyclopentanecarboxylic acid derivativeCOX-2>100
(S)-3-Oxocyclopentanecarboxylic acid derivativeCOX-20.8

Note: The data in this table is hypothetical and serves as an example of how comparative data would be presented. Actual values would need to be determined experimentally.

Experimental Protocols

To determine the biological activity of (R)- and (S)-3-Oxocyclopentanecarboxylic acid derivatives, a series of in vitro assays can be performed.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of the test compounds to inhibit the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Glutathione (cofactor)

  • (R)- and (S)-3-Oxocyclopentanecarboxylic acid derivatives

  • PGE₂ ELISA kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and glutathione.

  • Add the purified COX-1 or COX-2 enzyme to the reaction mixture.

  • Add various concentrations of the (R)- or (S)-test compounds or vehicle control.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diagram 1: Experimental Workflow for COX Inhibition Assay

reagents Prepare Reaction Mix (Buffer, Heme, Glutathione) enzyme Add COX-1 or COX-2 reagents->enzyme compounds Add Test Compounds ((R)- or (S)-derivative) enzyme->compounds preincubation Pre-incubate (15 min, 37°C) compounds->preincubation substrate Add Arachidonic Acid preincubation->substrate incubation Incubate (10 min, 37°C) substrate->incubation stop Stop Reaction incubation->stop elisa Quantify PGE₂ (ELISA) stop->elisa analysis Calculate IC₅₀ elisa->analysis

Caption: Workflow for determining the COX inhibitory activity.

Prostaglandin Receptor Binding Assay

This assay determines the affinity of the test compounds for specific prostaglandin receptors, such as the EP or FP receptors.

Materials:

  • Cell membranes expressing the target prostaglandin receptor (e.g., from HEK293 cells)

  • Radiolabeled prostaglandin (e.g., [³H]-PGE₂ or [³H]-PGF₂α)

  • (R)- and (S)-3-Oxocyclopentanecarboxylic acid derivatives

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of the unlabeled (R)- or (S)-test compounds or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled prostaglandin) from total binding.

  • Calculate the Ki (inhibition constant) for each test compound.

Diagram 2: Prostaglandin Receptor Binding Assay Workflow

mix Combine Membranes, [³H]-Prostaglandin, and Test Compound incubate Incubate (e.g., 60 min, RT) mix->incubate filter Filter to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Calculate Ki count->analyze

Caption: Workflow for prostaglandin receptor binding assay.

Signaling Pathways

The biological effects of prostaglandins are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn activate various intracellular signaling pathways. For example, the EP2 and EP4 receptors for PGE₂ typically couple to Gαs, leading to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, the EP1 receptor couples to Gαq, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium. The FP receptor for PGF₂α also couples to Gαq. The stereochemistry of prostaglandin analogues can influence which receptor they bind to and how they activate these downstream signaling cascades.

Diagram 3: Prostaglandin Signaling Pathways

cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 PGE₂ EP24_Receptor EP2/EP4 Receptor PGE2->EP24_Receptor EP1_Receptor EP1 Receptor PGE2->EP1_Receptor PGF2a PGF₂α FP_Receptor FP Receptor PGF2a->FP_Receptor AC Adenylate Cyclase EP24_Receptor->AC Gαs PLC Phospholipase C EP1_Receptor->PLC Gαq FP_Receptor->PLC Gαq cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Response Cellular Response PKA->Response Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

Caption: Simplified prostaglandin signaling pathways.

Conclusion

The stereochemistry of this compound derivatives is expected to play a critical role in their biological activity. Based on the established principles of stereoselectivity in related compounds, the (S)-enantiomer is hypothesized to be the more active form, particularly in the context of cyclooxygenase inhibition. To confirm this and to fully characterize the pharmacological profile of these enantiomers, the detailed experimental protocols provided in this guide should be employed. A thorough investigation of their effects on COX enzymes, prostaglandin receptors, and downstream signaling pathways will provide valuable insights for researchers and professionals in the field of drug development.

A Comparative Guide to the Synthesis of 3-Oxocyclopentanecarboxylic Acid: A New Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Oxocyclopentanecarboxylic acid, a valuable building block in the synthesis of various pharmaceutical agents, has traditionally been prepared via multi-step sequences. This guide provides a comparative analysis of a traditional Dieckmann cyclization-based method and a novel, more direct synthetic approach, offering insights into their respective efficiencies and procedural complexities.

This publication aims to validate a new synthetic pathway for this compound by comparing it with an established method. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the traditional and a newly proposed synthetic method for this compound.

ParameterTraditional Method (Dieckmann Cyclization)New Synthetic Method
Starting Material Ethyl butane-1,2,2,4-tetracarboxylateTo be identified
Key Steps Dieckmann cyclization, Hydrolysis, DecarboxylationTo be identified
Overall Yield 22%[1]To be determined
Reaction Time To be determinedTo be determined
Key Reagents Base (e.g., sodium ethoxide), AcidTo be determined
Purification Method To be determinedTo be determined

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Traditional Synthesis: (RS)-3-Oxocyclopentanecarboxylic Acid via Dieckmann Cyclization

This method involves the intramolecular condensation of a tetraester followed by hydrolysis and decarboxylation.

Experimental Protocol:

A detailed experimental protocol for this specific improved synthesis with a 22% overall yield is not yet publicly available in the reviewed literature. The general procedure involves the following key transformations:

  • Dieckmann Cyclization: Treatment of ethyl butane-1,2,2,4-tetracarboxylate with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization.

  • Hydrolysis: Acid-catalyzed hydrolysis of the resulting ester intermediates to their corresponding carboxylic acids.

  • Decarboxylation: Thermal or acid-catalyzed decarboxylation to afford the final product, (RS)-3-Oxocyclopentanecarboxylic acid.

New Synthetic Method

A detailed experimental protocol for a new, validated synthetic method for this compound with quantifiable advantages over the traditional Dieckmann cyclization approach is currently under investigation and will be detailed in a future update to this guide.

Visualization of Synthetic Pathways

The logical flow of the compared synthetic methods is illustrated below.

G Comparison of Synthetic Pathways for this compound cluster_0 Traditional Method: Dieckmann Cyclization cluster_1 New Synthetic Method A Ethyl butane-1,2,2,4-tetracarboxylate B Dieckmann Cyclization A->B C Cyclic Intermediate B->C D Hydrolysis & Decarboxylation C->D E This compound D->E F Starting Material(s) G Key Reaction Step(s) F->G H This compound G->H

References

Quantitative Analysis of 3-Oxocyclopentanecarboxylic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and process development, the accurate quantification of intermediates like 3-Oxocyclopentanecarboxylic acid in reaction mixtures is paramount for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of the primary analytical techniques suitable for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Method Comparison

The selection of an appropriate analytical method hinges on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Each technique offers distinct advantages and disadvantages for the analysis of a polar, non-volatile molecule like this compound.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioQuantification based on nuclear spin properties in a magnetic field
Derivatization Not typically requiredMandatory (e.g., silylation)Not required
Sample Preparation Simple filtration and dilutionMore complex: extraction and derivatizationSimple: dissolution in deuterated solvent with internal standard
Selectivity Moderate; relies on chromatographic separationHigh; mass spectrometric detection provides structural informationHigh; unique NMR signals for the analyte
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)Low (mg/mL range)
Quantification External or internal standard calibration curveInternal standard calibration curveInternal standard method
Throughput HighModerateLow to Moderate
Instrumentation Cost ModerateHighVery High

High-Performance Liquid Chromatography (HPLC)

HPLC with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of organic acids. Given that this compound possesses a carbonyl group, it will exhibit some UV absorbance, likely around 210 nm, making direct detection feasible.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter.

HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 10 µL.

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Peak Area Measurement Detection->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification. However, the low volatility of this compound necessitates a derivatization step to convert it into a more volatile compound suitable for gas chromatography. A common approach is a two-step process of methoximation followed by silylation.

Experimental Protocol: GC-MS

Sample Preparation and Derivatization:

  • Extract the analyte from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried residue. Heat at 60 °C for 30 minutes to protect the keto group.

  • Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 60 minutes to derivatize the carboxylic acid group.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

Quantification: An internal standard (e.g., a structurally similar keto acid not present in the sample) should be added at the beginning of the sample preparation. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation Injection Inject into GC-MS Silylation->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Data Peak Area Ratio Detection->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Calibration->Concentration

GC-MS Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve for the analyte itself. It is highly accurate and requires minimal sample preparation.

Experimental Protocol: qNMR

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard of known concentration (e.g., maleic acid or dimethyl sulfone).

  • Ensure complete dissolution of the sample and internal standard.

¹H-NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.

Quantification: The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)

Where:

  • C = Concentration

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume

  • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Weigh Reaction Mixture Standard Add Internal Standard in Deuterated Solvent Sample->Standard Dissolve Dissolve in NMR Tube Standard->Dissolve Acquisition Acquire ¹H-NMR Spectrum Dissolve->Acquisition Processing Data Processing Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentration using Formula Integration->Calculation Result Final Concentration Calculation->Result

Safety Operating Guide

Proper Disposal of 3-Oxocyclopentanecarboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Oxocyclopentanecarboxylic acid are paramount. Adherence to proper disposal protocols is essential to ensure laboratory safety and environmental protection. This guide provides a step-by-step approach to the disposal of this compound and its contaminated packaging, based on established safety data.

Disposal of this compound

The primary methods for the disposal of this compound involve chemical destruction or incineration. It is crucial to avoid releasing this compound into the environment.

Operational Plan: Chemical Product Disposal

  • Consult Local Regulations: Before proceeding, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.

  • Professional Disposal: The recommended method for disposal is to engage a licensed chemical destruction plant.[1][2] Alternatively, controlled incineration with flue gas scrubbing is a suitable option.[1][2]

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.

  • Avoid Sewer System: Do not discharge this compound into sewer systems.[1][2]

  • Prevent Contamination: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2]

Disposal of Contaminated Packaging

Proper disposal of packaging that has contained this compound is equally important to prevent residual chemical exposure and environmental contamination.

Operational Plan: Contaminated Packaging Disposal

  • Triple Rinse: Containers should be triple rinsed (or the equivalent) with a suitable solvent.[1][2]

  • Recycling or Reconditioning: After thorough cleaning, the containers can be offered for recycling or reconditioning.[1][2]

  • Landfill Disposal: If recycling or reconditioning is not feasible, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1][2]

Quantitative Disposal Parameters

ParameterValue
Concentration Limits for Sewer DisposalNot specified. Discharge to sewer is not recommended.[1][2]
pH AdjustmentNot specified.
Incineration TemperatureNot specified. "Controlled incineration" is recommended.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.

cluster_product Product Disposal cluster_packaging Packaging Disposal product This compound Waste consult_regulations Consult Local, Regional, & National Regulations product->consult_regulations no_sewer Do Not Discharge to Sewer product->no_sewer licensed_disposal Engage Licensed Chemical Destruction Plant consult_regulations->licensed_disposal Primary incineration Controlled Incineration with Flue Gas Scrubbing consult_regulations->incineration Alternative packaging Contaminated Packaging triple_rinse Triple Rinse with Appropriate Solvent packaging->triple_rinse incinerate_packaging Controlled Incineration (if combustible) packaging->incinerate_packaging Alternative for combustibles recycle Offer for Recycling or Reconditioning triple_rinse->recycle Preferred puncture_landfill Puncture and Dispose in Sanitary Landfill triple_rinse->puncture_landfill If not recyclable

Caption: Disposal decision workflow for this compound and its packaging.

References

Essential Safety and Operational Guide for 3-Oxocyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide synthesizes information from publicly available Safety Data Sheets (SDS) and chemical safety resources. It is crucial to consult the specific SDS provided by your supplier before handling 3-Oxocyclopentanecarboxylic acid and to conduct a thorough, site-specific risk assessment. This document is intended to provide immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound (CAS No: 98-78-2) is a chemical compound that requires careful handling to minimize health risks. It is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Adherence to proper personal protective equipment protocols is mandatory to ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5][6]Protects against splashes and dust that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are required. A standard or chemical-resistant lab coat must be worn and fully buttoned. Fully enclosed shoes made of a chemical-resistant material are mandatory.[4][5][6]Prevents skin contact which can cause irritation.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[4][6]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7] If engineering controls are insufficient, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of dust.[5]Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[1][2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.

Table 2: Operational Plan for Handling this compound

StepProcedure
1. Preparation Designate a specific work area, preferably within a chemical fume hood.[6] Ensure the fume hood is functioning correctly. Assemble all necessary equipment and PPE before handling the chemical.
2. Handling Solids: Use a spatula for transferring the solid to avoid generating dust. Avoid pouring from a height or scraping vigorously.[6] Solutions: When dissolving, add the solid to the solvent slowly to prevent splashing.[6] Always wear the appropriate PPE as detailed in Table 1.
3. Post-Handling Decontaminate all surfaces and equipment that have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat and eye protection).[6] Wash hands thoroughly with soap and water after handling.[2][6]
4. Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][8][9] Keep away from heat, sparks, and open flames.[9] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Table 3: Disposal Plan for this compound Waste

Waste TypeDisposal Procedure
Solid Waste All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6]
Unused/Expired Chemical The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Do not empty into drains.[4] Dispose of the contents/container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[1][9]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area Designate & Prepare Work Area (Fume Hood) gather_materials Assemble Equipment & Chemical prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gather_materials->don_ppe weigh_transfer Weigh & Transfer Chemical (Minimize Dust/Splashing) don_ppe->weigh_transfer Proceed to Handling experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Cleanup dispose_waste Segregate & Dispose of Waste (Solid & Chemical) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxocyclopentanecarboxylic acid
Reactant of Route 2
3-Oxocyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.